Product packaging for 6-Dimethylaminopurine(Cat. No.:CAS No. 104245-07-0)

6-Dimethylaminopurine

Katalognummer: B021663
CAS-Nummer: 104245-07-0
Molekulargewicht: 163.18 g/mol
InChI-Schlüssel: BVIAOQMSVZHOJM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
  • Packaging may vary depending on the PRODUCTION BATCH.

Beschreibung

6-Dimethylaminopurine, also known as 6-dimethyladenine or 6-dmap, belongs to the class of organic compounds known as 6-alkylaminopurines. 6-alkylaminopurines are compounds that contain an alkylamine group attached at the 6-position of a purine. Purine is a bicyclic aromatic compound made up of a pyrimidine ring fused to an imidazole ring. This compound is slightly soluble (in water) and a very weakly acidic compound (based on its pKa). This compound has been primarily detected in blood. Within the cell, this compound is primarily located in the cytoplasm. This compound can be biosynthesized from adenine.
N(6),N(6)-dimethyladenine is a tertiary amine that is adenine substituted at N-6 by geminal methyl groups. It derives from an adenine.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H9N5 B021663 6-Dimethylaminopurine CAS No. 104245-07-0

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

N,N-dimethyl-7H-purin-6-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N5/c1-12(2)7-5-6(9-3-8-5)10-4-11-7/h3-4H,1-2H3,(H,8,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVIAOQMSVZHOJM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC=NC2=C1NC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20239658
Record name N(6),N(6)-Dimethyladenine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20239658
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name 6-Dimethylaminopurine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000473
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

938-55-6
Record name 6-DMAP
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=938-55-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N(6),N(6)-Dimethyladenine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000938556
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6-(Dimethylamino)purine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=401568
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N(6),N(6)-Dimethyladenine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20239658
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-dimethylaminopurine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.012.131
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 6,6-DIMETHYLADENINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/649SA4S2CV
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name 6-Dimethylaminopurine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000473
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

A Technical Guide to the Mechanism of 6-Dimethylaminopurine (6-DMAP) in Cell Cycle Regulation

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

6-Dimethylaminopurine (6-DMAP) is a synthetic adenine (B156593) analog recognized for its potent effects on cell cycle progression. Functioning primarily as a serine/threonine protein kinase inhibitor, its mechanism of action is centered on the disruption of key regulatory pathways that govern cell division.[1] This document provides a comprehensive technical overview of 6-DMAP's mechanism, focusing on its role as an inhibitor of cyclin-dependent kinases (CDKs), which leads to a robust cell cycle arrest, predominantly at the G2/M checkpoint. We will explore the core signaling pathways, present quantitative data on its cellular effects, detail relevant experimental protocols for its study, and provide visual diagrams to elucidate these complex processes.

Core Mechanism of Action: Inhibition of Cyclin-Dependent Kinases

The progression of the eukaryotic cell cycle is orchestrated by a family of protein kinases known as cyclin-dependent kinases (CDKs), which are activated by binding to their regulatory cyclin subunits.[2][3] The transition from the G2 phase to mitosis (M phase) is a critical checkpoint and is primarily driven by the activation of the Maturation-Promoting Factor (MPF), a complex consisting of CDK1 (also known as Cdc2) and Cyclin B1.[4][5]

6-DMAP exerts its primary effect by inhibiting the kinase activity of the CDK1/Cyclin B1 complex. The activation of this complex is tightly regulated by phosphorylation events. The kinase Wee1 holds CDK1 in an inactive state by phosphorylating it on specific tyrosine residues (Tyr15). For mitotic entry, the phosphatase Cdc25C must remove these inhibitory phosphates.

By inhibiting the kinase activity, 6-DMAP effectively locks the CDK1/Cyclin B1 complex in its inactive, phosphorylated state. This prevents the phosphorylation of hundreds of downstream protein substrates that are essential for the dramatic cellular reorganization required for mitosis, such as chromosome condensation, nuclear envelope breakdown, and spindle formation. The result is a failure to overcome the G2 checkpoint, leading to a significant accumulation of cells in the G2/M phase.

Visualizing the G2/M Checkpoint Inhibition by 6-DMAP

The following diagram illustrates the regulatory circuit of the G2/M checkpoint and highlights the inhibitory action of 6-DMAP.

G2M_Checkpoint_Inhibition cluster_G2 G2 Phase cluster_M M Phase G2_Node G2 Phase Components CycB_CDK1_inactive Cyclin B1 / CDK1-P (Inactive MPF) CycB_CDK1_active Cyclin B1 / CDK1 (Active MPF) CycB_CDK1_inactive->CycB_CDK1_active Activation M_Node Mitotic Entry CycB_CDK1_active->M_Node Promotes Wee1 Wee1 Kinase CycB_CDK1_active->Wee1 Negative Feedback Cdc25C Cdc25C Phosphatase CycB_CDK1_active->Cdc25C Positive Feedback Wee1->CycB_CDK1_inactive Inactivates Cdc25C->CycB_CDK1_inactive Activates DMAP 6-DMAP DMAP->CycB_CDK1_active Inhibits Kinase Activity

Caption: G2/M checkpoint signaling pathway and the inhibitory action of 6-DMAP.

Quantitative Effects on Cell Cycle Distribution

Treatment of cell populations with 6-DMAP leads to measurable changes in cell cycle phase distribution. While specific IC50 values for 6-DMAP are not as widely reported in large-scale cancer cell line screens as they are for newer generation CDK inhibitors, its effect on cell cycle arrest is well-documented qualitatively. Experiments consistently show a decrease in the proportion of cells in the G1 and S phases and a corresponding, significant increase in the G2/M population.

Parameter Observation in Response to 6-DMAP Treatment Typical Method of Measurement Relevant Proteins Modulated
Cell Viability (IC50) Varies by cell line and exposure time. Generally in the micromolar range.MTT Assay, Cell Titer-GloN/A
G1 Phase Population Significant DecreaseFlow Cytometry (DNA content)Downstream effect of G2/M block
S Phase Population Significant DecreaseFlow Cytometry (DNA content)Downstream effect of G2/M block
G2/M Phase Population Significant Increase Flow Cytometry (DNA content)CDK1/Cyclin B1, Cdc25C
CDK1 Kinase Activity Significant Decrease In vitro kinase assay (e.g., Histone H1 substrate)CDK1 (direct inhibition)
CDK1 (Tyr15) Phosphorylation Increase (stabilization of inactive form)Western BlotWee1, Cdc25C

Experimental Protocols for Mechanism-of-Action Studies

Investigating the effects of 6-DMAP on the cell cycle requires standard cell biology techniques to assess cell cycle distribution and the status of key regulatory proteins.

Protocol: Cell Cycle Analysis by Flow Cytometry

This protocol allows for the quantification of cells in different phases of the cell cycle based on their DNA content.

  • Cell Culture and Treatment: Plate cells (e.g., HeLa, RPE-1) at a density to ensure they are in an exponential growth phase. Treat cells with the desired concentration of 6-DMAP (and a vehicle control, e.g., DMSO) for a specified time course (e.g., 12, 24, 48 hours).

  • Cell Harvesting: Aspirate the culture medium. Wash cells once with PBS. Detach adherent cells using trypsin-EDTA. Neutralize trypsin with complete medium and transfer the cell suspension to a 15 mL conical tube.

  • Fixation: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and resuspend the cell pellet in 0.5 mL of cold PBS. While vortexing gently, add 4.5 mL of cold 70% ethanol (B145695) dropwise to fix the cells. Incubate at -20°C for at least 2 hours (can be stored for weeks).

  • Staining: Centrifuge the fixed cells at 300 x g for 5 minutes to pellet. Decant the ethanol and wash the pellet with 5 mL of PBS. Centrifuge again and discard the supernatant.

  • RNase Treatment and PI Staining: Resuspend the cell pellet in 500 µL of a staining solution containing Propidium Iodide (PI) and RNase A (e.g., 50 µg/mL PI, 100 µg/mL RNase A in PBS). The inclusion of RNase is critical as PI can also bind to double-stranded RNA.

  • Incubation: Incubate the cells in the staining solution for 30 minutes at room temperature, protected from light.

  • Data Acquisition: Analyze the samples on a flow cytometer. Use a blue or green laser for excitation and collect the PI fluorescence signal in the appropriate detector (e.g., PE-Texas Red channel).

  • Analysis: Gate on the single-cell population to exclude doublets. Generate a histogram of DNA content and use cell cycle analysis software (e.g., ModFit LT, FlowJo) to deconvolve the histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases.

Protocol: Western Blot Analysis of Cell Cycle Proteins

This protocol is used to detect changes in the expression and phosphorylation status of proteins like Cyclin B1 and CDK1.

  • Cell Culture and Treatment: Treat cells with 6-DMAP as described in section 4.1.

  • Protein Extraction: After treatment, wash cells with ice-cold PBS. Lyse the cells directly on the plate with ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors. Scrape the cells, collect the lysate, and clarify by centrifugation at 14,000 x g for 15 minutes at 4°C.

  • Protein Quantification: Determine the protein concentration of the supernatant using a BCA or Bradford assay.

  • Sample Preparation: Normalize protein amounts for all samples. Add Laemmli sample buffer and boil at 95°C for 5 minutes to denature the proteins.

  • SDS-PAGE: Load 20-30 µg of protein per lane onto a polyacrylamide gel (e.g., 10-12%). Run the gel until adequate separation of proteins by size is achieved.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. Incubate the membrane with primary antibodies (e.g., anti-Cyclin B1, anti-CDK1, anti-phospho-CDK1 Tyr15) overnight at 4°C.

  • Washing and Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again three times with TBST. Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system. Use a loading control like β-actin or GAPDH to ensure equal protein loading.

Visualizing the Experimental Workflow

The following diagram outlines a typical experimental workflow to characterize the mechanism of action of 6-DMAP.

Experimental_Workflow cluster_flow Cell Cycle Analysis cluster_wb Protein Level Analysis start Asynchronous Cell Culture treatment Treat with 6-DMAP or Vehicle Control (Time Course: e.g., 0, 12, 24h) start->treatment harvest Harvest Cells (Trypsinization) treatment->harvest analysis_point harvest->analysis_point p1_1 Fix with 70% Ethanol analysis_point->p1_1 For Flow Cytometry p2_1 Lyse Cells & Quantify Protein analysis_point->p2_1 For Western Blot p1_2 Stain with Propidium Iodide + RNase A p1_1->p1_2 p1_3 Acquire on Flow Cytometer p1_2->p1_3 p1_4 Quantify % Cells in G1, S, G2/M p1_3->p1_4 p2_2 SDS-PAGE & Transfer to Membrane p2_1->p2_2 p2_3 Probe with Primary Antibodies (Cyclin B1, p-CDK1, Actin) p2_2->p2_3 p2_4 Detect with ECL & Image p2_3->p2_4

Caption: Standard experimental workflow for analyzing 6-DMAP's effects.

Conclusion and Future Directions

This compound serves as a classic example of a cell cycle inhibitor that targets the core machinery of cell division. Its primary mechanism of action—the inhibition of CDK1 kinase activity—results in a predictable and robust G2/M phase arrest. The experimental protocols detailed herein provide a clear framework for researchers to study 6-DMAP and other compounds with similar mechanisms. For drug development professionals, understanding this foundational mechanism is crucial when evaluating the polypharmacology of newer, more specific CDK inhibitors and designing combination therapies that exploit cell cycle vulnerabilities in cancer. Future research may focus on identifying other potential off-target effects of 6-DMAP and leveraging its properties in synthetic lethality approaches for cancer therapy.

References

The Inhibitory Effect of 6-Dimethylaminopurine on Protein Phosphorylation: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

6-Dimethylaminopurine (6-DMAP), a synthetic purine (B94841) derivative, functions as a broad-spectrum inhibitor of protein kinases, enzymes that catalyze the phosphorylation of proteins. This widespread inhibition of a fundamental cellular process has significant downstream consequences, impacting cell cycle progression, signal transduction, and other critical cellular events. This technical guide provides an in-depth analysis of 6-DMAP's effect on protein phosphorylation, including quantitative data on its inhibitory activity, detailed experimental protocols for assessing its effects, and visualizations of the key signaling pathways it modulates. Understanding the multifaceted impact of 6-DMAP on protein phosphorylation is crucial for its application as a research tool and for evaluating its potential in therapeutic development.

Introduction to this compound (6-DMAP)

This compound (N6,N6-dimethyladenine) is a purine analog that has been extensively utilized in cell biology research as a non-selective inhibitor of protein kinases[1]. Its mechanism of action is primarily attributed to its ability to compete with ATP for the nucleotide-binding site in the catalytic domain of a wide range of kinases[2]. This competitive inhibition leads to a general reduction in protein phosphorylation, thereby disrupting the intricate signaling networks that govern cellular function. Due to its potent effects on the cell cycle, particularly in blocking mitosis and meiosis, 6-DMAP has been instrumental in studies of oocyte activation and somatic cell nuclear transfer[3][4].

Mechanism of Action: Competitive Inhibition of Kinase Activity

As an ATP-competitive inhibitor, 6-DMAP binds to the active site of protein kinases, preventing the binding of ATP and the subsequent transfer of a phosphate (B84403) group to the protein substrate. This mode of inhibition is not specific to a particular kinase family, leading to the broad inhibitory profile of 6-DMAP. The purine scaffold of 6-DMAP mimics the adenine (B156593) base of ATP, allowing it to fit into the highly conserved ATP-binding pocket of most kinases.

Quantitative Analysis of Kinase Inhibition

For instance, a foundational study on purine analogs as kinase inhibitors by Veselý et al. (1994) investigated a series of compounds related to 6-DMAP against a panel of 35 protein kinases[2]. While this specific paper focused on the development of more selective inhibitors like olomoucine, it confirmed that N6-substituted purines, the class to which 6-DMAP belongs, act as general kinase inhibitors. The IC50 values for the related compound N6-(delta 2-isopentenyl)adenine were in the range of 50-100 µM for many kinases, suggesting a similar potency range for 6-DMAP.

Table 1: Reported Inhibitory Activity of this compound (6-DMAP) and Related Compounds

Kinase Target FamilySpecific KinaseReported IC50 (or effective concentration)Reference
Cyclin-Dependent Kinases (CDKs)cdc2/cyclin BNon-selective inhibitor
Serine/Threonine KinasesGeneralBroad-spectrum inhibitor
Ribosomal Protein S6 Kinasesp70S6kInhibition of activation and phosphorylation of S6
Histone KinasesHistone H1 KinaseInhibition of in vitro activity

Note: Specific IC50 values for 6-DMAP against a broad panel of kinases are not consistently reported in the literature, reflecting its use as a general inhibitor rather than a specific one.

Impact on Key Signaling Pathways

6-DMAP's broad kinase inhibitory activity disrupts multiple signaling pathways. One of the well-documented targets is the PI3K/Akt/mTOR pathway, which is a central regulator of cell growth, proliferation, and survival.

The PI3K/Akt/mTOR/p70S6k Signaling Pathway

The phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (B549165) (mTOR) pathway is a critical signaling cascade that integrates signals from growth factors and nutrients to regulate cellular processes. A key downstream effector of this pathway is the p70 ribosomal S6 kinase (p70S6k), which, upon activation, phosphorylates the ribosomal protein S6 (rpS6). This phosphorylation event is crucial for the translation of specific mRNAs that encode components of the translational machinery, thereby promoting protein synthesis and cell growth.

6-DMAP has been shown to inhibit the activation of p70S6k and the subsequent phosphorylation of ribosomal protein S6. This inhibition is likely a consequence of its broad inhibitory effect on upstream kinases in the PI3K/Akt/mTOR pathway.

PI3K_mTOR_Pathway Figure 1: 6-DMAP Inhibition of the PI3K/Akt/mTOR/p70S6k Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor Binds PI3K PI3K Receptor->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates p70S6k p70S6k mTORC1->p70S6k Activates rpS6 Ribosomal Protein S6 (rpS6) p70S6k->rpS6 Phosphorylates Translation Protein Synthesis (Cell Growth, Proliferation) rpS6->Translation DMAP 6-DMAP DMAP->PI3K Inhibits DMAP->Akt Inhibits DMAP->mTORC1 Inhibits DMAP->p70S6k Inhibits

Figure 1: 6-DMAP Inhibition of the PI3K/Akt/mTOR/p70S6k Pathway

Experimental Protocols

The following are generalized protocols for assessing the effect of 6-DMAP on protein phosphorylation. Specific details may need to be optimized for different cell types and experimental conditions.

In Vitro Kinase Assay

This protocol outlines a method to determine the direct inhibitory effect of 6-DMAP on the activity of a purified kinase.

Kinase_Assay_Workflow Figure 2: Workflow for In Vitro Kinase Assay cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection A Prepare Kinase Reaction Buffer (e.g., Tris-HCl, MgCl2, DTT) E Incubate Purified Kinase with 6-DMAP (or vehicle control) A->E B Prepare Substrate Solution (e.g., Histone H1, Myelin Basic Protein) F Add Substrate B->F C Prepare ATP Solution (with [γ-32P]ATP for radiometric assay) G Initiate reaction by adding ATP solution C->G D Prepare 6-DMAP dilutions D->E E->F F->G H Incubate at optimal temperature (e.g., 30°C) G->H I Stop reaction (e.g., by adding SDS-PAGE sample buffer or spotting on P81 paper) H->I J Separate phosphorylated substrate (SDS-PAGE or filter binding) I->J K Quantify phosphorylation (Autoradiography, scintillation counting, or phosphospecific antibody) J->K L Calculate IC50 value K->L

Figure 2: Workflow for In Vitro Kinase Assay

Methodology:

  • Reaction Setup: In a microcentrifuge tube, combine the purified kinase, the kinase reaction buffer, and varying concentrations of 6-DMAP (or a vehicle control). Incubate for a short period (e.g., 10 minutes) at room temperature to allow for inhibitor binding.

  • Substrate Addition: Add the protein substrate to the reaction mixture.

  • Initiation: Start the kinase reaction by adding the ATP solution, which includes a radioactive isotope such as [γ-³²P]ATP for easy detection.

  • Incubation: Incubate the reaction at the optimal temperature for the kinase (typically 30-37°C) for a defined period (e.g., 15-30 minutes).

  • Termination: Stop the reaction by adding an equal volume of 2x SDS-PAGE sample buffer and boiling for 5 minutes, or by spotting the reaction mixture onto P81 phosphocellulose paper.

  • Detection and Quantification:

    • SDS-PAGE: Separate the reaction products by SDS-PAGE. Dry the gel and expose it to an X-ray film or a phosphorimager screen to visualize the phosphorylated substrate. The intensity of the band corresponding to the phosphorylated substrate can be quantified using densitometry.

    • P81 Paper: Wash the P81 paper extensively with phosphoric acid to remove unincorporated [γ-³²P]ATP. The amount of radioactivity incorporated into the substrate bound to the paper is then quantified using a scintillation counter.

  • Data Analysis: Plot the percentage of kinase inhibition against the log concentration of 6-DMAP to determine the IC50 value.

Western Blot Analysis of Phosphorylated Proteins in Cell Lysates

This protocol is designed to assess the effect of 6-DMAP on the phosphorylation status of specific proteins within a cellular context.

Methodology:

  • Cell Culture and Treatment: Culture the cells of interest to the desired confluency. Treat the cells with various concentrations of 6-DMAP or a vehicle control for a specified duration.

  • Cell Lysis: After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them in a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors to preserve the phosphorylation state of the proteins.

  • Protein Quantification: Determine the protein concentration of the cell lysates using a standard protein assay (e.g., BCA assay).

  • Sample Preparation: Mix a standardized amount of protein from each sample with Laemmli sample buffer and boil for 5-10 minutes to denature the proteins.

  • SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer the proteins to a nitrocellulose or PVDF membrane.

  • Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST)) for at least 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the phosphorylated form of the protein of interest overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane several times with TBST to remove unbound primary antibody.

  • Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody for 1 hour at room temperature.

  • Washing: Wash the membrane again several times with TBST.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize the signal using an imaging system.

  • Analysis: Quantify the band intensities using densitometry software. To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against the total (phosphorylated and unphosphorylated) form of the protein or a housekeeping protein (e.g., GAPDH or β-actin).

Conclusion

This compound is a potent, non-selective inhibitor of protein kinases that serves as a valuable tool for studying the role of protein phosphorylation in various cellular processes. Its ability to broadly suppress kinase activity makes it particularly useful for dissecting complex signaling networks and for applications in developmental biology, such as oocyte activation. However, its lack of specificity necessitates careful interpretation of experimental results and highlights the need for more targeted inhibitors in clinical applications. The protocols and data presented in this guide provide a framework for researchers to effectively utilize 6-DMAP in their studies and to further elucidate the intricate roles of protein phosphorylation in health and disease.

References

6-Dimethylaminopurine: A Technical Guide to its Function as a Serine-Threonine Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Dimethylaminopurine (6-DMAP) is a synthetic purine (B94841) derivative recognized for its role as a broad-spectrum protein kinase inhibitor. While not specific to a single kinase, it has proven to be a valuable tool in cell biology research, particularly for studying processes regulated by serine-threonine kinases. Its primary mechanism of action involves the inhibition of protein phosphorylation, a key regulatory step in numerous cellular signaling pathways. This technical guide provides an in-depth overview of 6-DMAP, focusing on its inhibitory effects on serine-threonine kinases, its impact on critical signaling pathways, and detailed protocols for its experimental application.

Mechanism of Action

6-DMAP functions as an ATP-competitive inhibitor for a range of protein kinases. By binding to the ATP-binding pocket of these enzymes, it prevents the transfer of a phosphate (B84403) group from ATP to the serine or threonine residues of substrate proteins. This inhibition of phosphorylation disrupts the downstream signaling cascades that govern a multitude of cellular processes, including cell cycle progression, apoptosis, and oocyte maturation.

Data Presentation: Kinase Inhibition Profile of 6-DMAP

While 6-DMAP is known as a general kinase inhibitor, specific and comprehensive quantitative data on its inhibitory activity (IC50 values) against a wide panel of serine-threonine kinases is not extensively consolidated in publicly available literature. However, its effects have been characterized on several key kinases and cellular processes. The following table summarizes the known inhibitory activities and effects of 6-DMAP.

Kinase/ProcessIC50 ValueCell Type/SystemNotes
General Protein Phosphorylation Not specifiedMouse OocytesInhibits the burst of protein phosphorylation without affecting protein synthesis.[1]
p70S6 Kinase (p70S6k) Not specifiedChinese Hamster Fibroblasts (CHEF/18)Inhibits the activation of p70S6k.[2]
Histone H1 Kinase (Cdc2/Cyclin B) Not specified (inhibition observed in vitro)Mouse OocytesDoes not induce inactivation of histone H1 kinase in metaphase II-arrested oocytes in vivo, but inhibits its activity in vitro.[1][2]
MAP Kinase (ERK) Not inhibited in vivoChinese Hamster Fibroblasts (CHEF/18)In vivo, MAP kinase phosphorylation is not inhibited, suggesting some level of specificity.[2]

Note: The lack of specific IC50 values highlights the use of 6-DMAP as a tool for studying general phosphorylation-dependent events rather than as a highly specific inhibitor for a particular kinase.

Impact on Cellular Signaling Pathways

6-DMAP's broad-spectrum inhibitory activity affects several critical signaling pathways, leading to significant cellular consequences.

Cell Cycle Regulation: The Cdc2/Cyclin B (MPF) Pathway

Maturation Promoting Factor (MPF), a complex of Cdc2 (a cyclin-dependent kinase) and Cyclin B, is a key regulator of the G2/M transition in the cell cycle. 6-DMAP has been shown to interfere with this pathway, primarily by inhibiting the phosphorylation events necessary for MPF activation and stability. This leads to cell cycle arrest, preventing entry into mitosis. In oocytes, this manifests as the inhibition of germinal vesicle breakdown (GVBD) and chromosome decondensation.

G2_M_Transition_Inhibition cluster_G2 G2 Phase cluster_M M Phase Cdc2_CyclinB_inactive Cdc2/Cyclin B (Inactive MPF) Cdc2_CyclinB_active Cdc2/Cyclin B (Active MPF) Cdc2_CyclinB_inactive->Cdc2_CyclinB_active Dephosphorylation Mitosis Mitotic Events Cdc2_CyclinB_active->Mitosis Activating_Kinases Activating Kinases (e.g., CAK) Activating_Kinases->Cdc2_CyclinB_inactive Phosphorylation Inhibitory_Kinases Inhibitory Kinases (e.g., Wee1, Myt1) Inhibitory_Kinases->Cdc2_CyclinB_inactive Inhibitory Phosphorylation Cdc25 Cdc25 Phosphatase Cdc25->Cdc2_CyclinB_inactive Removes inhibitory phosphates 6_DMAP 6-DMAP 6_DMAP->Activating_Kinases Inhibits 6_DMAP->Cdc25 Inhibits (indirectly)

Inhibition of G2/M Transition by 6-DMAP.
Apoptosis Induction: The Mitochondrial Pathway

6-DMAP has been demonstrated to induce apoptosis in a dose- and time-dependent manner. This process is mediated through the intrinsic, or mitochondrial, pathway. Treatment with 6-DMAP leads to a decrease in the anti-apoptotic protein Bcl-XL and an increase in the pro-apoptotic protein Bax. This shift in the Bcl-2 family protein balance results in the release of cytochrome c from the mitochondria, which in turn activates caspase-3, a key executioner caspase, leading to the characteristic morphological and biochemical hallmarks of apoptosis.

Apoptosis_Pathway 6_DMAP 6-DMAP Bcl_XL Bcl-XL (Anti-apoptotic) 6_DMAP->Bcl_XL Downregulates Bax Bax (Pro-apoptotic) 6_DMAP->Bax Upregulates Mitochondrion Mitochondrion Bcl_XL->Mitochondrion Inhibits release of Cytochrome c Bax->Mitochondrion Promotes release of Cytochrome c Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Release Caspase_3_inactive Pro-caspase-3 Cytochrome_c->Caspase_3_inactive Activates Caspase_3_active Active Caspase-3 Caspase_3_inactive->Caspase_3_active Cleavage Apoptosis Apoptosis Caspase_3_active->Apoptosis Executes

6-DMAP-Induced Mitochondrial Apoptosis Pathway.

Experimental Protocols

The following are detailed protocols for key experiments used to characterize the effects of this compound.

In Vitro Kinase Inhibition Assay (General Protocol)

This protocol provides a general framework for assessing the inhibitory activity of 6-DMAP against a specific serine-threonine kinase. The specific substrate and optimal conditions will vary depending on the kinase being assayed.

Materials:

  • Purified recombinant serine-threonine kinase

  • Specific peptide substrate for the kinase

  • This compound (dissolved in DMSO)

  • ATP (radiolabeled [γ-³²P]ATP or for non-radioactive methods, cold ATP)

  • Kinase reaction buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerol-phosphate, 25 mM MgCl₂, 5 mM EGTA, 2 mM EDTA, 0.25 mM DTT)

  • P81 phosphocellulose paper or other suitable capture membrane

  • Phosphoric acid (0.75%)

  • Scintillation counter and scintillation fluid (for radiometric assay)

  • Plate reader (for non-radioactive assays)

Procedure (Radiometric Assay):

  • Prepare a reaction mixture containing the kinase reaction buffer, the specific peptide substrate, and the purified kinase in a microcentrifuge tube.

  • Add varying concentrations of 6-DMAP (or DMSO as a vehicle control) to the reaction tubes. Pre-incubate for 10 minutes at 30°C.

  • Initiate the kinase reaction by adding [γ-³²P]ATP.

  • Incubate the reaction for a predetermined time (e.g., 10-30 minutes) at 30°C.

  • Stop the reaction by spotting a portion of the reaction mixture onto P81 phosphocellulose paper.

  • Wash the P81 paper three times with 0.75% phosphoric acid to remove unincorporated [γ-³²P]ATP.

  • Perform a final wash with acetone.

  • Measure the incorporated radioactivity using a scintillation counter.

  • Calculate the percentage of kinase inhibition for each concentration of 6-DMAP and determine the IC50 value.

Kinase_Assay_Workflow Start Start Prepare_Mixture Prepare Reaction Mixture (Kinase, Substrate, Buffer) Start->Prepare_Mixture Add_Inhibitor Add 6-DMAP (or DMSO control) Prepare_Mixture->Add_Inhibitor Pre_Incubate Pre-incubate at 30°C Add_Inhibitor->Pre_Incubate Initiate_Reaction Initiate with [γ-³²P]ATP Pre_Incubate->Initiate_Reaction Incubate_Reaction Incubate at 30°C Initiate_Reaction->Incubate_Reaction Stop_Reaction Spot onto P81 Paper Incubate_Reaction->Stop_Reaction Wash Wash with Phosphoric Acid and Acetone Stop_Reaction->Wash Measure Measure Radioactivity Wash->Measure Analyze Calculate % Inhibition and IC50 Measure->Analyze End End Analyze->End

Workflow for a Radiometric Kinase Inhibition Assay.
Cell Cycle Analysis by Flow Cytometry

This protocol is used to determine the effect of 6-DMAP on cell cycle distribution.

Materials:

  • Cells of interest

  • This compound

  • Phosphate-buffered saline (PBS)

  • 70% Ethanol (B145695) (ice-cold)

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Seed cells in a culture plate and allow them to adhere.

  • Treat the cells with various concentrations of 6-DMAP for the desired time period. Include an untreated control.

  • Harvest the cells by trypsinization and collect them by centrifugation.

  • Wash the cells with PBS and resuspend the pellet in a small volume of PBS.

  • Fix the cells by adding ice-cold 70% ethanol dropwise while vortexing gently.

  • Incubate the cells at -20°C for at least 2 hours (or overnight).

  • Centrifuge the fixed cells and wash with PBS to remove the ethanol.

  • Resuspend the cell pellet in PI staining solution.

  • Incubate at room temperature for 30 minutes in the dark.

  • Analyze the samples on a flow cytometer to determine the percentage of cells in G1, S, and G2/M phases of the cell cycle.

Apoptosis Assay using Annexin V-FITC and Propidium Iodide

This protocol allows for the detection and quantification of apoptotic cells following treatment with 6-DMAP.

Materials:

  • Cells of interest

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Phosphate-buffered saline (PBS)

  • Flow cytometer

Procedure:

  • Seed cells in a culture plate and allow them to adhere.

  • Treat the cells with various concentrations of 6-DMAP for the desired time period. Include an untreated control.

  • Harvest both adherent and floating cells and collect them by centrifugation.

  • Wash the cells twice with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

  • Transfer 100 µL of the cell suspension to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the samples by flow cytometry within one hour. Differentiate between viable (Annexin V- / PI-), early apoptotic (Annexin V+ / PI-), late apoptotic/necrotic (Annexin V+ / PI+), and necrotic (Annexin V- / PI+) cells.

Conclusion

This compound serves as a potent, albeit non-specific, inhibitor of serine-threonine kinases. Its ability to disrupt fundamental cellular processes such as cell cycle progression and apoptosis has made it an invaluable tool for dissecting complex signaling pathways. While the lack of a comprehensive quantitative inhibition profile necessitates careful interpretation of experimental results, the methodologies provided in this guide offer a robust framework for investigating the multifaceted effects of 6-DMAP in a variety of research contexts. Future studies focusing on a more detailed characterization of its kinase selectivity will further enhance its utility in the field of drug discovery and development.

References

6-Dimethylaminopurine's Impact on Gene Expression and Apoptosis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Dimethylaminopurine (6-DMAP) is a synthetic purine (B94841) derivative recognized for its potent inhibitory effects on protein kinases. This property underlies its significant impact on fundamental cellular processes, including cell cycle progression, gene expression, and programmed cell death (apoptosis). This technical guide provides an in-depth overview of 6-DMAP's mechanisms of action, focusing on its ability to modulate gene expression and induce apoptosis, primarily in the context of cancer cell lines. The information presented herein is intended to support researchers, scientists, and drug development professionals in their exploration of 6-DMAP as a potential therapeutic agent.

Core Mechanism of Action

6-DMAP functions as a broad-spectrum protein kinase inhibitor.[1][2] By interfering with the phosphorylation of key cellular proteins, it disrupts signaling cascades that are crucial for cell survival and proliferation.[3] This inhibitory action is central to its ability to halt the cell cycle and trigger apoptosis. A key consequence of its activity is the widespread downregulation of genes associated with cell proliferation and cell cycle progression.[4]

Impact on Apoptosis

6-DMAP is a potent inducer of apoptosis, a form of programmed cell death essential for tissue homeostasis and the elimination of damaged or cancerous cells. Its pro-apoptotic effects are dose- and time-dependent and are mediated through the intrinsic, or mitochondrial, pathway of apoptosis.[4] Key events in 6-DMAP-induced apoptosis include:

  • Increased Intracellular Calcium: 6-DMAP treatment leads to a significant elevation of intracellular calcium ion concentrations ([Ca2+]i). This calcium influx is a critical early event that triggers the downstream apoptotic cascade.

  • Mitochondrial Dysfunction: The rise in intracellular calcium disrupts mitochondrial integrity, leading to a decrease in the mitochondrial membrane potential (MMP).

  • Modulation of Bcl-2 Family Proteins: 6-DMAP alters the balance of pro- and anti-apoptotic proteins of the Bcl-2 family. Specifically, it has been shown to decrease the expression of the anti-apoptotic protein Bcl-xL and increase the expression of the pro-apoptotic protein Bax. This shift in the Bax/Bcl-xL ratio further promotes mitochondrial destabilization.

  • Cytochrome c Release and Caspase Activation: The compromised mitochondrial membrane releases cytochrome c into the cytoplasm. This, in turn, activates a cascade of cysteine-aspartic proteases known as caspases, with caspase-3 being a key executioner caspase. Activated caspase-3 is responsible for the cleavage of various cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis.

Quantitative Analysis of 6-DMAP-Induced Apoptosis in U937 Cells

The following tables summarize the quantitative effects of 6-DMAP on apoptosis in the human lymphoma U937 cell line.

Table 1: DNA Fragmentation in U937 Cells Treated with 6-DMAP

6-DMAP Concentration (mM)Treatment Time (hours)DNA Fragmentation (% of Control)
0.516~20%
116~40%
216~70%
516~85%
22~20%
24~40%
26~60%
216~70%

Table 2: Early Apoptosis in U937 Cells Treated with 6-DMAP

6-DMAP Concentration (mM)Treatment Time (hours)Early Apoptotic Cells (Annexin V+/PI-)
16~10%
26~15%
5622.5 ± 8.2%
116~15%
216~25%
51637.1 ± 6.8%

Table 3: Caspase-3 Activation in U937 Cells Treated with 6-DMAP

6-DMAP Concentration (mM)Treatment Time (hours)Cells with High Caspase-3 Activity (%)
16~5%
26~10%
56~20%
116~10%
216~25%
516~45%

Impact on Gene Expression

A significant aspect of 6-DMAP's mechanism of action is its profound impact on gene expression. Primarily, 6-DMAP causes a massive downregulation of genes involved in cell proliferation and cell cycle progression. This transcriptional repression is likely a direct consequence of its protein kinase inhibitory activity, which disrupts the signaling pathways that control the expression of these critical genes. Notably, studies have shown no significant upregulation of genes following 6-DMAP treatment, highlighting its predominantly inhibitory effect on the cellular transcriptional landscape.

Quantitative Analysis of Gene Expression Changes in U937 Cells

The following table details the downregulation of key proliferative genes in U937 cells following treatment with 6-DMAP.

Table 4: Downregulation of Proliferative Gene Expression in U937 Cells by 6-DMAP

GeneFunction6-DMAP TreatmentmRNA Expression (% of Control)
PCNAProliferating Cell Nuclear Antigen; DNA replication and repair5 mM for 3 hours69.1%
INSIG1 (II-1)Insulin Induced Gene 1; Lipid metabolism and SREBP regulation5 mM for 3 hours45.9%
SERPINB2 (SPI-2)Serine Proteinase Inhibitor 2; Protease inhibition, cell migration5 mM for 3 hours8.0%
MYC (V-myc)v-myc avian myelocytomatosis viral oncogene homolog; Transcription factor, cell cycle progression, apoptosis5 mM for 3 hours2.8%

Signaling Pathways and Experimental Workflows

To visually represent the complex interactions and experimental procedures discussed, the following diagrams have been generated using the DOT language.

6-DMAP 6-DMAP Protein Kinases Protein Kinases 6-DMAP->Protein Kinases Inhibition Intracellular Ca2+ Increase Intracellular Ca2+ Increase Protein Kinases->Intracellular Ca2+ Increase Leads to (Mechanism less defined) Transcription Factors Transcription Factors Protein Kinases->Transcription Factors Phosphorylation (Inhibited) Mitochondrion Mitochondrion Intracellular Ca2+ Increase->Mitochondrion Bcl-xL Bcl-xL Mitochondrion->Bcl-xL Inhibition Bax Bax Mitochondrion->Bax Activation Cytochrome c Release Cytochrome c Release Bcl-xL->Cytochrome c Release Inhibition Bax->Cytochrome c Release Caspase-3 Activation Caspase-3 Activation Cytochrome c Release->Caspase-3 Activation Apoptosis Apoptosis Caspase-3 Activation->Apoptosis Proliferative Gene Expression (PCNA, MYC, etc.) Proliferative Gene Expression (PCNA, MYC, etc.) Transcription Factors->Proliferative Gene Expression (PCNA, MYC, etc.) Activation (Inhibited)

Caption: Signaling pathway of 6-DMAP-induced apoptosis.

cluster_apoptosis Apoptosis Assays cluster_gene_expression Gene Expression Analysis Cell Culture Cell Culture 6-DMAP Treatment 6-DMAP Treatment Cell Culture->6-DMAP Treatment Annexin V-FITC/PI Staining Annexin V-FITC/PI Staining 6-DMAP Treatment->Annexin V-FITC/PI Staining DNA Isolation DNA Isolation 6-DMAP Treatment->DNA Isolation Mitochondrial Staining (TMRM) Mitochondrial Staining (TMRM) 6-DMAP Treatment->Mitochondrial Staining (TMRM) Cell Lysis (Caspase) Cell Lysis (Caspase) 6-DMAP Treatment->Cell Lysis (Caspase) RNA Isolation RNA Isolation 6-DMAP Treatment->RNA Isolation Flow Cytometry (Apoptosis) Flow Cytometry (Apoptosis) Annexin V-FITC/PI Staining->Flow Cytometry (Apoptosis) Agarose (B213101) Gel Electrophoresis Agarose Gel Electrophoresis DNA Isolation->Agarose Gel Electrophoresis Microscopy/Flow Cytometry (MMP) Microscopy/Flow Cytometry (MMP) Mitochondrial Staining (TMRM)->Microscopy/Flow Cytometry (MMP) Caspase-3 Activity Assay Caspase-3 Activity Assay Cell Lysis (Caspase)->Caspase-3 Activity Assay cDNA Synthesis cDNA Synthesis RNA Isolation->cDNA Synthesis cDNA Microarray cDNA Microarray cDNA Synthesis->cDNA Microarray Real-Time PCR Real-Time PCR cDNA Synthesis->Real-Time PCR

Caption: Experimental workflow for analyzing 6-DMAP effects.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the analysis of 6-DMAP's effects.

1. Cell Culture and 6-DMAP Treatment

  • Cell Line: Human lymphoma U937 cells.

  • Culture Medium: RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.

  • 6-DMAP Preparation: A stock solution of 6-DMAP is prepared in dimethyl sulfoxide (B87167) (DMSO) and diluted to the final desired concentrations in the culture medium. Control cells are treated with an equivalent volume of DMSO.

  • Treatment: Cells are seeded at a specified density and treated with varying concentrations of 6-DMAP (e.g., 0.5, 1, 2, 5 mM) for different time periods (e.g., 2, 4, 6, 16 hours).

2. Annexin V-FITC/Propidium Iodide (PI) Apoptosis Assay

  • Principle: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine (B164497) exposed on the outer leaflet of the plasma membrane during early apoptosis, while PI intercalates with DNA in cells with compromised membrane integrity (late apoptotic and necrotic cells).

  • Procedure:

    • Harvest cells after 6-DMAP treatment by centrifugation.

    • Wash the cells with cold phosphate-buffered saline (PBS).

    • Resuspend the cells in 1X Annexin V binding buffer.

    • Add Annexin V-FITC and PI to the cell suspension.

    • Incubate for 15 minutes at room temperature in the dark.

    • Analyze the cells by flow cytometry. Viable cells are Annexin V-/PI-, early apoptotic cells are Annexin V+/PI-, and late apoptotic/necrotic cells are Annexin V+/PI+.

3. DNA Fragmentation Assay

  • Principle: A hallmark of apoptosis is the cleavage of chromosomal DNA into internucleosomal fragments. This can be visualized as a "ladder" on an agarose gel.

  • Procedure:

    • Harvest cells after 6-DMAP treatment.

    • Lyse the cells and isolate the DNA using a commercially available DNA extraction kit or standard phenol-chloroform extraction methods.

    • Quantify the DNA concentration.

    • Load equal amounts of DNA onto a 1.5-2% agarose gel containing a fluorescent DNA stain (e.g., ethidium (B1194527) bromide or SYBR Safe).

    • Perform electrophoresis to separate the DNA fragments.

    • Visualize the DNA fragmentation pattern under UV light.

4. Measurement of Mitochondrial Membrane Potential (MMP)

  • Principle: The lipophilic cationic dye, such as Tetramethylrhodamine, Methyl Ester (TMRM), accumulates in healthy mitochondria due to their negative membrane potential. A decrease in MMP, an early event in apoptosis, results in reduced TMRM fluorescence.

  • Procedure:

    • Treat cells with 6-DMAP for the desired time.

    • Incubate the cells with a low concentration of TMRM (e.g., 100-200 nM) for 15-30 minutes at 37°C.

    • Wash the cells with PBS.

    • Analyze the cellular fluorescence by flow cytometry or fluorescence microscopy. A decrease in fluorescence intensity indicates a loss of MMP.

5. Caspase-3 Activity Assay

  • Principle: This assay measures the activity of activated caspase-3, a key executioner caspase in apoptosis. A specific peptide substrate for caspase-3 is labeled with a fluorophore or chromophore. Cleavage of the substrate by active caspase-3 releases the reporter molecule, which can be quantified.

  • Procedure:

    • Harvest and lyse cells after 6-DMAP treatment.

    • Quantify the protein concentration of the cell lysates.

    • Incubate the lysates with a caspase-3 substrate (e.g., Ac-DEVD-pNA for colorimetric assay or Ac-DEVD-AMC for fluorometric assay).

    • Measure the absorbance or fluorescence at the appropriate wavelength using a microplate reader. The signal is proportional to the caspase-3 activity.

6. Gene Expression Analysis by Real-Time PCR

  • Principle: Real-time PCR (or quantitative PCR, qPCR) is used to quantify the amount of a specific mRNA transcript in a sample.

  • Procedure:

    • Isolate total RNA from 6-DMAP-treated and control cells.

    • Synthesize complementary DNA (cDNA) from the RNA via reverse transcription.

    • Perform qPCR using specific primers for the target genes (e.g., PCNA, INSIG1, SERPINB2, MYC) and a reference gene (e.g., GAPDH, ACTB) for normalization.

    • The relative expression of the target genes is calculated using the ΔΔCt method, which compares the Ct values of the target gene to the reference gene in treated versus control samples.

Conclusion

This compound exerts potent anti-proliferative and pro-apoptotic effects on cancer cells, primarily through its function as a protein kinase inhibitor. Its mechanism of action involves the induction of a calcium-mediated mitochondrial apoptotic pathway and a widespread downregulation of genes essential for cell growth and division. The quantitative data and detailed protocols provided in this guide offer a comprehensive resource for researchers investigating the therapeutic potential of 6-DMAP and similar compounds. Further elucidation of the precise upstream signaling events linking protein kinase inhibition to calcium mobilization will provide even greater insight into the multifaceted actions of this compound and may pave the way for the development of novel anti-cancer strategies.

References

An In-depth Technical Guide to the Core Chemical Properties and Structure of 6-Dimethylaminopurine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Dimethylaminopurine (6-DMAP), a synthetic purine (B94841) derivative, has garnered significant attention in biomedical research for its potent activity as a non-selective protein kinase inhibitor. This technical guide provides a comprehensive overview of the fundamental chemical properties and structural characteristics of 6-DMAP. It is intended to serve as a foundational resource for researchers and professionals engaged in drug discovery and development, offering detailed data, experimental protocols, and visualizations of its molecular interactions.

Chemical Identity and Properties

This compound, also known as N⁶,N⁶-dimethyladenine, is a white to off-white crystalline solid. Its core structure consists of a purine ring system with a dimethylamino group substituted at the 6-position.[1][2]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are essential for its handling, formulation, and application in various experimental settings.

PropertyValueReference(s)
Molecular Formula C₇H₉N₅[1]
Molecular Weight 163.18 g/mol [3]
Melting Point 259-262 °C (decomposes)[1]
Boiling Point 162 °C at 50 mmHg (Predicted)
Water Solubility 50 mg/mL
Solubility in Organics DMF: 30 mg/mL, DMSO: 30 mg/mL, Ethanol (B145695): 1 mg/mL
pKa (Strongest Acidic) 10.19 (Predicted)
pKa (Strongest Basic) 3.35 (Predicted)
LogP 0.53 (Predicted)
Chemical Structure and Identifiers

The unique chemical structure of this compound is represented by various standard chemical identifiers, which are crucial for database searches and regulatory purposes.

IdentifierValueReference(s)
IUPAC Name N,N-dimethyl-7H-purin-6-amine
CAS Number 938-55-6
SMILES CN(C)c1ncnc2[nH]cnc12
InChI InChI=1S/C7H9N5/c1-12(2)7-5-6(9-3-8-5)10-4-11-7/h3-4H,1-2H3,(H,8,9,10,11)

Spectroscopic and Structural Analysis

The structural elucidation of this compound is supported by a range of spectroscopic techniques. Below is a summary of the key spectral data.

NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

NucleusChemical Shift (δ) ppm (Solvent: D₂O)AssignmentReference(s)
¹H 8.24 (s, 1H), 8.12 (s, 1H), 3.55 (s, 6H)H-2, H-8, -N(CH₃)₂
¹³C 155.5, 154.0, 152.1, 142.9, 118.9, 38.6C-6, C-2, C-4, C-8, C-5, -N(CH₃)₂
Infrared (IR) Spectroscopy

The functional groups present in this compound can be identified by their characteristic absorption bands in the infrared spectrum.

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
3100-3000C-H stretch (aromatic)Purine ring
2950-2850C-H stretch (aliphatic)-N(CH₃)₂
1650-1550C=N, C=C stretchPurine ring
1450-1350C-H bend (aliphatic)-N(CH₃)₂
1350-1250C-N stretchDimethylamino group
Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and provides insights into the fragmentation pattern of the molecule. The base peak in the mass spectrum of this compound typically corresponds to the molecular ion [M]+• at m/z 163.

Crystal Structure

The crystal structure of this compound has been determined by X-ray crystallography. It crystallizes in the monoclinic space group P2₁/c. Detailed crystallographic data can be accessed through the Crystallography Open Database (COD) under the entry ID 4305501.

Experimental Protocols

This section provides detailed methodologies for the synthesis, purification, and a key biological assay involving this compound.

Synthesis of this compound

This compound can be synthesized from the reaction of 6-chloropurine (B14466) with dimethylamine (B145610).

Materials:

  • 6-Chloropurine

  • Dimethylamine (40% solution in water)

  • Ethanol

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

Procedure:

  • In a round-bottom flask, dissolve 1.0 g of 6-chloropurine in 20 mL of ethanol.

  • Add 2.5 mL of 40% aqueous dimethylamine solution to the flask.

  • Attach a reflux condenser and heat the mixture to reflux with stirring for 2 hours.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • The resulting solid residue is crude this compound, which can be purified by recrystallization.

Synthesis_Workflow cluster_reactants Reactants cluster_process Reaction cluster_workup Workup & Purification 6-Chloropurine 6-Chloropurine Dissolve Dissolve 6-Chloropurine in Ethanol 6-Chloropurine->Dissolve Dimethylamine Dimethylamine Add_Reagent Add Dimethylamine Solution Dimethylamine->Add_Reagent Dissolve->Add_Reagent Reflux Reflux for 2 hours Add_Reagent->Reflux Cool Cool to Room Temperature Reflux->Cool Evaporate Evaporate Solvent Cool->Evaporate Recrystallize Recrystallize Evaporate->Recrystallize Pure 6-DMAP Pure 6-DMAP Recrystallize->Pure 6-DMAP

Diagram 1: Synthesis workflow for this compound.
Purification by Recrystallization

The crude product from the synthesis can be purified by recrystallization from water or ethanol.

Materials:

  • Crude this compound

  • Distilled water or ethanol

  • Erlenmeyer flasks

  • Hot plate

  • Buchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Transfer the crude this compound to an Erlenmeyer flask.

  • Add a minimal amount of hot distilled water or ethanol to dissolve the solid completely.

  • If the solution is colored, a small amount of activated charcoal can be added, and the solution is heated for a few more minutes.

  • Hot filter the solution to remove any insoluble impurities and activated charcoal.

  • Allow the filtrate to cool slowly to room temperature, and then place it in an ice bath to induce crystallization.

  • Collect the crystals by vacuum filtration using a Buchner funnel.

  • Wash the crystals with a small amount of cold solvent.

  • Dry the purified crystals in a vacuum oven.

Parthenogenetic Activation of Oocytes

This compound is widely used to induce parthenogenetic activation of oocytes. The following is a general protocol.

Materials:

  • Mature oocytes

  • Activation medium (e.g., mSOF) supplemented with ionomycin (B1663694) or ethanol

  • Activation medium supplemented with this compound (typically 2 mM)

  • Culture medium

Procedure:

  • Collect mature oocytes.

  • Incubate the oocytes in an activation medium containing a calcium ionophore like ionomycin (e.g., 5-10 µM for 4-6 minutes) or ethanol (e.g., 7% for 3-5 minutes) to trigger the initial activation signal.

  • Wash the oocytes thoroughly in a fresh culture medium.

  • Transfer the oocytes to a culture medium supplemented with 2 mM this compound and incubate for 3-4 hours. This step inhibits MPF (M-phase promoting factor) and MAPK (mitogen-activated protein kinase) activity, promoting the transition to interphase.

  • Wash the oocytes again in a fresh culture medium and culture them under standard conditions to observe embryonic development.

Oocyte_Activation_Workflow Start Start Mature_Oocytes Mature_Oocytes Start->Mature_Oocytes Initial_Activation Initial Activation (Ionomycin or Ethanol) Mature_Oocytes->Initial_Activation Wash1 Wash Oocytes Initial_Activation->Wash1 6-DMAP_Incubation Incubate with 6-DMAP Wash1->6-DMAP_Incubation Wash2 Wash Oocytes 6-DMAP_Incubation->Wash2 Culture Culture and Observe Development Wash2->Culture End End Culture->End

Diagram 2: Experimental workflow for oocyte activation.

Mechanism of Action and Signaling Pathways

This compound primarily functions as a non-selective inhibitor of protein kinases, which are key regulators of numerous cellular processes. Its inhibitory action is particularly notable on cyclin-dependent kinases (CDKs), such as CDK1, which plays a crucial role in cell cycle progression.

Inhibition of CDK1/Cyclin B Pathway

The transition from the G2 phase to the M phase of the cell cycle is driven by the activation of the CDK1/Cyclin B complex. This compound inhibits the kinase activity of this complex, leading to cell cycle arrest. This inhibition prevents the phosphorylation of downstream target proteins that are essential for mitotic entry.

CDK1_Inhibition_Pathway cluster_pathway CDK1/Cyclin B Pathway CDK1 CDK1 CDK1_CyclinB CDK1/Cyclin B (Active Complex) CDK1->CDK1_CyclinB CyclinB CyclinB CyclinB->CDK1_CyclinB Phosphorylation Phosphorylation CDK1_CyclinB->Phosphorylation Substrates Mitotic Substrates Substrates->Phosphorylation Mitosis Mitotic Entry Phosphorylation->Mitosis 6-DMAP 6-DMAP 6-DMAP->CDK1_CyclinB Inhibits

Diagram 3: Inhibition of the CDK1/Cyclin B signaling pathway.

Conclusion

This compound is a valuable tool in cellular and developmental biology research due to its well-characterized role as a protein kinase inhibitor. This guide has provided a detailed overview of its chemical properties, structure, and key experimental applications. The presented data and protocols are intended to facilitate its effective use in the laboratory and to support further research into its therapeutic potential.

References

Understanding the Inhibitory Effects of 6-Dimethylaminopurine on Cyclin-Dependent Kinases: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Dimethylaminopurine (6-DMAP) is recognized as a broad-spectrum inhibitor of serine/threonine protein kinases, with significant effects on cell cycle progression and protein phosphorylation. This technical guide provides an in-depth analysis of the inhibitory effects of 6-DMAP on Cyclin-Dependent Kinases (CDKs), a family of kinases crucial for cell cycle regulation. While 6-DMAP's role as a general kinase inhibitor is established, this document consolidates the available knowledge on its specific interactions with CDKs, details experimental protocols for its study, and visualizes its impact on key signaling pathways. A notable finding of this review is the conspicuous absence of comprehensive quantitative data (IC50 or Ki values) for 6-DMAP against a wide array of specific CDK-cyclin complexes in publicly accessible literature, highlighting a significant gap for future research.

Introduction to this compound (6-DMAP)

This compound (N,N-dimethyladenine) is a purine (B94841) analog that has been widely utilized in cell biology research as a general inhibitor of protein kinases. Its primary mechanism of action is believed to be competitive inhibition at the ATP-binding site of kinases. 6-DMAP has been observed to induce a variety of cellular effects, including the inhibition of DNA synthesis, induction of mitotic abnormalities, and acceleration of the transition to interphase in oocytes[1]. These effects are largely attributed to its ability to block protein phosphorylation events that are critical for cell cycle transitions[2][3][4].

6-DMAP's Inhibitory Profile against CDKs: A Data Overview

A comprehensive search of the scientific literature reveals a significant lack of specific quantitative data on the inhibitory potency of 6-DMAP against a broad panel of individual CDK-cyclin complexes. While its effects on CDK-regulated processes are documented, direct enzymatic inhibition data (IC50 or Ki values) remain largely unpublished. This presents a challenge in precisely defining its selectivity and potency towards specific CDKs.

To illustrate this data gap and provide a framework for future studies, the following table summarizes the current state of knowledge.

CDK-Cyclin ComplexIC50 / Ki (µM)Data Source / Comments
G1 Phase CDKs
CDK4/cyclin DData Not Available-
CDK6/cyclin DData Not Available-
G1/S Phase CDKs
CDK2/cyclin EData Not Available-
S Phase CDKs
CDK2/cyclin AData Not Available-
M Phase CDKs
CDK1/cyclin BData Not AvailableHistone H1 kinase activity, largely attributed to CDK1/cyclin B, is inhibited by 6-DMAP in vitro, but 6-DMAP does not induce its inactivation in intact oocytes[2].
Transcriptional CDKs
CDK7/cyclin HData Not Available-
CDK9/cyclin TData Not Available-
Other CDKs
CDK5/p35Data Not Available-

Note: The absence of specific IC50/Ki values for 6-DMAP against various CDKs is a critical knowledge gap. The concentrations of 6-DMAP used in cellular assays typically range from micromolar to millimolar, suggesting a relatively low potency compared to more specific, modern CDK inhibitors. For instance, studies in oocytes have used 6-DMAP at concentrations of 0.6 mM to 2.5 mM.

Key Signaling Pathways Affected by 6-DMAP

The inhibition of CDKs by 6-DMAP has profound effects on major cell cycle regulatory pathways. The following sections and diagrams illustrate the key signaling cascades impacted by 6-DMAP's inhibitory action.

The Retinoblastoma (Rb)-E2F Signaling Pathway

The Rb-E2F pathway is a critical checkpoint in the G1 phase of the cell cycle, controlling the transition to the S phase. CDKs, primarily CDK4/6 and CDK2, phosphorylate the retinoblastoma protein (pRb), leading to the release of the E2F transcription factor, which then activates the transcription of genes required for DNA replication. By inhibiting these CDKs, 6-DMAP is expected to prevent pRb phosphorylation, thereby keeping pRb in its active, E2F-bound state and blocking cell cycle progression.

Rb_E2F_Pathway Mitogenic_Signals Mitogenic Signals CyclinD_CDK46 Cyclin D-CDK4/6 Mitogenic_Signals->CyclinD_CDK46 pRb_E2F pRb-E2F Complex (Active Repressor) CyclinD_CDK46->pRb_E2F Phosphorylates CyclinE_CDK2 Cyclin E-CDK2 pRb_P pRb-P (Inactive) CyclinE_CDK2->pRb_P Hyperphosphorylates pRb_E2F->pRb_P E2F E2F (Active Transcription Factor) pRb_P->E2F Releases E2F->CyclinE_CDK2 Induces S_Phase_Genes S-Phase Gene Transcription E2F->S_Phase_Genes Activates DMAP 6-DMAP DMAP->CyclinD_CDK46 DMAP->CyclinE_CDK2

Caption: 6-DMAP inhibits CDK4/6 and CDK2, preventing Rb phosphorylation and E2F-mediated transcription.

Regulation of CDK Activity by p27Kip1

CDK inhibitors (CKIs) like p27Kip1 are crucial negative regulators of CDK activity. p27Kip1 binds to and inhibits the activity of cyclin D-CDK4/6 and cyclin E-CDK2 complexes, thereby halting cell cycle progression. The activity and localization of p27Kip1 are themselves regulated by phosphorylation. While direct studies on 6-DMAP's effect on p27Kip1 are scarce, as a general kinase inhibitor, it could indirectly affect p27Kip1's function by altering the activity of kinases that regulate p27Kip1.

p27Kip1_Regulation p27 p27Kip1 CyclinD_CDK46 Cyclin D-CDK4/6 p27->CyclinD_CDK46 CyclinE_CDK2 Cyclin E-CDK2 p27->CyclinE_CDK2 p27_P p27-P (Cytoplasmic localization, Degradation) p27->p27_P CellCycle_Arrest G1/S Arrest Other_Kinases Other Kinases (e.g., Akt, Src) Other_Kinases->p27 Phosphorylates DMAP 6-DMAP DMAP->Other_Kinases

Caption: 6-DMAP may indirectly affect p27Kip1 by inhibiting kinases that regulate its function.

Experimental Protocols

The following are generalized protocols for assessing the inhibitory activity of 6-DMAP on CDKs. These should be optimized for specific CDK-cyclin complexes and experimental systems.

In Vitro CDK Kinase Assay

This protocol outlines a method to measure the direct inhibitory effect of 6-DMAP on the enzymatic activity of a purified CDK-cyclin complex.

In_Vitro_Assay_Workflow start Start prepare_reagents Prepare Reagents: - Purified CDK/Cyclin - Substrate (e.g., Histone H1, pRb fragment) - Kinase Buffer - ATP (with [γ-32P]ATP) - 6-DMAP dilutions start->prepare_reagents setup_reaction Set up Kinase Reaction: - Add kinase, substrate, and 6-DMAP to wells prepare_reagents->setup_reaction initiate_reaction Initiate Reaction: - Add ATP/[γ-32P]ATP solution setup_reaction->initiate_reaction incubate Incubate at 30°C initiate_reaction->incubate stop_reaction Stop Reaction: - Add SDS-PAGE loading buffer incubate->stop_reaction sds_page SDS-PAGE stop_reaction->sds_page autoradiography Autoradiography sds_page->autoradiography quantify Quantify Band Intensity (Phosphorylated Substrate) autoradiography->quantify calculate_ic50 Calculate IC50 quantify->calculate_ic50 end End calculate_ic50->end

Caption: Workflow for an in vitro radiometric kinase assay to determine the IC50 of 6-DMAP.

Methodology:

  • Reagent Preparation:

    • Prepare a kinase reaction buffer (e.g., 20 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT).

    • Dilute purified, active CDK-cyclin complex in kinase buffer to the desired concentration.

    • Prepare a stock solution of the substrate (e.g., Histone H1 at 1 mg/mL).

    • Prepare a stock solution of ATP (e.g., 100 µM) containing a tracer amount of [γ-³²P]ATP.

    • Prepare a serial dilution of 6-DMAP in the appropriate solvent (e.g., DMSO) and then in kinase buffer.

  • Kinase Reaction:

    • In a microcentrifuge tube or 96-well plate, combine the CDK-cyclin complex, substrate, and different concentrations of 6-DMAP (or vehicle control).

    • Pre-incubate for 10 minutes at 30°C.

    • Initiate the reaction by adding the ATP/[γ-³²P]ATP solution.

    • Incubate the reaction for 20-30 minutes at 30°C.

  • Reaction Termination and Analysis:

    • Stop the reaction by adding SDS-PAGE sample buffer.

    • Boil the samples for 5 minutes.

    • Separate the proteins by SDS-PAGE.

    • Dry the gel and expose it to a phosphor screen or X-ray film (autoradiography).

    • Quantify the radioactivity incorporated into the substrate band using a phosphorimager or densitometry.

  • Data Analysis:

    • Calculate the percentage of kinase inhibition for each 6-DMAP concentration relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the 6-DMAP concentration and fit the data to a dose-response curve to determine the IC50 value.

Cell-Based Assay for CDK Inhibition

This protocol describes a method to assess the effect of 6-DMAP on the phosphorylation of a CDK substrate (e.g., pRb) in cultured cells.

Methodology:

  • Cell Culture and Treatment:

    • Plate cells (e.g., MCF-7, U2OS) at an appropriate density and allow them to adhere overnight.

    • Synchronize the cells in the G1 phase by serum starvation for 24-48 hours.

    • Release the cells from G1 arrest by adding serum-containing medium.

    • At the time of serum addition, treat the cells with various concentrations of 6-DMAP or a vehicle control.

  • Cell Lysis and Protein Quantification:

    • After the desired treatment time (e.g., 16-24 hours), wash the cells with ice-cold PBS.

    • Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

    • Clarify the lysates by centrifugation.

    • Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

  • Western Blot Analysis:

    • Normalize the protein lysates to the same concentration.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

    • Incubate the membrane with a primary antibody specific for the phosphorylated form of the CDK substrate (e.g., anti-phospho-Rb (Ser780)).

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

    • Strip the membrane and re-probe with an antibody for the total protein (e.g., anti-total Rb) and a loading control (e.g., anti-β-actin or anti-GAPDH).

  • Data Analysis:

    • Quantify the band intensities using densitometry software.

    • Normalize the phospho-protein signal to the total protein signal and the loading control.

    • Determine the concentration of 6-DMAP that causes a 50% reduction in substrate phosphorylation (IC50).

Conclusion and Future Directions

This compound is a valuable tool for studying the general effects of protein kinase inhibition on cellular processes, particularly the cell cycle. Its broad-spectrum activity, however, makes it challenging to attribute its effects to the inhibition of a single CDK. The most significant gap in our understanding of 6-DMAP's function is the lack of a comprehensive, quantitative inhibitory profile against the full panel of CDK-cyclin complexes. Future research should prioritize conducting in vitro kinase assays to determine the IC50 or Ki values of 6-DMAP for each major CDK. This will allow for a more precise interpretation of experimental results and could potentially uncover novel selectivities for this classic kinase inhibitor. Furthermore, detailed studies on its impact on the phosphorylation status of specific CDK substrates in various cell lines will provide a clearer picture of its mechanism of action in a cellular context. Such data will be invaluable for researchers utilizing 6-DMAP and for the broader field of CDK inhibitor research.

References

6-Dimethylaminopurine: A Preliminary Technical Whitepaper on its Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Dimethylaminopurine (6-DMAP), a synthetically derived purine (B94841) analogue, has been a subject of scientific inquiry for its potent biological activities. Primarily recognized as a protein kinase inhibitor, 6-DMAP demonstrates significant effects on cell cycle regulation, inducing mitotic abnormalities and, in some contexts, apoptosis.[1][2] This technical guide provides a comprehensive overview of the preliminary research into the therapeutic potential of 6-DMAP, consolidating available data on its mechanism of action, effects on signaling pathways, and quantitative measures of its biological activity. Detailed experimental methodologies are provided to facilitate further investigation, and key cellular pathways influenced by 6-DMAP are visually represented.

Introduction

This compound (6-DMAP) is a substituted adenine (B156593) molecule that has garnered interest for its ability to modulate fundamental cellular processes. Its primary established mechanism of action is the inhibition of a range of protein kinases, enzymes that are critical for signal transduction and cell cycle control.[1][3] Dysregulation of kinase activity is a hallmark of numerous diseases, most notably cancer, making kinase inhibitors a cornerstone of modern targeted therapy. While research into the therapeutic applications of 6-DMAP is still in a preliminary phase, existing studies in various biological systems, from marine invertebrate oocytes to mammalian cell lines, have illuminated its potential as a pharmacological agent. This document aims to synthesize the current understanding of 6-DMAP's biological effects to inform and guide future research and development efforts.

Mechanism of Action

6-DMAP exerts its biological effects predominantly through the non-specific inhibition of protein serine/threonine kinases.[2] This inhibition disrupts the phosphorylation cascades that govern cell cycle progression.

2.1. Cell Cycle Arrest and Mitotic Aberrations

Studies have shown that 6-DMAP can induce cell cycle arrest and lead to aberrant mitosis in various cell types, including Chinese hamster fibroblasts (CHEF/18). The compound has been observed to inhibit DNA synthesis, suggesting an effect on the early stages of the cell cycle. Furthermore, treatment with 6-DMAP has been linked to the induction of micronuclei containing chromosomes, indicating a disruption of normal mitotic processes. In the context of oocyte maturation, 6-DMAP has been shown to reversibly inhibit the transition to metaphase.

2.2. Induction of Apoptosis

In certain cell lines, such as lymphoma cells, 6-DMAP has been demonstrated to induce apoptosis. This programmed cell death is likely a consequence of the widespread kinase inhibition, leading to the downregulation of genes associated with cell proliferation and cell cycle progression.

Quantitative Data

Specific quantitative data on the therapeutic potential of 6-DMAP, such as IC50 values in a wide range of cancer cell lines, is not extensively available in the public domain. The following table summarizes the concentrations of 6-DMAP used in various published studies to elicit specific biological effects. This information can serve as a starting point for designing future experiments.

Cell Type/System6-DMAP ConcentrationObserved EffectReference
Lymphoma cells5 mMInduction of apoptosis and downregulation of proliferation-related genes.
Mammalian and insect sperm0.5 mMAffects sperm motility and vitality.
Activated mouse oocytes2.5 mMAccelerates the transition to interphase.
Canine Parthenogenetic and SCNT embryos1.9 mMUsed for oocyte activation.

Signaling Pathways

The primary signaling pathway identified to be modulated by 6-DMAP is the PI3K/Akt/mTOR pathway, a critical regulator of cell growth, proliferation, and survival.

4.1. Inhibition of p70S6 Kinase

A key downstream effector of the PI3K/Akt/mTOR pathway is the 70 kDa S6 kinase (p70S6k). Research has shown that 6-DMAP inhibits the phosphorylation of the ribosomal protein S6 and the activation of p70S6k. This inhibition is specific, as MAP kinase phosphorylation was not affected in the same study. The inhibition of p70S6k disrupts protein synthesis and can contribute to the observed effects on cell growth and proliferation.

Diagram of the Postulated 6-DMAP Signaling Pathway Inhibition

G GF Growth Factors RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K activates AKT Akt PI3K->AKT activates mTORC1 mTORC1 AKT->mTORC1 activates p70S6K p70S6K mTORC1->p70S6K activates S6 Ribosomal Protein S6 p70S6K->S6 phosphorylates Protein_Synthesis Protein Synthesis & Cell Growth S6->Protein_Synthesis DMAP 6-DMAP DMAP->p70S6K inhibits

Caption: Postulated mechanism of 6-DMAP action on the PI3K/Akt/mTOR signaling pathway.

Experimental Protocols

The following are generalized protocols for key experiments relevant to the study of 6-DMAP's therapeutic potential, based on methodologies commonly employed in the cited literature.

5.1. Cell Viability/Cytotoxicity Assay (MTT Assay)

  • Objective: To determine the concentration-dependent effect of 6-DMAP on the viability of cancer cell lines.

  • Methodology:

    • Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

    • Prepare serial dilutions of 6-DMAP in complete cell culture medium.

    • Remove the overnight medium from the cells and replace it with the medium containing various concentrations of 6-DMAP. Include a vehicle control (e.g., DMSO) and a no-treatment control.

    • Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified incubator with 5% CO2.

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.

    • Solubilize the formazan (B1609692) crystals with a solubilization solution (e.g., DMSO or a specialized buffer).

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the control and determine the IC50 value.

5.2. Western Blot Analysis for p70S6K Phosphorylation

  • Objective: To assess the effect of 6-DMAP on the phosphorylation status of p70S6K.

  • Methodology:

    • Culture cells to 70-80% confluency and treat with 6-DMAP at various concentrations and time points.

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Determine the protein concentration of the lysates using a BCA or Bradford assay.

    • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).

    • Incubate the membrane with primary antibodies against phosphorylated p70S6K (e.g., at Thr389) and total p70S6K overnight at 4°C.

    • Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Quantify the band intensities and normalize the phosphorylated p70S6K levels to total p70S6K.

5.3. Cell Cycle Analysis by Flow Cytometry

  • Objective: To determine the effect of 6-DMAP on cell cycle distribution.

  • Methodology:

    • Treat cells with 6-DMAP for a specified duration.

    • Harvest the cells by trypsinization and wash with phosphate-buffered saline (PBS).

    • Fix the cells in ice-cold 70% ethanol (B145695) while vortexing gently and store at -20°C overnight.

    • Wash the fixed cells with PBS and resuspend in a staining solution containing a DNA intercalating dye (e.g., propidium (B1200493) iodide or DAPI) and RNase A.

    • Incubate in the dark for 30 minutes at room temperature.

    • Analyze the samples using a flow cytometer to measure the DNA content of the cells.

    • Use cell cycle analysis software to determine the percentage of cells in G0/G1, S, and G2/M phases.

Diagram of a General Experimental Workflow for a Kinase Inhibitor

G Start Compound Synthesis & Characterization In_Vitro In Vitro Studies (Cell Lines) Start->In_Vitro Cytotoxicity Cytotoxicity Assays (e.g., MTT) In_Vitro->Cytotoxicity Mechanism Mechanism of Action (e.g., Western Blot, Flow Cytometry) In_Vitro->Mechanism In_Vivo In Vivo Studies (Animal Models) Mechanism->In_Vivo Toxicity Toxicity & PK/PD Studies In_Vivo->Toxicity Efficacy Efficacy Studies (e.g., Xenograft models) In_Vivo->Efficacy Clinical Clinical Trials Efficacy->Clinical

Caption: A generalized workflow for the preclinical development of a kinase inhibitor.

Future Directions

The preliminary data on 6-DMAP suggest that it is a biologically active molecule with potential therapeutic applications. However, to advance its development, several key areas need to be addressed:

  • Systematic Screening: A comprehensive screening of 6-DMAP against a diverse panel of cancer cell lines is required to identify sensitive cancer types and to determine its IC50 values.

  • Target Identification and Selectivity: While 6-DMAP is known to be a broad-spectrum kinase inhibitor, identifying its primary kinase targets with high affinity is crucial for understanding its precise mechanism of action and potential off-target effects. Kinome profiling studies would be highly valuable.

  • Preclinical In Vivo Studies: Evaluation of 6-DMAP in animal models of cancer is a critical next step to assess its in vivo efficacy, toxicity, and pharmacokinetic properties.

  • Structure-Activity Relationship (SAR) Studies: Medicinal chemistry efforts to synthesize and evaluate analogues of 6-DMAP could lead to the development of more potent and selective inhibitors with improved therapeutic indices.

Conclusion

This compound is a promising chemical entity that warrants further investigation for its therapeutic potential. Its ability to inhibit protein kinases and disrupt cell cycle progression provides a strong rationale for its exploration as an anticancer agent. The information and protocols provided in this technical guide are intended to serve as a foundation for researchers to build upon, with the ultimate goal of translating the preliminary findings on 6-DMAP into tangible therapeutic benefits. While significant research is still required, the existing body of evidence suggests that 6-DMAP and its derivatives could represent a valuable addition to the arsenal (B13267) of targeted therapies.

References

Methodological & Application

Application Notes and Protocols: Utilizing 6-Dimethylaminopurine (6-DMAP) for In Vitro Oocyte Maturation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In vitro maturation (IVM) of oocytes is a cornerstone of assisted reproductive technologies (ART) and a critical tool in developmental biology research. Premature meiotic resumption in vitro can lead to compromised oocyte quality and reduced developmental competence. 6-Dimethylaminopurine (6-DMAP), a serine/threonine protein kinase inhibitor, serves as a valuable chemical tool to reversibly arrest oocytes at the germinal vesicle (GV) stage, thereby enabling synchronization of oocyte populations and extension of the pre-maturation culture period for improved cytoplasmic maturation. These application notes provide a comprehensive overview and detailed protocols for the effective use of 6-DMAP in IVM experiments.

Mechanism of Action

This compound primarily functions by inhibiting the activity of key protein kinases involved in meiotic resumption. Specifically, 6-DMAP prevents the activation of Maturation Promoting Factor (MPF), a crucial complex for entry into M-phase. MPF is composed of cyclin B and the cyclin-dependent kinase p34cdc2. The activation of MPF requires the dephosphorylation of p34cdc2. 6-DMAP inhibits this dephosphorylation step, thereby maintaining p34cdc2 in its inactive, phosphorylated state and arresting the oocyte at the GV stage.[1] This inhibition of MPF activation subsequently prevents germinal vesicle breakdown (GVBD) and the cascade of events associated with meiotic maturation.[1] Furthermore, 6-DMAP can also inactivate the catalytic subunit of MPF, p34cdc2 kinase, by inactivating mitogen-activated protein kinase (MAPK).[2]

Signaling Pathway of 6-DMAP in Oocyte Maturation Arrest

G cluster_0 Upstream Signals for Maturation cluster_1 MPF Activation Cascade cluster_2 Meiotic Resumption Gonadotropins Gonadotropins cAMP_level Decreased cAMP Levels Gonadotropins->cAMP_level p34cdc2_deP p34cdc2 (Active) (Dephosphorylated) cAMP_level->p34cdc2_deP Allows dephosphorylation p34cdc2_P p34cdc2 (Inactive) (Phosphorylated) MPF Active MPF (p34cdc2/Cyclin B) p34cdc2_deP->MPF CyclinB Cyclin B Synthesis CyclinB->MPF GVBD Germinal Vesicle Breakdown (GVBD) MPF->GVBD MetaphaseI Metaphase I GVBD->MetaphaseI DMAP This compound (6-DMAP) DMAP->p34cdc2_deP Inhibits dephosphorylation

Caption: Signaling pathway illustrating 6-DMAP's inhibition of p34cdc2 dephosphorylation, preventing MPF activation and meiotic resumption.

Quantitative Data Summary

The optimal concentration and duration of 6-DMAP treatment can vary depending on the species and experimental goals. The following table summarizes key quantitative data from published studies.

SpeciesConcentrationIncubation TimeEffectReference
Mouse2 mmol/l7 - 18 hoursMaintained 91-94% of oocytes at the GV stage. Inhibition was reversible.[1]
Human2 mmol/l24 hoursReversible inhibition of meiotic maturation.[1]
Porcine2 or 5 mM3 hoursIncreased blastocyst formation after parthenogenetic activation.
Porcine2 or 5 mM5 hoursDid not increase blastocyst formation.
Canine1.9 mM4 hoursUsed for activation of reconstructed oocytes and parthenogenetic activation.
Goat2 mM1 - 6 hoursHigh activation rates (87-95%) after ionomycin (B1663694) treatment.
Spix's yellow-toothed cavy2 mM3.5 hoursIncreased cleavage rates after artificial activation.

Experimental Protocols

Protocol 1: Reversible Inhibition of Meiotic Resumption in Mouse Oocytes

This protocol describes the use of 6-DMAP to temporarily arrest mouse oocytes at the GV stage before proceeding with in vitro maturation.

Materials:

  • This compound (6-DMAP)

  • α-MEM maturation medium

  • Fetal Calf Serum (FCS)

  • Ovine Follicle-Stimulating Hormone (o-FSH)

  • Hyaluronidase (B3051955) solution

  • Sodium citrate (B86180) solution (1%)

  • Methanol (B129727):acetic acid fixative (3:1)

  • Mineral oil

  • Petri dishes

  • Incubator (37°C, 5% CO2 in air)

Procedure:

  • Oocyte Collection: Collect cumulus-oocyte complexes (COCs) from the follicles of appropriately stimulated mice.

  • Preparation of 6-DMAP Medium: Prepare the maturation medium (α-MEM supplemented with 10% FCS and 0.2 IU/ml o-FSH) containing 2 mmol/l 6-DMAP.

  • Inhibition of Meiotic Resumption: Culture the collected COCs in the 6-DMAP-containing maturation medium for 7 to 18 hours at 37°C in a humidified atmosphere of 5% CO2 in air under mineral oil. This will maintain the oocytes at the GV stage.

  • Reversal of Inhibition: After the desired inhibition period, wash the oocytes thoroughly in fresh maturation medium without 6-DMAP.

  • In Vitro Maturation: Culture the washed oocytes in the fresh maturation medium for 18 hours to allow for meiotic resumption and progression to the Metaphase II (MII) stage.

  • Assessment of Maturation:

    • At various time points (e.g., 6, 8, 10, and 12 hours post-wash), denude a subset of oocytes of their cumulus cells using hyaluronidase solution.

    • Place the denuded oocytes in a 1% sodium citrate solution for 5 minutes.

    • Fix the oocytes on a glass slide using a 3:1 solution of methanol and acetic acid.

    • Stain with a suitable DNA dye (e.g., DAPI) and examine under a fluorescence microscope to assess the nuclear stage (GV, GVBD, MI, MII).

Protocol 2: Parthenogenetic Activation of Porcine Oocytes with 6-DMAP

This protocol details the use of 6-DMAP in conjunction with an activating agent to induce parthenogenetic development in in vitro matured porcine oocytes.

Materials:

  • In vitro matured (IVM) porcine oocytes

  • This compound (6-DMAP)

  • Ionomycin

  • TALP-PVA medium

  • PZM-5 culture medium

  • Cytochalasin B

  • Mineral oil

  • Petri dishes

  • Incubator (38.5°C, 5% CO2 in air)

Procedure:

  • Oocyte Maturation: Mature porcine COCs in a suitable IVM medium for 42-44 hours.

  • Chemical Activation:

    • Denude the matured oocytes of their cumulus cells.

    • Expose the denuded oocytes to 5 µM ionomycin in TALP-PVA medium for 5 minutes.

  • 6-DMAP Treatment:

    • Wash the ionomycin-treated oocytes three times in PZM-5 medium.

    • Incubate the oocytes for 3 hours in 100 µl droplets of PZM-5 medium supplemented with 2 mM 6-DMAP and 7.5 µg/ml cytochalasin B. The latter is used to inhibit second polar body extrusion and maintain diploidy.

  • In Vitro Culture:

    • After the 6-DMAP treatment, wash the oocytes thoroughly in fresh PZM-5 medium.

    • Culture the parthenotes in fresh PZM-5 medium for 6-7 days to assess development to the blastocyst stage.

  • Assessment of Development: Monitor the cleavage and blastocyst formation rates daily.

Experimental Workflow

G cluster_0 Oocyte Preparation cluster_1 6-DMAP Treatment (Optional) cluster_2 In Vitro Maturation & Activation cluster_3 Post-Activation & Analysis OocyteCollection Oocyte Collection (Follicle Aspiration) COCs Cumulus-Oocyte Complexes (COCs) OocyteCollection->COCs DMAP_Incubation Incubation in 6-DMAP Medium COCs->DMAP_Incubation IVM In Vitro Maturation (IVM) COCs->IVM Direct IVM Wash Wash to Remove 6-DMAP DMAP_Incubation->Wash Wash->IVM Activation Oocyte Activation (e.g., Ionomycin) IVM->Activation PostActivationCulture Post-Activation Culture with 6-DMAP Activation->PostActivationCulture IVC In Vitro Culture (Embryo Development) PostActivationCulture->IVC Analysis Analysis (Maturation Rate, Cleavage, Blastocyst Formation) IVC->Analysis

Caption: General experimental workflow for in vitro oocyte maturation and activation using 6-DMAP.

Concluding Remarks

This compound is a potent and reversible inhibitor of meiotic maturation in the oocytes of various species. Its ability to arrest oocytes at the GV stage provides researchers with a valuable tool to synchronize oocyte populations and potentially improve developmental outcomes by allowing for more complete cytoplasmic maturation. The provided protocols and data serve as a starting point for the successful application of 6-DMAP in your research. It is important to note that optimal conditions may need to be determined empirically for specific species and experimental setups. While 6-DMAP can be beneficial, some studies have shown potential negative impacts on subsequent development, such as reduced blastocyst formation in mice, highlighting the need for careful optimization and evaluation.

References

The Role of 6-Dimethylaminopurine (6-DMAP) in Enhancing Somatic Cell Nuclear Transfer (SCNT) Efficiency: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Somatic Cell Nuclear Transfer (SCNT) is a pivotal technology in regenerative medicine and reproductive cloning. A critical step in this process is the artificial activation of the reconstructed oocyte, which mimics the natural fertilization process to initiate embryonic development. 6-Dimethylaminopurine (6-DMAP), a serine-threonine kinase inhibitor, has emerged as a key chemical agent in SCNT protocols. It plays a crucial role in preventing the premature re-synthesis of Maturation Promoting Factor (MPF), thereby stabilizing the oocyte in an interphase-like state and facilitating the reprogramming of the somatic cell nucleus. These application notes provide a comprehensive overview of the use of 6-DMAP in SCNT, including its mechanism of action, detailed experimental protocols, and a summary of its effects on developmental outcomes.

Mechanism of Action of 6-DMAP in Oocyte Activation

Following the transfer of a somatic nucleus into an enucleated oocyte, the reconstructed embryo must be artificially activated to trigger development. This activation is initiated by an increase in intracellular calcium levels, often induced by agents like ionomycin (B1663694) or electrical pulses. This initial calcium signal leads to the degradation of MPF, a key complex that maintains the oocyte in meiotic arrest (M-phase).

However, in many species, MPF activity can quickly recover, leading to developmental arrest. 6-DMAP acts as a protein kinase inhibitor to suppress the reactivation of MPF.[1][2] By inhibiting kinases such as mitogen-activated protein kinase (MAPK), 6-DMAP ensures that the catalytic subunit of MPF, p34cdc2 kinase, remains inactive.[1] This sustained low level of MPF activity allows the reconstructed oocyte to exit the M-phase, form a pronucleus, and initiate the first mitotic cell divisions, which are essential for successful embryonic development.[1][2]

Signaling Pathway of 6-DMAP in Oocyte Activation

G cluster_0 Oocyte Activation & MPF Inactivation Ca_Ionophore Calcium Ionophore (e.g., Ionomycin) Ca_Spike ↑ Intracellular Ca²⁺ Ca_Ionophore->Ca_Spike MPF_Degradation MPF Degradation Ca_Spike->MPF_Degradation M_Phase_Exit Meiotic Arrest Exit MPF_Degradation->M_Phase_Exit MPF_Reactivation MPF Reactivation M_Phase_Exit->MPF_Reactivation Pronucleus_Formation Pronucleus Formation & Embryonic Development M_Phase_Exit->Pronucleus_Formation Six_DMAP 6-DMAP MAPK MAPK Six_DMAP->MAPK MAPK->MPF_Reactivation Developmental_Arrest Developmental Arrest MPF_Reactivation->Developmental_Arrest

Caption: Signaling pathway of oocyte activation and the inhibitory role of 6-DMAP.

Quantitative Data on the Efficacy of 6-DMAP in SCNT

The application of 6-DMAP has been shown to significantly improve the developmental competence of SCNT embryos across various species. The following tables summarize key quantitative data from published studies.

SpeciesTreatment GroupConcentration of 6-DMAPDuration of TreatmentBlastocyst Formation Rate (%)Citation
Porcine Demecolcine + 6-DMAP2 mM4 hours48.7
6-DMAP alone2 mM4 hours37.3
Demecolcine alone-4 hours22.2
Sheep 6-DMAPNot SpecifiedNot Specified21.0 ± 0.9
Cycloheximide (CHX)-Not Specified14.9 ± 0.5
Canine 2-hour 6-DMAP1.9 mM2 hoursNo significant difference in SCNT
4-hour 6-DMAP1.9 mM4 hoursNo significant difference in SCNT
SpeciesTreatment GroupImplantation Rate (%)Pregnancy Rate (%)Citation
Canine (SCNT) 2-hour 6-DMAP4.9441.6
4-hour 6-DMAP3.1933.3
Canine (Parthenogenesis) 2-hour 6-DMAP3475
4-hour 6-DMAP6.566.7

Experimental Protocols

The following are generalized protocols for the use of 6-DMAP in SCNT, based on commonly cited methodologies. Researchers should optimize these protocols for their specific species and experimental conditions.

I. Oocyte Preparation and Enucleation
  • Oocyte Maturation : Mature oocytes in vitro to the metaphase II (MII) stage.

  • Cumulus Cell Removal : Remove cumulus cells surrounding the oocytes by gentle pipetting in a medium containing hyaluronidase (B3051955) (e.g., 0.1% w/v).

  • Enucleation :

    • Stain the oocytes with a DNA-specific fluorescent dye (e.g., 5 µg/ml Hoechst 33342) to visualize the MII spindle and the first polar body.

    • Under an inverted microscope equipped with micromanipulators, aspirate the MII spindle and the first polar body using a beveled glass pipette. Minimize the volume of cytoplasm removed.

II. Somatic Cell Nuclear Transfer and Fusion
  • Donor Cell Preparation : Prepare donor somatic cells. Typically, cells are arrested in the G0/G1 phase of the cell cycle to ensure a diploid DNA content.

  • Nuclear Injection : Inject a single donor cell into the perivitelline space of an enucleated oocyte.

  • Electrofusion :

    • Place the oocyte-donor cell couplet in a fusion medium (e.g., 0.26 M mannitol, 0.1 mM MgSO₄, 0.5 mM HEPES, and 0.05% w/v BSA).

    • Apply two DC pulses (e.g., 1.8 kV/cm for 15 µs) to induce fusion of the donor cell membrane with the oocyte membrane.

III. Oocyte Activation with 6-DMAP
  • Initial Activation : Immediately after fusion, transfer the reconstructed embryos to a medium containing a calcium ionophore to initiate the calcium signal. A common protocol is incubation in 5-10 µM ionomycin for 4-5 minutes.

  • 6-DMAP Treatment :

    • Following the ionophore treatment, wash the embryos and transfer them to a culture medium supplemented with 6-DMAP.

    • The concentration of 6-DMAP typically ranges from 1.9 mM to 2.5 mM.

    • The duration of incubation with 6-DMAP is a critical parameter and can range from 2 to 4 hours. This step should be optimized for the specific species and cell type.

  • Embryo Culture : After the 6-DMAP treatment, thoroughly wash the embryos and culture them in an appropriate embryo culture medium until the desired developmental stage (e.g., blastocyst) is reached.

SCNT Experimental Workflow with 6-DMAP

G cluster_1 SCNT Workflow Oocyte_Maturation 1. Oocyte Maturation (MII) Enucleation 2. Enucleation Oocyte_Maturation->Enucleation Nuclear_Transfer 4. Somatic Cell Injection Enucleation->Nuclear_Transfer Donor_Cell_Prep 3. Donor Cell Preparation (G0/G1) Donor_Cell_Prep->Nuclear_Transfer Fusion 5. Electrofusion Nuclear_Transfer->Fusion Activation_Ionomycin 6. Activation (Ionomycin) Fusion->Activation_Ionomycin Activation_DMAP 7. 6-DMAP Incubation Activation_Ionomycin->Activation_DMAP Embryo_Culture 8. Embryo Culture Activation_DMAP->Embryo_Culture Blastocyst Blastocyst Embryo_Culture->Blastocyst

Caption: Step-by-step experimental workflow for SCNT using 6-DMAP.

Conclusion and Future Perspectives

This compound is an indispensable tool in the field of SCNT, significantly enhancing the efficiency of producing viable embryos. Its role in suppressing MPF reactivation is well-established, allowing for proper nuclear reprogramming and the initiation of embryonic development. The protocols and data presented here provide a solid foundation for researchers utilizing SCNT. Future research will likely focus on further optimizing 6-DMAP treatment in combination with other small molecules to improve reprogramming efficiency and the overall success rates of SCNT, paving the way for advancements in therapeutic cloning and assisted reproductive technologies.

References

Unraveling the Cell Cycle: Using 6-Dimethylaminopurine to Control M-Phase Entry and Exit

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocols

Audience: Researchers, scientists, and drug development professionals.

Introduction

6-Dimethylaminopurine (6-DMAP) is a potent, reversible, and cell-permeable protein kinase inhibitor widely utilized in cell biology to study the intricate regulation of the cell cycle, particularly the entry into and exit from M-phase (mitosis). As a purine (B94841) analog, 6-DMAP primarily functions by inhibiting the activity of various serine/threonine kinases, most notably Cyclin-Dependent Kinase 1 (CDK1), a key component of the Maturation Promoting Factor (MPF). This inhibition prevents the downstream phosphorylation events necessary for mitotic entry, such as chromosome condensation and nuclear envelope breakdown. Conversely, removal of 6-DMAP allows for the synchronous re-entry into the cell cycle, making it an invaluable tool for cell synchronization and for studying the molecular events governing M-phase progression. This document provides detailed application notes and experimental protocols for the use of 6-DMAP in studying M-phase dynamics.

Mechanism of Action

6-DMAP exerts its effects by acting as a competitive inhibitor of ATP binding to the catalytic subunit of various protein kinases.[1] In the context of the cell cycle, its primary target is CDK1. The activity of CDK1 is essential for the G2/M transition. High CDK1 activity, in complex with its regulatory subunit Cyclin B, forms the active MPF, which drives the cell into mitosis.

6-DMAP is thought to indirectly inhibit CDK1 activity by preventing the activating dephosphorylation of Thr14 and Tyr15 residues on CDK1 by the phosphatase Cdc25.[2][3] By maintaining CDK1 in an inactive, phosphorylated state, 6-DMAP effectively blocks cells at the G2/M boundary, preventing entry into mitosis. This block is reversible; upon washout of the inhibitor, cells synchronously enter M-phase.

Furthermore, in the context of M-phase exit, 6-DMAP can accelerate the transition to interphase in activated oocytes by inhibiting protein kinases that maintain the M-phase state, even after the initial inactivation of MPF.[4][5] This leads to more rapid pronuclear formation and decondensation of chromosomes.

Signaling Pathway of M-Phase Entry Inhibition by 6-DMAP

M_Phase_Inhibition CyclinB Cyclin B Synthesis MPF_inactive Inactive MPF CyclinB->MPF_inactive associates with CDK1_inactive CDK1 (p-Thr14, p-Tyr15) CDK1_inactive->MPF_inactive MPF_active Active MPF (CDK1/Cyclin B) MPF_inactive->MPF_active dephosphorylation Cdc25_inactive Cdc25 (inactive) Cdc25_active Cdc25 (active) Cdc25_inactive->Cdc25_active activation Mitosis Mitotic Events (Chromosome Condensation, Nuclear Envelope Breakdown) MPF_active->Mitosis triggers DMAP 6-DMAP DMAP->Cdc25_active inhibits activation of Wee1 Wee1/Myt1 Kinases Wee1->CDK1_inactive phosphorylates Cdc25_active->MPF_inactive dephosphorylates CDK1

Caption: Inhibition of M-phase entry by 6-DMAP through the prevention of Cdc25-mediated CDK1 activation.

Applications

  • Cell Synchronization at the G2/M Boundary: By reversibly arresting cells at the G2/M transition, 6-DMAP allows for the enrichment of a cell population at this specific stage. This is highly valuable for studying the molecular events of mitotic entry and for collecting synchronized cell populations for subsequent experiments.

  • Investigating M-phase Promoting Factor (MPF) Regulation: 6-DMAP is a critical tool for dissecting the upstream and downstream signaling pathways of MPF activation and inactivation.

  • Oocyte Maturation and Activation Studies: 6-DMAP is extensively used to inhibit spontaneous meiotic maturation in oocytes, allowing for controlled in vitro maturation studies. It is also used post-activation to modulate pronuclear formation and early embryonic development.

  • Somatic Cell Nuclear Transfer (SCNT): In cloning, 6-DMAP is often used to prevent the extrusion of the second polar body after oocyte activation, thereby maintaining a diploid state in the reconstructed embryo.

Quantitative Data Summary

The following tables summarize typical working concentrations and observed effects of 6-DMAP across various experimental systems.

Table 1: 6-DMAP Concentrations and Effects on M-Phase Entry

Cell Type/Organism6-DMAP ConcentrationIncubation TimeObserved EffectReference(s)
Mouse Oocytes2 mM7 - 18 hoursInhibition of germinal vesicle breakdown (GVBD)
Human Oocytes2 mMNot specifiedInhibition of meiotic maturation
Porcine Oocytes2 - 5 mM3 - 5 hoursInhibition of MPF activity post-activation
Chinese Hamster Fibroblasts (CHEF/18)Not specifiedNot specifiedInhibition of DNA synthesis and induction of aberrant mitosis

Table 2: 6-DMAP in Oocyte Activation and SCNT

ApplicationOrganism6-DMAP ConcentrationIncubation TimePurposeReference(s)
Oocyte ActivationGoat2 mM1 - 4 hoursEnhance activation stimulus and pronuclear formation
Oocyte ActivationCanine1.9 mM2 - 4 hoursEnhance entry into S phase
SCNTBovine, Sheep2.5 mM4 hoursInhibit second polar body extrusion, enhance entry into S phase
SCNTEquine2 mM4 hoursInhibit second polar body extrusion, enhance entry into S phase

Experimental Protocols

Protocol 1: Synchronization of Mammalian Cells at the G2/M Boundary

This protocol describes a general method for synchronizing cultured mammalian cells at the G2/M transition using 6-DMAP. Optimization of concentration and incubation time is recommended for each cell line.

Materials:

  • Mammalian cell line of interest

  • Complete cell culture medium

  • This compound (6-DMAP) stock solution (e.g., 100 mM in DMSO, store at -20°C)

  • Phosphate-buffered saline (PBS)

  • Flow cytometer

  • Propidium iodide (PI) staining solution

  • Microscope

Procedure:

  • Cell Seeding: Plate cells at a density that will result in 50-60% confluency at the time of harvest.

  • 6-DMAP Treatment: Once cells have adhered and are in the exponential growth phase, add 6-DMAP to the culture medium to a final concentration of 1-5 mM. The optimal concentration should be determined empirically.

  • Incubation: Incubate the cells for a period of 12-24 hours. The optimal incubation time will vary depending on the cell line's doubling time.

  • Verification of G2/M Arrest (Optional but Recommended):

    • Harvest a small aliquot of cells.

    • Wash with PBS and fix in 70% ethanol.

    • Stain with a PI solution containing RNase A.

    • Analyze the cell cycle profile by flow cytometry. A significant increase in the G2/M peak indicates successful synchronization.

  • Release from G2/M Block:

    • To release the cells from the 6-DMAP block, aspirate the medium containing 6-DMAP.

    • Wash the cells twice with pre-warmed PBS.

    • Add fresh, pre-warmed complete culture medium.

  • Harvesting Synchronized Cells: Cells will begin to enter M-phase within 30-90 minutes following release. Harvest cells at desired time points for downstream applications (e.g., protein extraction for Western blotting, immunofluorescence).

G2_M_Sync_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis & Release seed Seed Cells adhere Allow Adhesion (Exponential Growth) seed->adhere add_dmap Add 6-DMAP (1-5 mM) adhere->add_dmap incubate Incubate (12-24 hours) add_dmap->incubate verify Verify G2/M Arrest (Flow Cytometry) incubate->verify release Release from Block (Washout) verify->release harvest Harvest Synchronized Cells for Experiments release->harvest

Caption: Experimental workflow for G2/M synchronization of mammalian cells using 6-DMAP.

Protocol 2: Inhibition of Meiotic Maturation in Mouse Oocytes

This protocol provides a method for reversibly inhibiting the spontaneous maturation of mouse oocytes in vitro.

Materials:

  • Immature (GV-stage) mouse oocytes

  • Oocyte maturation medium (e.g., M16 or MEM-alpha)

  • 6-DMAP stock solution

  • Mineral oil

  • Micro-drop culture dishes

Procedure:

  • Oocyte Collection: Collect immature oocytes from the ovaries of hormonally stimulated female mice.

  • Culture Dish Preparation: Prepare micro-drops of maturation medium with and without 2 mM 6-DMAP under mineral oil in a culture dish.

  • Inhibition of Maturation:

    • Wash the collected oocytes in handling medium.

    • Transfer the oocytes to the maturation medium containing 2 mM 6-DMAP.

    • Culture the oocytes at 37°C in a humidified atmosphere of 5% CO2 in air.

  • Monitoring: Observe the oocytes periodically under a microscope. Oocytes treated with 6-DMAP should remain at the germinal vesicle (GV) stage.

  • Release from Inhibition:

    • To initiate maturation, wash the oocytes thoroughly in fresh maturation medium without 6-DMAP.

    • Transfer the washed oocytes to the control maturation medium.

  • Assessment of Maturation: Assess meiotic maturation by observing germinal vesicle breakdown (GVBD) and polar body extrusion at various time points after release.

Troubleshooting

  • Low Synchronization Efficiency:

    • Optimize 6-DMAP concentration and incubation time for your specific cell line.

    • Ensure cells are in the exponential growth phase before treatment.

    • Check the viability of the cells after treatment; high concentrations of 6-DMAP can be toxic.

  • Irreversible Cell Cycle Arrest:

    • The 6-DMAP concentration may be too high, or the incubation time too long, leading to cytotoxicity.

    • Ensure complete washout of the drug during the release step.

  • Aberrant Mitosis:

    • 6-DMAP has been reported to cause mitotic abnormalities in some cell types. If this is observed, consider using a lower concentration or a different synchronization agent.

Conclusion

This compound is a versatile and powerful tool for the study of M-phase entry and exit. Its ability to reversibly inhibit key protein kinases involved in cell cycle progression allows for the precise control and synchronization of cell populations, facilitating detailed investigations into the molecular mechanisms governing mitosis. By understanding its mechanism of action and following optimized protocols, researchers can effectively utilize 6-DMAP to advance our knowledge of the cell cycle and its deregulation in disease.

References

Application Notes and Protocols for 6-Dimethylaminopurine as a Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Dimethylaminopurine (6-DMAP), a synthetic adenine (B156593) derivative, is recognized as a broad-spectrum inhibitor of serine/threonine protein kinases.[1][2][3] Its ability to interfere with cellular signaling pathways by preventing protein phosphorylation has made it a valuable tool in cell biology research.[4][5] Primarily, 6-DMAP has been utilized to study cell cycle regulation, oocyte activation, and the intricate signaling cascades that govern cell proliferation and apoptosis. These application notes provide a comprehensive guide for utilizing 6-DMAP as a kinase inhibitor in a research setting.

Mechanism of Action

6-DMAP exerts its biological effects by acting as a competitive inhibitor at the ATP-binding site of various protein kinases. By occupying this site, it prevents the transfer of a phosphate (B84403) group from ATP to the serine or threonine residues of substrate proteins, thereby inhibiting their activation and downstream signaling. One of the key pathways affected by 6-DMAP involves the inhibition of p70S6 kinase (p70S6K), a crucial regulator of protein synthesis and cell growth. The inhibition of p70S6K and other kinases disrupts the normal progression of the cell cycle and can induce apoptosis in certain cell types.

Data Presentation: Kinase Inhibitory Profile of this compound

Kinase TargetIC50 (nM)Assay ConditionsReference
p70S6KData not availableTo be determined
CDK1Data not availableTo be determined
Aurora AData not availableTo be determined
Aurora BData not availableTo be determined
GSK-3βData not availableTo be determined
Additional KinasesTo be determinedTo be determined

Mandatory Visualizations

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase Binds PI3K PI3K Receptor Tyrosine Kinase->PI3K Activates Akt Akt PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates p70S6K p70S6K mTOR->p70S6K Activates Ribosomal Protein S6 Ribosomal Protein S6 p70S6K->Ribosomal Protein S6 Phosphorylates Protein Synthesis Protein Synthesis Ribosomal Protein S6->Protein Synthesis Promotes Cell Cycle Progression Cell Cycle Progression Protein Synthesis->Cell Cycle Progression Leads to 6-DMAP 6-DMAP 6-DMAP->p70S6K Inhibits

Figure 1: Simplified signaling pathway of p70S6K and the inhibitory action of 6-DMAP.

G cluster_0 Experimental Workflow cluster_1 Assay Types A Prepare 6-DMAP Stock Solution B Cell Culture and Treatment A->B C Perform Assay B->C D Data Acquisition C->D F In Vitro Kinase Assay C->F G Cell Viability (MTT) Assay C->G H Western Blotting C->H E Data Analysis D->E

Figure 2: General experimental workflow for studying 6-DMAP as a kinase inhibitor.

Experimental Protocols

In Vitro Kinase Assay

This protocol is designed to determine the inhibitory effect of 6-DMAP on the activity of a specific kinase in a cell-free system.

Materials:

  • Recombinant Kinase (e.g., p70S6K)

  • Kinase Substrate (e.g., a specific peptide)

  • This compound (6-DMAP)

  • Kinase Assay Buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 5 mM β-glycerophosphate, 0.1 mM Na₃VO₄, 2 mM DTT)

  • ATP

  • ADP-Glo™ Kinase Assay Kit (or similar)

  • 96-well white plates

  • Plate reader capable of luminescence detection

Procedure:

  • Prepare 6-DMAP Dilutions: Prepare a serial dilution of 6-DMAP in the kinase assay buffer. The final concentrations should span a range appropriate for determining the IC50 (e.g., 0.01 µM to 100 µM). Include a vehicle control (DMSO).

  • Reaction Setup:

    • Add 5 µL of each 6-DMAP dilution or vehicle control to the wells of a 96-well plate.

    • Add 10 µL of the kinase-substrate mixture (pre-diluted in kinase assay buffer) to each well.

    • Pre-incubate the plate at room temperature for 10 minutes.

  • Initiate Kinase Reaction: Add 10 µL of ATP solution (at a concentration close to the Km for the specific kinase) to each well to start the reaction.

  • Incubation: Incubate the plate at 30°C for 60 minutes.

  • Stop Reaction and Detect ADP:

    • Add 25 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

    • Add 50 µL of Kinase Detection Reagent to each well to convert ADP to ATP and induce a luminescent signal.

    • Incubate at room temperature for 30 minutes.

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each 6-DMAP concentration relative to the vehicle control. Determine the IC50 value by plotting the percent inhibition against the logarithm of the 6-DMAP concentration and fitting the data to a sigmoidal dose-response curve.

Cell Viability (MTT) Assay

This protocol measures the effect of 6-DMAP on the metabolic activity of cells, which is an indicator of cell viability.

Materials:

  • Cell line of interest (e.g., a cancer cell line)

  • Complete cell culture medium

  • This compound (6-DMAP)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well clear plates

  • Multi-well spectrophotometer

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.

  • 6-DMAP Treatment: Prepare serial dilutions of 6-DMAP in complete medium. Remove the old medium from the wells and add 100 µL of the 6-DMAP dilutions. Include a vehicle control (DMSO).

  • Incubation: Incubate the plate for 24-72 hours, depending on the cell line and experimental design.

  • MTT Addition: Add 10 µL of MTT solution to each well.

  • Formazan (B1609692) Crystal Formation: Incubate the plate at 37°C for 4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization of Formazan: Carefully remove the medium from each well and add 100 µL of DMSO to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a multi-well spectrophotometer.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group compared to the vehicle control.

Western Blotting for Phosphorylated p70S6K

This protocol is used to detect the levels of phosphorylated p70S6K in cells treated with 6-DMAP.

Materials:

  • Cell line of interest

  • Complete cell culture medium

  • This compound (6-DMAP)

  • RIPA lysis buffer supplemented with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibodies: anti-phospho-p70S6K (Thr389) and anti-total-p70S6K

  • HRP-conjugated secondary antibody

  • ECL Western Blotting Substrate

  • Chemiluminescence imaging system

Procedure:

  • Cell Treatment and Lysis:

    • Seed cells in 6-well plates and grow to 70-80% confluency.

    • Treat the cells with various concentrations of 6-DMAP for the desired time. Include a vehicle control.

    • Wash the cells with ice-cold PBS and lyse them with RIPA buffer.

    • Centrifuge the lysates to pellet cell debris and collect the supernatant.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer:

    • Normalize the protein amounts for each sample and prepare them with Laemmli buffer.

    • Separate the proteins by SDS-PAGE.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody (anti-phospho-p70S6K) overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane with TBST.

  • Detection:

    • Apply the ECL substrate to the membrane.

    • Visualize the protein bands using a chemiluminescence imaging system.

  • Stripping and Re-probing (Optional): The membrane can be stripped and re-probed with an antibody against total p70S6K to normalize for protein loading.

Conclusion

This compound is a versatile tool for studying kinase-mediated signaling pathways. The protocols outlined in this guide provide a framework for investigating its inhibitory effects on specific kinases, its impact on cell viability, and its influence on protein phosphorylation within cellular contexts. Due to its non-selective nature, it is crucial for researchers to validate its effects on their specific targets of interest and to consider potential off-target effects when interpreting their results.

References

Application Notes and Protocols for Cell Culture Supplementation with 6-Dimethylaminopurine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Dimethylaminopurine (6-DMAP) is a synthetic purine (B94841) derivative known for its activity as a serine/threonine kinase inhibitor. This property makes it a valuable tool in cell culture for various applications, including the manipulation of the cell cycle and the induction of apoptosis. These application notes provide detailed protocols and supporting data for the use of 6-DMAP in cell culture, with a focus on oocyte maturation and activation, cell cycle synchronization, and apoptosis induction.

Mechanism of Action

6-DMAP primarily functions by inhibiting a range of serine/threonine kinases, which are crucial enzymes in cellular signaling pathways that regulate cell proliferation, differentiation, and apoptosis. One of the key targets of 6-DMAP is the p70S6 kinase (p70S6K), a downstream effector of the PI3K/Akt/mTOR signaling pathway. By inhibiting p70S6K, 6-DMAP can interfere with protein synthesis and cell growth. Additionally, 6-DMAP has been shown to inhibit cyclin-dependent kinases (CDKs), leading to cell cycle arrest, and to modulate the activity of maturation-promoting factor (MPF), a key regulator of meiosis in oocytes.[1] Its ability to induce apoptosis is linked to the activation of the mitochondrial caspase-dependent pathway.

Applications

Oocyte Maturation and Parthenogenetic Activation

6-DMAP is widely used in reproductive biology to control oocyte maturation and to induce parthenogenetic activation. It can reversibly inhibit germinal vesicle breakdown (GVBD), the first sign of meiotic resumption in oocytes.[2] This allows for the synchronization of oocytes at the germinal vesicle stage. Following the removal of 6-DMAP, oocytes can resume meiosis. Furthermore, 6-DMAP is a key component in protocols for chemical activation of oocytes to initiate embryonic development without fertilization. This is often achieved by mimicking the calcium oscillations seen during fertilization with an ionophore, followed by 6-DMAP treatment to inhibit MPF activity and promote pronuclear formation.[3]

Cell Cycle Synchronization

As a kinase inhibitor, 6-DMAP can be used to synchronize cell populations at specific stages of the cell cycle. Its inhibitory effect on CDKs can lead to a G2/M phase arrest in somatic cells.[1][4] This synchronization allows for the study of cell cycle-dependent processes and the screening of cell cycle-specific drugs.

Induction of Apoptosis

6-DMAP has been demonstrated to induce apoptosis in various cell types, including human lymphoma cells. The apoptotic mechanism involves the activation of the intrinsic mitochondrial pathway, characterized by the release of cytochrome c and the activation of caspases. This makes 6-DMAP a useful tool for studying the molecular mechanisms of apoptosis and for evaluating the efficacy of anti-cancer drugs.

Quantitative Data Summary

The following tables summarize quantitative data from various studies on the effects of 6-DMAP in different cell culture applications.

Table 1: Effects of 6-DMAP on Oocyte Parthenogenetic Activation

Species6-DMAP ConcentrationCo-treatmentIncubation TimeOutcome
Canine1.9 mM10 µM Calcium Ionophore (4 min)2 hours34% in vivo implantation rate of parthenogenetic zygotes.
Canine1.9 mM10 µM Calcium Ionophore (4 min)4 hours6.5% in vivo implantation rate of parthenogenetic zygotes.
Porcine2 mMElectrical Activation3 hoursIncreased blastocyst formation.
Porcine5 mMElectrical Activation3 hoursIncreased blastocyst formation.
Porcine2 mM or 5 mMElectrical Activation5 hoursNo significant increase in blastocyst formation.

Table 2: Effects of 6-DMAP on Apoptosis in Human Lymphoma (U937) Cells

6-DMAP ConcentrationIncubation TimeDNA Fragmentation (% of Control)Caspase-3 Activity (Fold Increase)
2 mM6 hours~150%~2.5
2 mM16 hours~300%~4.0
5 mM16 hours~450%Not Reported

Data extrapolated from graphical representations in the cited literature.

Table 3: IC50 Values of 6-DMAP in Various Cell Lines

Cell LineIC50 Value
HeLa (Cervical Cancer)Data for direct 6-DMAP IC50 is limited, however, related purine analogs show activity in the micromolar range.
HEK293 (Human Embryonic Kidney)Data for direct 6-DMAP IC50 is limited.
A549 (Lung Cancer)Data for direct 6-DMAP IC50 is limited.

Note: Specific IC50 values for 6-DMAP across a broad range of somatic cell lines are not extensively reported in the readily available literature. Researchers should perform dose-response experiments to determine the optimal concentration for their specific cell line and application.

Experimental Protocols

Protocol 1: Parthenogenetic Activation of Canine Oocytes

This protocol is adapted from studies on canine oocyte activation.

Materials:

  • In vivo matured canine oocytes

  • Washing medium (e.g., modified synthetic oviduct fluid - mSOF)

  • Calcium Ionophore (10 µM in washing medium)

  • 6-DMAP (1.9 mM in mSOF medium)

  • Culture medium (mSOF)

  • Petri dishes

  • Incubator (38.5°C, 5% CO₂)

Procedure:

  • Remove cumulus cells from in vivo matured oocytes by pipetting in a solution of 0.1% hyaluronidase (B3051955) in washing medium.

  • Wash the denuded oocytes three times in washing medium.

  • Incubate the oocytes in washing medium supplemented with 10 µM calcium ionophore for 4 minutes at 38.5°C in a humidified atmosphere of 5% CO₂.

  • Wash the oocytes three times in culture medium to remove the calcium ionophore.

  • Transfer the oocytes to a culture medium supplemented with 1.9 mM 6-DMAP.

  • Incubate for 2 to 4 hours at 38.5°C in a humidified atmosphere of 5% CO₂. A 2-hour incubation has been shown to yield higher in vivo development rates.

  • After incubation, wash the activated oocytes three times in fresh culture medium.

  • Culture the embryos in appropriate embryo culture medium and monitor for development.

Protocol 2: Induction of Apoptosis and Cell Cycle Analysis in Suspension Cells (e.g., Human Lymphoma U937)

This protocol is based on findings related to 6-DMAP-induced apoptosis.

Materials:

  • Human lymphoma U937 cells

  • Complete culture medium (e.g., RPMI-1640 with 10% FBS)

  • 6-DMAP stock solution (dissolved in DMSO)

  • Phosphate-buffered saline (PBS)

  • Flow cytometry tubes

  • Apoptosis detection kit (e.g., Annexin V-FITC and Propidium (B1200493) Iodide)

  • Cell cycle analysis buffer (containing a DNA stain like propidium iodide and RNase)

  • Flow cytometer

Procedure:

  • Cell Seeding: Seed U937 cells at a density of 2 x 10⁵ cells/mL in complete culture medium and allow them to grow for 24 hours.

  • 6-DMAP Treatment: Treat the cells with the desired final concentration of 6-DMAP (e.g., 0.5 mM to 5 mM). Include a vehicle control (DMSO).

  • Incubation: Incubate the cells for the desired time period (e.g., 6, 12, or 24 hours).

  • Harvesting: Transfer the cells to centrifuge tubes and centrifuge at 300 x g for 5 minutes.

  • Washing: Wash the cell pellet twice with cold PBS.

  • Apoptosis Analysis:

    • Resuspend the cells in 1X binding buffer from the apoptosis detection kit.

    • Add Annexin V-FITC and Propidium Iodide according to the manufacturer's instructions.

    • Incubate in the dark for 15 minutes at room temperature.

    • Analyze the samples by flow cytometry within 1 hour.

  • Cell Cycle Analysis:

    • Fix the cells in ice-cold 70% ethanol (B145695) while vortexing gently.

    • Incubate at -20°C for at least 2 hours.

    • Wash the cells with PBS and resuspend in cell cycle analysis buffer.

    • Incubate at 37°C for 30 minutes.

    • Analyze the samples by flow cytometry.

Protocol 3: General Protocol for Cell Viability Assay (MTT Assay)

This is a general protocol that can be adapted for various adherent or suspension cell lines to determine the cytotoxic effects of 6-DMAP.

Materials:

  • Cells of interest

  • Complete culture medium

  • 96-well plates

  • 6-DMAP stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to attach overnight (for adherent cells).

  • Treatment: Treat the cells with a serial dilution of 6-DMAP. Include a vehicle control and a no-treatment control.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple formazan (B1609692) precipitate is visible.

  • Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control and determine the IC50 value.

Visualizations

Signaling Pathways and Experimental Workflows

G2_M_Arrest_by_6DMAP 6-DMAP induces G2/M arrest by inhibiting CDK1/Cyclin B. cluster_cell_cycle Cell Cycle Progression cluster_regulation Regulation by CDKs G1 G1 Phase S S Phase G1->S G2 G2 Phase S->G2 M M Phase G2->M CDK1_CyclinB CDK1/Cyclin B G2->CDK1_CyclinB activates M->G1 CDK1_CyclinB->M DMAP This compound DMAP->CDK1_CyclinB inhibits

Caption: 6-DMAP-induced G2/M cell cycle arrest.

Parthenogenetic_Activation_Workflow Workflow for parthenogenetic activation of oocytes using 6-DMAP. Oocyte MII Oocyte Ionophore Calcium Ionophore (e.g., Ionomycin) Oocyte->Ionophore Step 1 Washing1 Wash Ionophore->Washing1 Step 2 DMAP 6-DMAP Treatment Washing2 Wash DMAP->Washing2 Step 4 Washing1->DMAP Step 3 Activated_Embryo Parthenogenetic Embryo Washing2->Activated_Embryo Step 5

Caption: Oocyte parthenogenetic activation workflow.

Apoptosis_Induction_by_6DMAP 6-DMAP induces apoptosis via the mitochondrial pathway. cluster_pathway Intrinsic Apoptosis Pathway DMAP This compound Mitochondrion Mitochondrion DMAP->Mitochondrion induces stress Cytochrome_c Cytochrome c (release) Mitochondrion->Cytochrome_c Caspase9 Caspase-9 (activation) Cytochrome_c->Caspase9 Caspase3 Caspase-3 (activation) Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: 6-DMAP-induced apoptosis signaling.

Conclusion

This compound is a versatile tool for cell culture applications, enabling researchers to manipulate key cellular processes such as meiosis, mitosis, and apoptosis. The protocols and data presented here provide a foundation for utilizing 6-DMAP in various experimental settings. It is important to note that the optimal conditions for 6-DMAP use can vary between cell types and experimental systems. Therefore, it is recommended to perform preliminary dose-response and time-course experiments to determine the most effective parameters for your specific research needs. Further investigation into the precise molecular targets of 6-DMAP will continue to expand its applications in cell biology and drug discovery.

References

Application of 6-Dimethylaminopurine in Cancer Cell Line Research

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

6-Dimethylaminopurine (6-DMAP) is a synthetic purine (B94841) derivative recognized for its activity as a protein kinase inhibitor.[1][2] In the field of oncology research, 6-DMAP has been investigated for its potential to induce cell cycle arrest and apoptosis in various cancer cell lines. Its mechanism of action involves the modulation of key signaling pathways that are often dysregulated in cancer, making it a valuable tool for studying cancer biology and exploring potential therapeutic strategies. These application notes provide a summary of the known effects of 6-DMAP on cancer cell lines, detailed protocols for relevant experiments, and visualizations of the implicated signaling pathways.

Data Presentation

Cell LineCancer TypeEffectConcentrationTreatment TimeReference
U937Human LymphomaApoptosis Induction5 mM16 hours[3]
CHEF/18Chinese Hamster FibroblastsDNA Synthesis InhibitionNot specifiedNot specified[2]

Note: Researchers should perform dose-response experiments to determine the optimal concentration of 6-DMAP for their specific cancer cell line and experimental conditions.

Mechanism of Action

6-DMAP primarily functions as a serine/threonine protein kinase inhibitor.[2] Its anti-cancer effects are attributed to its ability to interfere with critical cellular processes such as cell cycle progression and survival by inhibiting key protein kinases.

Apoptosis Induction

6-DMAP has been shown to induce apoptosis in a dose- and time-dependent manner in human lymphoma U937 cells. The apoptotic process is initiated through the intrinsic mitochondrial pathway, characterized by:

  • An increase in intracellular calcium ion concentration.

  • Altered expression of Bcl-2 family proteins, with a reduction in the anti-apoptotic protein Bcl-XL and an increase in the pro-apoptotic protein Bax.

  • Release of cytochrome c from the mitochondria into the cytosol.

  • Activation of caspase-3, a key executioner caspase.

These events culminate in characteristic markers of apoptosis, including DNA fragmentation and phosphatidylserine (B164497) externalization.

Cell Cycle Arrest

Studies have indicated that 6-DMAP can inhibit DNA synthesis, suggesting an effect on the early events of the cell cycle. It has been observed to cause disturbances in the G1 phase and induce mitotic abnormalities. This disruption of the cell cycle is a key component of its anti-proliferative effects.

Signaling Pathways

The inhibitory action of 6-DMAP on protein kinases affects several signaling pathways crucial for cancer cell proliferation and survival.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF EGFR EGFR EGF->EGFR Binds p70S6k p70S6k EGFR->p70S6k Activates S6 Ribosomal Protein S6 p70S6k->S6 Phosphorylates Protein_Synthesis Protein Synthesis & Cell Growth S6->Protein_Synthesis Cell_Cycle_Progression Cell Cycle Progression (G1 Phase) Protein_Synthesis->Cell_Cycle_Progression SixDMAP This compound SixDMAP->p70S6k Inhibits

Figure 1: Inhibition of the p70S6k signaling pathway by this compound.

Research in Chinese hamster fibroblasts (CHEF/18) has shown that 6-DMAP inhibits the phosphorylation of ribosomal protein S6 and the activation of 70 kDa S6 kinase (p70S6k), a downstream effector of the PI3K/Akt/mTOR pathway. This inhibition disrupts protein synthesis and cell growth, contributing to G1 phase arrest. Notably, the same study reported that MAP kinase phosphorylation is not inhibited by 6-DMAP, suggesting a degree of specificity in its kinase inhibition profile.

G cluster_cytoplasm Cytoplasm SixDMAP This compound Ca_Influx Increased Intracellular Ca2+ SixDMAP->Ca_Influx Bcl_XL Bcl-XL (Anti-apoptotic) SixDMAP->Bcl_XL Decreases Bax Bax (Pro-apoptotic) SixDMAP->Bax Increases Cytochrome_c Cytochrome c Release Ca_Influx->Cytochrome_c Bcl_XL->Cytochrome_c Bax->Cytochrome_c Caspase3 Caspase-3 Activation Cytochrome_c->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Figure 2: this compound-induced mitochondrial apoptotic pathway.

Experimental Protocols

The following are detailed protocols for key experiments to assess the effects of this compound on cancer cell lines.

Cell Viability Assay (MTT Assay)

This protocol is to determine the cytotoxic effects of 6-DMAP and to calculate the IC50 value.

G cluster_workflow MTT Assay Workflow A Seed Cells B Treat with 6-DMAP A->B C Add MTT Reagent B->C D Add Solubilization Solution C->D E Measure Absorbance D->E

Figure 3: Workflow for the MTT cell viability assay.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • 96-well plates

  • This compound (6-DMAP) stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.

  • Treatment: Prepare serial dilutions of 6-DMAP in complete medium. Remove the old medium from the wells and add 100 µL of the 6-DMAP dilutions. Include a vehicle control (medium with the same concentration of solvent used for 6-DMAP, e.g., DMSO).

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan (B1609692) crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the 6-DMAP concentration to determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol uses flow cytometry to quantify the percentage of apoptotic and necrotic cells following 6-DMAP treatment.

G cluster_workflow Apoptosis Assay Workflow A Treat Cells with 6-DMAP B Harvest Cells A->B C Wash with PBS B->C D Resuspend in Binding Buffer C->D E Stain with Annexin V & Propidium (B1200493) Iodide D->E F Analyze by Flow Cytometry E->F

Figure 4: Workflow for the Annexin V/PI apoptosis assay.

Materials:

  • Cancer cell line of interest

  • 6-well plates

  • This compound (6-DMAP)

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with the desired concentrations of 6-DMAP for the appropriate time. Include a vehicle control.

  • Cell Harvesting: Collect both floating and adherent cells. For adherent cells, gently trypsinize and combine with the supernatant.

  • Washing: Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.

    • Live cells: Annexin V-negative and PI-negative

    • Early apoptotic cells: Annexin V-positive and PI-negative

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive

    • Necrotic cells: Annexin V-negative and PI-positive

Cell Cycle Analysis (Propidium Iodide Staining)

This protocol uses flow cytometry to determine the distribution of cells in different phases of the cell cycle after 6-DMAP treatment.

G cluster_workflow Cell Cycle Analysis Workflow A Treat Cells with 6-DMAP B Harvest Cells A->B C Fix with Ethanol (B145695) B->C D Wash with PBS C->D E Stain with PI/RNase D->E F Analyze by Flow Cytometry E->F

Figure 5: Workflow for cell cycle analysis using propidium iodide staining.

Materials:

  • Cancer cell line of interest

  • 6-well plates

  • This compound (6-DMAP)

  • Phosphate-Buffered Saline (PBS)

  • Cold 70% ethanol

  • Propidium Iodide (PI)/RNase Staining Buffer

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with the desired concentrations of 6-DMAP for the chosen duration.

  • Cell Harvesting: Harvest the cells by trypsinization.

  • Fixation: Wash the cells with PBS and fix by dropwise addition of cold 70% ethanol while vortexing. Incubate at -20°C for at least 2 hours.

  • Washing: Centrifuge the fixed cells and wash with PBS to remove the ethanol.

  • Staining: Resuspend the cell pellet in PI/RNase Staining Buffer.

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Analysis: Analyze the samples by flow cytometry. The DNA content will be used to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Conclusion

This compound serves as a useful research tool for investigating the mechanisms of apoptosis and cell cycle regulation in cancer cells. Its activity as a protein kinase inhibitor, particularly its effects on the p70S6k pathway and the intrinsic apoptotic cascade, provides a basis for its anti-proliferative properties. The provided protocols offer standardized methods for researchers to explore the impact of 6-DMAP on their specific cancer cell lines of interest. Further research is warranted to establish a broader profile of its efficacy across different cancer types and to fully elucidate its molecular targets.

References

Application Notes and Protocols: Preparing 6-Dimethylaminopurine Stock Solution

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

6-Dimethylaminopurine (6-DMAP), also known as N⁶,N⁶-Dimethyladenine, is a purine (B94841) analogue that functions as a non-selective protein kinase inhibitor.[1][2] It is widely utilized in cellular biology and drug development research, particularly for its ability to inhibit cyclin-dependent kinases and affect cell cycle progression.[3][4] Proper preparation of a stock solution is the first critical step for ensuring reproducible and accurate experimental results. This guide provides a detailed, step-by-step protocol for preparing this compound stock solutions for use in research settings.

Data Presentation: Chemical and Physical Properties

A summary of the essential properties of this compound is provided in the table below for quick reference. This data is crucial for calculating the required mass for stock solution preparation and understanding its solubility characteristics.

PropertyValueCitations
Molecular Formula C₇H₉N₅[1]
Molecular Weight 163.18 g/mol
CAS Number 938-55-6
Appearance White to light yellow crystalline powder
Purity ≥98%
Solubility in DMSO ~30-32 mg/mL
Solubility in Water ~50 mg/mL (solution may be clear to hazy)
Solubility in Ethanol ~1 mg/mL
Storage (Solid) -20°C for ≥ 4 years
Storage (Solution) -80°C for up to 1 year; -20°C for up to 1 month

Experimental Protocol: Stock Solution Preparation

This protocol outlines the procedure for preparing a 10 mM stock solution of this compound in DMSO, a commonly used solvent due to the compound's high solubility.

I. Materials
  • This compound (powder, ≥98% purity)

  • Dimethyl sulfoxide (B87167) (DMSO), anhydrous or molecular biology grade

  • Sterile, conical or microcentrifuge tubes (e.g., 1.5 mL or 2 mL)

  • Pipette tips (sterile)

  • Personal Protective Equipment (PPE): safety goggles, lab coat, and chemical-resistant gloves

II. Equipment
  • Analytical balance

  • Vortex mixer

  • Calibrated micropipettes

  • Chemical fume hood

III. Safety Precautions
  • Hazard Warning: this compound is considered hazardous. It can cause skin and serious eye irritation and may cause respiratory irritation.

  • Handling: Always handle this compound powder within a chemical fume hood to avoid inhalation. Do not ingest, inhale, or allow contact with eyes, skin, or clothing.

  • Personal Protective Equipment: Wear appropriate PPE, including a lab coat, safety goggles, and gloves, at all times.

  • Disposal: Dispose of waste according to institutional and local regulations for chemical waste.

IV. Step-by-Step Procedure

1. Calculation of Mass:

To prepare a stock solution of a specific concentration, first calculate the mass of this compound powder required. The formula for this calculation is:

Mass (g) = Desired Concentration (mol/L) x Desired Volume (L) x Molecular Weight ( g/mol )

  • Example for 1 mL of 10 mM stock solution:

    • Desired Concentration: 10 mM = 0.010 mol/L

    • Desired Volume: 1 mL = 0.001 L

    • Molecular Weight: 163.18 g/mol

    • Mass (mg) = (0.010 mol/L) x (0.001 L) x (163.18 g/mol ) x (1000 mg/g) = 1.63 mg

2. Weighing the Compound:

  • Place a sterile microcentrifuge tube on the analytical balance and tare its weight.

  • Carefully weigh out the calculated mass (e.g., 1.63 mg) of this compound powder directly into the tube. Perform this step inside a chemical fume hood.

3. Dissolving the Compound:

  • Using a calibrated micropipette, add the desired volume of DMSO (e.g., 1 mL) to the tube containing the powder.

  • Securely cap the tube.

  • Vortex the solution vigorously for 1-2 minutes until the powder is completely dissolved. A clear solution should be obtained. If dissolution is difficult, gentle warming or brief sonication may be used.

4. Sterilization (Optional):

  • If the stock solution will be used in sterile applications such as cell culture, it can be sterilized by passing it through a 0.22 µm syringe filter into a new sterile tube.

5. Aliquoting and Storage:

  • To prevent degradation from repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes (e.g., 20-50 µL) in sterile microcentrifuge tubes.

  • Clearly label each aliquot with the compound name, concentration, solvent, and date of preparation.

  • Store the aliquots at -20°C for short-term use (up to 1 month) or at -80°C for long-term storage (up to 1 year).

Mandatory Visualizations

Workflow for Preparing this compound Stock Solution

G cluster_prep Preparation Phase cluster_sol Dissolution Phase cluster_final Finalization & Storage calc 1. Calculate Mass (e.g., 1.63 mg for 1mL of 10mM) weigh 2. Weigh Powder (in fume hood) calc->weigh Proceed with calculated mass add_solvent 3. Add Solvent (e.g., 1 mL DMSO) weigh->add_solvent Transfer weighed powder dissolve 4. Vortex to Dissolve add_solvent->dissolve Ensure complete mixing filter 5. Filter Sterilize (Optional, 0.22 µm filter) dissolve->filter For sterile applications aliquot 6. Aliquot into Tubes dissolve->aliquot If not sterilizing filter->aliquot Transfer sterile solution store 7. Store at -20°C or -80°C aliquot->store Prevent freeze-thaw cycles

Caption: Workflow for 6-DMAP stock solution preparation.

References

Troubleshooting & Optimization

Technical Support Center: 6-Dimethylaminopurine (6-DMAP) Oocyte Activation Protocols

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 6-Dimethylaminopurine (6-DMAP) oocyte activation protocols. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the use of 6-DMAP in oocyte activation experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for 6-DMAP in oocyte activation?

A1: this compound (6-DMAP) is a protein kinase inhibitor.[1][2] In the context of oocyte activation, it primarily works by inhibiting the activity of Maturation Promoting Factor (MPF) and Mitogen-Activated Protein Kinase (MAPK).[1] This inhibition helps to mimic the natural decline in these kinase activities that occurs following fertilization, thereby releasing the oocyte from metaphase-II arrest and promoting the transition to interphase.[3][4]

Q2: Why is 6-DMAP often used in combination with a calcium ionophore like ionomycin (B1663694)?

A2: Oocyte activation is naturally triggered by a series of intracellular calcium oscillations. A calcium ionophore, such as ionomycin, is used to induce an initial influx of calcium into the oocyte, mimicking the first calcium signal. However, this single calcium increase is often insufficient for complete activation. 6-DMAP is used subsequently to suppress the re-synthesis of MPF, ensuring the oocyte remains activated and proceeds with embryonic development. The combination of a calcium ionophore and 6-DMAP provides a more robust and efficient activation stimulus than either agent alone.

Q3: Can 6-DMAP be used as a sole activating agent?

A3: While 6-DMAP can induce some level of activation when used alone, its efficacy is generally low. It is more effective at maintaining the activated state by inhibiting kinase activity rather than initiating the activation cascade itself. For optimal results, it is almost always used following an initial stimulus that raises intracellular calcium levels, such as a calcium ionophore or electrical pulse.

Troubleshooting Guide

Problem 1: Low Oocyte Activation Rates

Possible Causes & Solutions

  • Suboptimal 6-DMAP Concentration: The optimal concentration of 6-DMAP is species-specific. Using a concentration that is too low may not sufficiently inhibit protein kinases, leading to failed activation.

    • Solution: Consult literature for species-specific optimal concentrations. It is crucial to perform a dose-response experiment to determine the ideal concentration for your specific experimental conditions.

  • Incorrect Incubation Time: Both the duration of 6-DMAP exposure and the timing of its application after the initial stimulus are critical.

    • Solution: Optimize the incubation time. Shorter durations may be insufficient, while prolonged exposure can be toxic. The timing of 6-DMAP addition after the calcium ionophore treatment is also a key parameter to optimize.

  • Poor Oocyte Quality: The developmental competence of the oocytes significantly impacts their ability to activate successfully.

    • Solution: Ensure optimal in vitro maturation (IVM) conditions. The duration of IVM can affect activation rates. Use only healthy, morphologically normal oocytes for experiments.

  • Ineffective Initial Stimulus: The initial calcium signal may be too weak to trigger the downstream events required for activation.

    • Solution: Verify the concentration and viability of the calcium ionophore. Ensure the exposure time to the ionophore is appropriate for the species being studied.

Problem 2: Poor Embryonic Development Post-Activation

Possible Causes & Solutions

  • 6-DMAP Toxicity: Prolonged exposure to high concentrations of 6-DMAP can be detrimental to embryonic development.

    • Solution: Reduce the concentration and/or duration of 6-DMAP treatment. Studies have shown that reducing the incubation time can improve subsequent development to the morula and blastocyst stages.

  • Chromosomal Abnormalities: 6-DMAP can interfere with proper chromosome segregation and second polar body extrusion, leading to aneuploidy.

    • Solution: Carefully optimize the 6-DMAP treatment protocol. In some species, alternative activation agents like cycloheximide (B1669411) may result in a lower incidence of chromosomal abnormalities in parthenogenetic embryos.

  • Suboptimal Culture Conditions: The culture environment following activation is critical for supporting embryonic development.

    • Solution: Ensure the culture medium, temperature, and gas atmosphere are optimized for the species you are working with.

Problem 3: Variability in Activation Success

Possible Causes & Solutions

  • Inconsistent Oocyte Maturation Stage: Oocytes at different stages of meiotic maturation will respond differently to activation stimuli.

    • Solution: Synchronize the maturation of the oocyte cohort as much as possible. Select oocytes with clear signs of maturation (e.g., extrusion of the first polar body) for activation.

  • Batch-to-Batch Variation in Reagents: The potency of 6-DMAP and other reagents can vary between lots.

    • Solution: Test each new batch of reagents before use in critical experiments. Store reagents under the recommended conditions to maintain their stability.

Data Presentation

Table 1: Species-Specific Recommendations for 6-DMAP Oocyte Activation Protocols

SpeciesInitial Stimulus6-DMAP Concentration6-DMAP Incubation TimeKey Findings & Citations
Goat 2.5 µM Ionomycin for 1 min2 mM1-4 hoursOptimal activation is achieved with a 1-hour treatment between the second and fourth hour post-ionomycin. Extended incubation impairs development.
Canine 10 µM Ionomycin for 4 min1.9 mM2 hoursA 2-hour incubation resulted in higher in vivo development of parthenogenetic embryos compared to a 4-hour incubation.
Porcine Electrical Pulse2-5 mM3 hoursIncubation for 3 hours increased blastocyst formation, whereas a 5-hour incubation did not.
Bovine Not Specified2.5 mM4 hoursMentioned as an optimal treatment duration in a comparative context.
Equine Not Specified2 mM4 hoursMentioned as an optimal treatment duration in a comparative context.
Mouse Ethanol ExposureNot Specified0.5-2 hoursA shorter incubation of 1-2 hours resulted in higher development to morula/blastocyst stages compared to a 6-hour incubation.
Sheep Not SpecifiedNot SpecifiedNot Specified6-DMAP treatment resulted in a higher blastocyst development rate of parthenogenetic embryos compared to cycloheximide, but also a higher rate of chromosomal abnormalities.

Experimental Protocols

General Oocyte Activation Protocol using Ionomycin and 6-DMAP

This is a generalized protocol and must be optimized for each specific cell type and species.

  • Oocyte Preparation:

    • Perform in vitro maturation (IVM) of oocytes according to standard protocols for the species of interest.

    • Select mature metaphase II (MII) oocytes with a visible first polar body for activation.

    • Wash the selected oocytes in a suitable handling medium (e.g., HEPES-buffered Tyrode's medium with albumin).

  • Calcium Ionophore Treatment:

    • Prepare a working solution of Ionomycin in a suitable culture medium (e.g., 2.5 µM in M199).

    • Incubate the oocytes in the Ionomycin solution for the optimized duration (e.g., 1 minute for goat oocytes).

    • After incubation, wash the oocytes thoroughly in fresh handling medium to remove the Ionomycin.

  • 6-DMAP Treatment:

    • Prepare a working solution of 6-DMAP in the appropriate culture medium (e.g., 2 mM in CR1aa medium).

    • Incubate the ionomycin-treated oocytes in the 6-DMAP solution for the optimized duration and at the optimal time point post-ionophore treatment (e.g., for 1 hour, starting 2 hours after ionomycin treatment for goat oocytes).

  • Post-Activation Culture:

    • Following 6-DMAP treatment, wash the oocytes extensively in fresh culture medium to remove the 6-DMAP.

    • Culture the activated oocytes in a suitable embryo culture medium under standard conditions (e.g., 38.5°C, 5% CO2 in a humidified atmosphere).

    • Monitor for signs of activation (e.g., pronuclear formation, cleavage) and subsequent embryonic development.

Visualizations

OocyteActivationWorkflow cluster_prep Oocyte Preparation cluster_activation Activation Protocol cluster_culture Post-Activation IVM In Vitro Maturation (IVM) Selection Select Mature MII Oocytes IVM->Selection Ionomycin Ionomycin Treatment (Calcium Influx) Selection->Ionomycin Start Activation Wash1 Wash Ionomycin->Wash1 DMAP 6-DMAP Treatment (Kinase Inhibition) Wash1->DMAP Wash2 Wash DMAP->Wash2 Culture Embryo Culture Wash2->Culture Culture for Development Development Monitor Development (Cleavage, Blastocyst) Culture->Development

Caption: Experimental workflow for 6-DMAP oocyte activation.

OocyteActivationSignaling cluster_stimulus Activation Stimulus cluster_metaphase_arrest Metaphase II Arrest cluster_activation_events Oocyte Activation Ionomycin Ionomycin Ca_Influx Intracellular Ca2+ Increase Ionomycin->Ca_Influx MPF_decline MPF Inactivation Ca_Influx->MPF_decline Ca_Influx->MPF_decline MPF MPF (High Activity) Arrest Meiotic Arrest MPF->Arrest MAPK MAPK (High Activity) MAPK->Arrest Meiosis_Resumption Meiosis Resumption & Pronuclear Formation DMAP 6-DMAP Kinase_Inhibition Protein Kinase Inhibition DMAP->Kinase_Inhibition Kinase_Inhibition->MPF_decline Prevents Reactivation MAPK_decline MAPK Inactivation Kinase_Inhibition->MAPK_decline MPF_decline->Meiosis_Resumption MAPK_decline->Meiosis_Resumption

Caption: Signaling pathway of 6-DMAP in oocyte activation.

References

Technical Support Center: 6-Dimethylaminopurine (6-DMAP) Treatment

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 6-Dimethylaminopurine (6-DMAP). This resource is designed to assist researchers, scientists, and drug development professionals in optimizing their experiments involving 6-DMAP. Here you will find troubleshooting guides and frequently asked questions (FAQs) to enhance the efficacy of your 6-DMAP treatments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound (6-DMAP)?

A1: this compound (6-DMAP) is a purine (B94841) derivative that functions as a serine/threonine protein kinase inhibitor.[1] Its primary mechanism involves the inhibition of a broad range of protein kinases, thereby preventing the transfer of phosphate (B84403) groups to serine and threonine residues on substrate proteins. This inhibition disrupts various cellular signaling pathways that are dependent on protein phosphorylation.

Q2: What are the common research applications of 6-DMAP?

A2: 6-DMAP is widely used in cellular and developmental biology research for:

  • Oocyte Activation: It is frequently used in protocols for parthenogenetic activation of oocytes from various species, often in combination with a calcium ionophore.[2] 6-DMAP helps to suppress the re-formation of the metaphase plate and promotes the formation of a pronucleus.

  • Cell Cycle Synchronization: 6-DMAP can be used to arrest cells at specific stages of the cell cycle, typically in the G1 or G2/M phase, by inhibiting cyclin-dependent kinases (CDKs).[1][3] This allows for the study of cell cycle-dependent events in a synchronized cell population.

  • Inhibition of Protein Synthesis: By inhibiting kinases involved in the regulation of translation, such as p70S6K, 6-DMAP can be used to study processes that are dependent on de novo protein synthesis.[1]

Q3: How should 6-DMAP be prepared and stored?

A3: 6-DMAP is typically supplied as a powder. For experimental use, it should be dissolved in a suitable solvent, such as dimethyl sulfoxide (B87167) (DMSO), to create a stock solution. It is recommended to prepare aliquots of the stock solution to avoid repeated freeze-thaw cycles. Store the powder and stock solutions at -20°C for long-term stability.

Troubleshooting Guides

Issue 1: Low Efficacy of Oocyte Activation

Q: I am not observing efficient oocyte activation with my 6-DMAP treatment. What could be the issue?

A: Inefficient oocyte activation can result from several factors. Consider the following troubleshooting steps:

  • Suboptimal Concentration: The optimal concentration of 6-DMAP can vary significantly between species and even between different batches of oocytes. It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific model system. Refer to the data table below for reported effective concentrations in various species.

  • Inadequate Treatment Duration: The duration of 6-DMAP exposure is critical. Insufficient incubation time may not be enough to inhibit the necessary kinases, while prolonged exposure can be toxic and lead to developmental abnormalities. Optimize the treatment duration in conjunction with the concentration.

  • Poor Quality of Oocytes: The developmental competence of the oocytes plays a significant role in their ability to activate successfully. Ensure that the oocytes are of high quality and have reached the appropriate meiotic stage (e.g., Metaphase II) before activation.

  • Ineffective Co-treatment: 6-DMAP is often used with a calcium ionophore (e.g., ionomycin (B1663694) or A23187) to mimic the calcium signaling that occurs during fertilization. Ensure that the concentration and incubation time of the co-treatment are also optimized.

Issue 2: Cell Toxicity or Off-Target Effects

Q: I am observing high levels of cell death or unexpected morphological changes after 6-DMAP treatment. What can I do?

A: Cell toxicity and off-target effects are common challenges with kinase inhibitors. Here are some strategies to mitigate these issues:

  • Reduce Concentration and Duration: High concentrations and prolonged exposure to 6-DMAP can lead to cytotoxicity. Titrate the concentration down to the lowest effective dose and shorten the incubation time to the minimum required to achieve the desired effect.

  • Monitor for Cytoskeletal Disruption: 6-DMAP has been reported to affect cytoskeletal components, leading to changes in cell morphology. If you observe such changes, it may be an unavoidable off-target effect. Consider if a lower concentration can still achieve your primary goal while minimizing this effect.

  • Assess Chromosomal Abnormalities: In applications like oocyte activation, 6-DMAP treatment can sometimes lead to chromosomal abnormalities. It is advisable to perform karyotyping or other cytogenetic analyses to assess the chromosomal integrity of the resulting embryos or cells.

  • Consider Alternative Inhibitors: If off-target effects are a major concern, you may need to explore more specific inhibitors for the particular kinase or pathway you are targeting.

Data Presentation

Table 1: Effective Concentrations and Durations of 6-DMAP for Oocyte Activation in Various Species

SpeciesConcentration RangeDuration of TreatmentCo-treatmentReference
Canine1.9 mM2 - 4 hours10 µM Ionomycin (4 min)
Goat2 mM1 - 6 hours2.5 µM Ionomycin (1 min)
Porcine2 - 5 mM3 hoursElectrical Pulse
MouseNot specified0.5 - 6 hoursEthanol
BovineNot specifiedNot specifiedEthanol
SheepNot specifiedNot specifiedEthanol

Experimental Protocols

Protocol 1: Parthenogenetic Activation of Mammalian Oocytes

This protocol provides a general guideline for the parthenogenetic activation of mammalian oocytes using a combination of a calcium ionophore and 6-DMAP. Note: Optimization of concentrations and incubation times is crucial for each specific cell type and species.

Materials:

  • Mature Metaphase II (MII) oocytes

  • Handling medium (e.g., HEPES-buffered TCM-199)

  • Culture medium (e.g., PZM-3, KSOM)

  • Calcium ionophore (e.g., Ionomycin) stock solution in DMSO

  • 6-DMAP stock solution in DMSO

  • Culture dishes

Procedure:

  • Preparation of Activation Media:

    • Prepare the activation medium containing the desired concentration of calcium ionophore in the handling medium.

    • Prepare the 6-DMAP culture medium by supplementing the culture medium with the desired final concentration of 6-DMAP.

    • Pre-warm all media to 37°C.

  • Oocyte Collection and Washing:

    • Collect mature MII oocytes and wash them three times in the handling medium.

  • Calcium Ionophore Treatment:

    • Transfer the oocytes to the activation medium containing the calcium ionophore.

    • Incubate for the optimized duration (e.g., 4-5 minutes for 10 µM Ionomycin).

    • Troubleshooting: If activation rates are low, consider increasing the ionophore concentration or incubation time slightly. However, be cautious as prolonged exposure can be toxic.

  • Washing:

    • After ionophore treatment, wash the oocytes thoroughly three times in the handling medium to remove the ionophore.

  • 6-DMAP Treatment:

    • Transfer the washed oocytes to the pre-warmed culture medium containing 6-DMAP.

    • Incubate for the optimized duration (e.g., 2-4 hours).

    • Troubleshooting: If pronuclear formation is not observed, the 6-DMAP concentration or incubation time may be insufficient. If embryos appear fragmented or unhealthy, the concentration or duration may be too high. Refer to Table 1 for starting points.

  • Post-Activation Culture:

    • After the 6-DMAP incubation, wash the oocytes three times in fresh culture medium (without 6-DMAP).

    • Culture the activated oocytes in the appropriate culture medium under standard conditions and monitor for cleavage and further development.

Protocol 2: Cell Cycle Synchronization in G1 Phase

This protocol describes a method for synchronizing cultured mammalian cells in the G1 phase of the cell cycle using 6-DMAP.

Materials:

  • Asynchronously growing mammalian cells

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • 6-DMAP stock solution in DMSO

  • Cell counting equipment

  • Flow cytometer for cell cycle analysis (optional but recommended)

Procedure:

  • Cell Seeding:

    • Seed the cells in culture plates at a density that will allow for logarithmic growth during the experiment. Allow the cells to attach and resume proliferation (typically 24 hours).

  • 6-DMAP Treatment:

    • Add 6-DMAP to the culture medium to the desired final concentration. The optimal concentration will need to be determined empirically for your cell line but is often in the low millimolar range.

    • Incubate the cells with 6-DMAP for a duration sufficient to arrest the majority of the population in G1. This time can range from 12 to 24 hours.

    • Troubleshooting: If a significant portion of cells is not arrested in G1 (as determined by flow cytometry), the 6-DMAP concentration may be too low or the incubation time too short. If significant cell death is observed, reduce the concentration or duration.

  • Release from G1 Arrest (Optional):

    • To study the progression of synchronized cells through the cell cycle, the 6-DMAP block can be released.

    • Remove the 6-DMAP-containing medium and wash the cells twice with pre-warmed PBS.

    • Add fresh, pre-warmed complete culture medium.

    • Cells should re-enter the cell cycle synchronously. Samples can be collected at various time points after release for analysis.

  • Verification of Synchronization:

    • To confirm the efficiency of the G1 arrest, harvest the cells (both treated and untreated controls), fix them, and stain with a DNA-binding dye (e.g., propidium (B1200493) iodide).

    • Analyze the DNA content by flow cytometry. A synchronized G1 population will show a prominent peak at the 2N DNA content.

Mandatory Visualizations

Signaling Pathways

6-DMAP exerts its effects by inhibiting serine/threonine kinases. One of the key pathways affected is the PI3K/Akt/mTOR/p70S6K pathway, which is crucial for cell growth, proliferation, and protein synthesis.

G cluster_0 Cell Membrane cluster_1 Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates Akt Akt PI3K->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates p70S6K p70S6K mTORC1->p70S6K Activates S6 Ribosomal Protein S6 p70S6K->S6 Phosphorylates Cell_Cycle_Progression Cell Cycle Progression p70S6K->Cell_Cycle_Progression Promotes DMAP 6-DMAP (Inhibitor) DMAP->p70S6K Inhibits Protein_Synthesis Protein Synthesis S6->Protein_Synthesis Promotes

Caption: PI3K/Akt/mTOR/p70S6K signaling pathway inhibited by 6-DMAP.

Experimental Workflows

G cluster_0 Oocyte Activation Workflow Oocytes Mature MII Oocytes Ionophore Calcium Ionophore Treatment Oocytes->Ionophore Wash1 Wash Ionophore->Wash1 DMAP_Treat 6-DMAP Incubation Wash1->DMAP_Treat Wash2 Wash DMAP_Treat->Wash2 Culture Post-Activation Culture Wash2->Culture Analysis Analysis (Cleavage, Development) Culture->Analysis

Caption: Workflow for parthenogenetic activation of oocytes using 6-DMAP.

G cluster_1 Cell Synchronization Workflow Cells Asynchronous Cells DMAP_Sync 6-DMAP Treatment (G1 Arrest) Cells->DMAP_Sync Verify Verify Synchronization (Flow Cytometry) DMAP_Sync->Verify Release Release from Block (Washout) DMAP_Sync->Release Time_Course Time Course Analysis Release->Time_Course

Caption: Workflow for cell cycle synchronization using 6-DMAP.

References

Technical Support Center: 6-Dimethylaminopurine (6-DMAP) in Long-Term Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on utilizing 6-Dimethylaminopurine (6-DMAP) in long-term experimental setups while minimizing cytotoxicity.

Frequently Asked Questions (FAQs)

Q1: What is this compound (6-DMAP) and what is its primary mechanism of action?

A1: this compound (6-DMAP) is a synthetic purine (B94841) derivative. Its primary mechanism of action is the inhibition of protein kinases.[1][2] This inhibition affects a variety of cellular processes, most notably cell cycle progression and protein phosphorylation.[1][2] It has been observed to inhibit the phosphorylation of ribosomal protein S6 and the activation of p70S6 kinase, while not affecting MAP kinase phosphorylation in some contexts.[1]

Q2: I am observing significant cell death in my long-term culture treated with 6-DMAP. What are the potential causes?

A2: Significant cell death during long-term 6-DMAP treatment is likely due to its cytotoxic effects, which can be dose- and time-dependent. The potential causes include:

  • Induction of Apoptosis: 6-DMAP can induce programmed cell death (apoptosis) by reducing the expression of anti-apoptotic proteins like Bcl-XL, increasing the expression of pro-apoptotic proteins like Bax, and leading to the release of cytochrome c and activation of caspase-3.

  • Cell Cycle Arrest: As a protein kinase inhibitor, 6-DMAP can cause cell cycle arrest, which, if prolonged, can lead to apoptosis. It can affect early events in the cell cycle and inhibit DNA synthesis.

  • Chromosomal Abnormalities: 6-DMAP has been shown to induce aberrant mitosis and the formation of micronuclei containing chromosomes, indicating mutagenic potential.

  • Disruption of Cytoskeleton: The compound can drastically affect cytoskeletal components, leading to rapid morphological changes in cells.

Q3: How can I minimize 6-DMAP-induced cytotoxicity in my long-term experiments?

A3: Minimizing cytotoxicity is crucial for obtaining reliable long-term data. Consider the following strategies:

  • Optimize Concentration and Duration: This is the most critical factor. Conduct a dose-response study to determine the lowest effective concentration for your specific cell type and experimental goals. Similarly, determine if continuous exposure is necessary or if intermittent treatment is sufficient. In some applications, reducing the duration of treatment from 4 hours to 2 hours has been shown to improve outcomes.

  • Pulsed Exposure: Instead of continuous exposure, consider a pulsed-exposure regimen (e.g., treat for a specific number of hours, then wash out and replace with fresh media). This can allow cells to recover between treatments.

  • Use in Combination with Rescue Agents: Depending on the mechanism of toxicity in your specific model, the use of anti-apoptotic agents or antioxidants could potentially mitigate some of the cytotoxic effects, though this requires careful validation.

  • Monitor Cell Health Regularly: Frequently assess cell viability, morphology, and proliferation rates to detect early signs of cytotoxicity.

Q4: Are there any alternatives to 6-DMAP for cell synchronization?

A4: Yes, several other chemical agents are used for cell synchronization, each with its own advantages and disadvantages. Some common alternatives include:

  • Thymidine Block (Double Thymidine Block): Arrests cells at the G1/S boundary by inhibiting DNA synthesis.

  • Nocodazole: A reversible microtubule inhibitor that arrests cells in mitosis (G2/M phase).

  • Hydroxyurea: Inhibits ribonucleotide reductase, leading to the depletion of dNTPs and arrest in S phase.

  • Aphidicolin: A specific inhibitor of DNA polymerase α, which arrests cells at the G1/S boundary.

  • CDK Inhibitors: Specific inhibitors for cyclin-dependent kinases (e.g., CDK4/6 inhibitors) can induce G1 phase arrest.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
High levels of cell death observed within 24-48 hours of 6-DMAP treatment. The concentration of 6-DMAP is too high for your cell line.Perform a dose-response curve to determine the IC50 and a non-toxic working concentration. Start with a lower concentration range based on literature for similar cell types.
Gradual decrease in cell viability and proliferation over several days/weeks. Cumulative toxicity from continuous long-term exposure.1. Implement a pulsed-exposure protocol (e.g., 24h treatment followed by 48h recovery in drug-free medium). 2. Lower the maintenance concentration of 6-DMAP after an initial higher-dose treatment.
Cells show abnormal morphology (e.g., enlarged, multinucleated). 6-DMAP is known to induce mitotic abnormalities and affect the cytoskeleton.1. Assess for chromosomal aberrations using techniques like micronucleus assays. 2. If maintaining a specific cell cycle stage is the goal, consider reducing the treatment duration to the minimum time required. 3. Evaluate if an alternative synchronization agent with a different mechanism of action would be more appropriate.
Experimental results are inconsistent across different batches of cells. Cellular stress responses to 6-DMAP can vary with cell passage number, density, and overall health.1. Use cells within a consistent and low passage number range. 2. Ensure consistent cell seeding densities for all experiments. 3. Regularly perform quality control checks on your cell cultures, including mycoplasma testing.

Data Presentation

Table 1: Reported Concentrations of 6-DMAP and Observed Effects in Various Cell Types

Cell Type/OrganismConcentrationDuration of TreatmentObserved EffectReference
Chinese Hamster Fibroblasts (CHEF/18)Not specifiedNot specifiedInhibition of DNA synthesis, aberrant mitosis
Human Lymphoma U937 Cells5 mM16 hoursInduction of apoptosis
Canine Oocytes1.9 mM2 hours vs. 4 hoursOocyte activation; 2h treatment showed higher implantation rates for parthenogenetic embryos
Mouse OocytesNot specifiedNot specifiedReversible inhibition of transition to metaphase
Porcine Oocytes2 mM or 5 mM3 hoursIncreased blastocyst formation
Sheep OocytesNot specifiedNot specifiedHigher blastocyst development compared to CHX
Goat Oocytes2 mM1 hourOptimal oocyte activation and development

Experimental Protocols

Protocol 1: Determining the Optimal Non-Toxic Concentration of 6-DMAP using a Cell Viability Assay (e.g., MTT Assay)

  • Cell Seeding: Seed your cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the end of the experiment. Allow cells to adhere overnight.

  • Preparation of 6-DMAP dilutions: Prepare a series of 2-fold dilutions of 6-DMAP in your complete cell culture medium. A suggested starting range could be from 1 µM to 5 mM, depending on your cell type. Include a vehicle control (e.g., DMSO) at the same concentration as in the highest 6-DMAP dilution.

  • Treatment: Remove the overnight culture medium from the cells and replace it with the medium containing the different concentrations of 6-DMAP.

  • Incubation: Incubate the plate for the desired long-term duration (e.g., 72 hours, 1 week), replacing the treatment medium every 2-3 days if necessary.

  • MTT Assay:

    • Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

    • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

    • Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the 6-DMAP concentration to determine the IC50 (the concentration that inhibits 50% of cell growth) and to select a concentration for your long-term studies that shows minimal impact on viability (e.g., >90% viability).

Protocol 2: Assessing Apoptosis using Annexin V/Propidium Iodide (PI) Staining and Flow Cytometry

  • Cell Treatment: Culture your cells in 6-well plates and treat them with the predetermined "optimal" concentration of 6-DMAP and a higher, potentially cytotoxic concentration for your desired time points. Include an untreated or vehicle-treated control.

  • Cell Harvesting:

    • Collect the culture supernatant (which may contain dead, floating cells).

    • Wash the adherent cells with PBS and detach them using a gentle enzyme-free dissociation solution or trypsin.

    • Combine the detached cells with their corresponding supernatant, and centrifuge to pellet the cells.

  • Staining:

    • Wash the cell pellet with cold PBS.

    • Resuspend the cells in 100 µL of Annexin V binding buffer.

    • Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI).

    • Incubate in the dark at room temperature for 15 minutes.

    • Add 400 µL of Annexin V binding buffer to each sample.

  • Flow Cytometry: Analyze the samples on a flow cytometer immediately.

    • Annexin V-positive, PI-negative cells are in early apoptosis.

    • Annexin V-positive, PI-positive cells are in late apoptosis or necrosis.

    • Annexin V-negative, PI-negative cells are live cells.

  • Analysis: Quantify the percentage of cells in each quadrant to determine the level of apoptosis induced by 6-DMAP.

Visualizations

G cluster_0 Troubleshooting Workflow for 6-DMAP Cytotoxicity start High Cell Death Observed q1 Is this an acute (24-48h) or chronic (long-term) effect? start->q1 acute Acute Cytotoxicity q1->acute Acute chronic Chronic Cytotoxicity q1->chronic Chronic sol_acute Perform Dose-Response Curve (MTT Assay) to find IC50 and optimal non-toxic concentration. acute->sol_acute sol_chronic Implement Pulsed Exposure or Lower Maintenance Dose. chronic->sol_chronic q2 Are abnormal cell morphologies present? sol_acute->q2 sol_chronic->q2 sol_morph Assess for mitotic abnormalities (Micronucleus Assay). Consider alternative synchronization agents. q2->sol_morph Yes end Optimized Protocol q2->end No sol_morph->end

Caption: Troubleshooting workflow for addressing 6-DMAP induced cytotoxicity.

G cluster_0 Inhibition of Protein Kinases cluster_1 Cellular Effects cluster_2 Molecular Mechanisms of Apoptosis DMAP This compound (6-DMAP) p70S6K p70S6 Kinase DMAP->p70S6K Inhibits DMAP->p70S6K Cytoskeleton Cytoskeleton Disruption DMAP->Cytoskeleton Phosphorylation Decreased Protein Phosphorylation p70S6K->Phosphorylation CellCycle Cell Cycle Arrest (G1/S) Phosphorylation->CellCycle Apoptosis Induction of Apoptosis CellCycle->Apoptosis BclXL Bcl-XL Expression ↓ Apoptosis->BclXL Bax Bax Expression ↑ Apoptosis->Bax CytoC Cytochrome C Release Bax->CytoC Casp3 Caspase-3 Activation CytoC->Casp3

Caption: Simplified signaling pathway of 6-DMAP induced cytotoxicity.

References

Technical Support Center: 6-Dimethylaminopurine (6-DMAP) in Embryo Development

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers utilizing 6-Dimethylaminopurine (6-DMAP) in embryonic development studies. This resource provides troubleshooting guidance and frequently asked questions to address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for 6-DMAP in embryo development?

A1: this compound (6-DMAP) is a protein phosphorylation inhibitor.[1] In the context of embryo development, it primarily functions by inhibiting M-phase Promoting Factor (MPF) activity.[2] This inhibition prevents the oocyte from proceeding through meiosis, leading to the suppression of the second polar body extrusion and promoting the formation of a diploid pronucleus, which is crucial for parthenogenetic activation and somatic cell nuclear transfer (SCNT).[1][3]

Q2: Why am I observing a low blastocyst development rate after 6-DMAP treatment?

A2: Low blastocyst development rates following 6-DMAP treatment can stem from several factors:

  • Suboptimal Concentration and Duration: Both the concentration of 6-DMAP and the duration of exposure are critical and species-specific. Inappropriate levels can be toxic to the embryo.[1] For instance, in canine parthenogenetic embryos, a 2-hour exposure to 1.9 mM 6-DMAP resulted in a significantly higher implantation rate (34%) compared to a 4-hour exposure (6.5%). Conversely, prolonged incubation in mouse oocytes has been shown to impair development to the morula/blastocyst stage.

  • Chromosomal Abnormalities: 6-DMAP treatment has been associated with a high incidence of chromosomal abnormalities. In one study on sheep parthenogenetic embryos, 100% of those treated with 6-DMAP were chromosomally abnormal.

  • Genotoxicity and Mutagenicity: Studies have indicated that 6-DMAP can have genotoxic and mutagenic effects, which can lead to diminished embryonic viability and congenital malformations.

Q3: Can 6-DMAP cause teratogenic effects?

A3: Yes, research has shown that 6-DMAP can be teratogenic. In vivo studies have demonstrated that administration of 6-DMAP can increase the rate of malformations in offspring.

Q4: Is the effect of 6-DMAP reversible?

A4: Yes, the inhibitory effect of 6-DMAP on meiosis is reversible. Upon removal of 6-DMAP, oocytes can resume meiotic maturation. This property allows for the synchronization of cell cycles in a population of embryos.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Low Cleavage Rate Inadequate oocyte activation.Ensure the preceding activation stimulus (e.g., calcium ionophore like ionomycin (B1663694) or electrical pulse) is sufficient. The timing and concentration of the activation agent are critical.
Suboptimal 6-DMAP concentration.Titrate the 6-DMAP concentration. Refer to literature for species-specific optimal ranges. For example, 1.9 mM is used in canines, while concentrations around 2-5 mM have been tested in porcine.
High Rate of Embryo Arrest at Early Stages 6-DMAP toxicity due to prolonged exposure.Reduce the duration of 6-DMAP treatment. A shorter exposure may be sufficient to inhibit polar body extrusion without causing significant toxicity.
Chromosomal abnormalities.Consider alternative activation agents if chromosomal integrity is a primary concern. Cycloheximide (CHX) has been shown to result in a lower rate of chromosomal abnormalities in some studies.
Poor Blastocyst Quality (low cell number) Detrimental effect of 6-DMAP on cell proliferation.Optimize the 6-DMAP concentration and duration to minimize off-target effects. Combined treatments with other agents like cytochalasin B might improve blastocyst formation but can also lead to lower cell numbers.
No or Poor Pronuclear Formation Ineffective inhibition of MPF.Verify the quality and storage of the 6-DMAP solution. Increase the 6-DMAP concentration within the recommended range for your species.
High Incidence of Aneuploidy Interference with chromosome segregation.This is a known side effect of 6-DMAP. If euploidy is essential, consider alternative methods or thorough screening of resulting embryos.

Quantitative Data Summary

Table 1: Effect of 6-DMAP Treatment Duration on Canine Parthenogenetic Embryo Development

Treatment GroupPregnancy Rate (%)Implantation Rate (%)
2-hour 6-DMAP (DMAP-2h)7534
4-hour 6-DMAP (DMAP-4h)66.76.5

Data from a study using 1.9 mM 6-DMAP. The difference in implantation rates was statistically significant (p < 0.05).

Table 2: Effect of 6-DMAP on Sheep Parthenogenetic and SCNT Embryo Development

Embryo TypeActivating AgentBlastocyst Development Rate (%)Chromosomally Abnormal Embryos (%)
Parthenogenetic6-DMAP21.0100.0
ParthenogeneticCHX14.993.6
SCNT6-DMAPNot significantly different from CHX60.0
SCNTCHXNot significantly different from 6-DMAP56.2

Blastocyst development was significantly higher in the 6-DMAP group for parthenogenetic embryos (P < 0.05). The rate of chromosomal abnormalities in parthenogenetic embryos was significantly lower with CHX treatment (P < 0.05).

Experimental Protocols

Protocol 1: Parthenogenetic Activation of Canine Oocytes

  • Oocyte Preparation: Collect in vivo matured oocytes and remove cumulus cells by pipetting in a solution containing 0.1% (v/v) hyaluronidase.

  • Calcium Ionophore Treatment: Culture the denuded oocytes for 4 minutes in a washing medium supplemented with 10 µM calcium ionophore.

  • 6-DMAP Treatment: Transfer the oocytes to a modified synthetic oviduct fluid (mSOF) medium supplemented with 1.9 mM 6-DMAP.

  • Incubation: Culture the oocytes in the 6-DMAP supplemented medium for 2 hours (for optimal in vivo development) or 4 hours.

  • Washing and Further Culture: After the incubation period, wash the oocytes thoroughly and culture them in a standard embryo culture medium.

Protocol 2: Cell Cycle Arrest in Bovine Embryos

  • Embryo Collection: Collect eight-cell bovine embryos.

  • 6-DMAP Treatment: Expose the embryos to 3 mmol/L 6-DMAP for 12 hours to induce cleavage arrest.

  • Washing: After the treatment, wash the embryos thoroughly to remove the 6-DMAP.

  • Culture and Assessment: Culture the embryos in a standard in vitro culture medium and assess for subsequent development to the blastocyst stage and hatching rates.

Visualizations

G cluster_0 6-DMAP Signaling Pathway 6_DMAP This compound Protein_Kinases Protein Kinases 6_DMAP->Protein_Kinases Inhibits MPF_p34cdc2 MPF (p34cdc2/Cyclin B) Protein_Kinases->MPF_p34cdc2 Activates Meiosis_Progression Meiosis Progression MPF_p34cdc2->Meiosis_Progression Promotes Polar_Body_Extrusion 2nd Polar Body Extrusion Meiosis_Progression->Polar_Body_Extrusion Leads to G cluster_1 Experimental Workflow: Oocyte Activation with 6-DMAP A Oocyte Collection and Maturation B Cumulus Cell Removal A->B C Calcium Ionophore Treatment (e.g., Ionomycin) B->C D 6-DMAP Incubation (e.g., 1.9 mM for 2h) C->D E Washing D->E F In Vitro Culture E->F G Embryo Development Assessment F->G G cluster_2 Troubleshooting Logic for Low Blastocyst Rate Start Low Blastocyst Rate Check_Concentration Is 6-DMAP concentration optimal? Start->Check_Concentration Check_Duration Is exposure duration appropriate? Check_Concentration->Check_Duration Yes Adjust_Concentration Adjust Concentration Check_Concentration->Adjust_Concentration No Check_Activation Was initial activation sufficient? Check_Duration->Check_Activation Yes Adjust_Duration Adjust Duration Check_Duration->Adjust_Duration No Consider_Toxicity Consider inherent toxicity and chromosomal abnormalities Check_Activation->Consider_Toxicity Yes Optimize_Activation Optimize Activation Protocol Check_Activation->Optimize_Activation No Adjust_Concentration->Start Adjust_Duration->Start Optimize_Activation->Start

References

Validation & Comparative

A Comparative Guide to 6-Dimethylaminopurine and Other Purine Analogs for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide offers an objective comparison of the effects of 6-Dimethylaminopurine (6-DMAP) and other notable purine (B94841) analogs. This document provides a data-driven overview of their performance, supported by experimental evidence, to inform compound selection and experimental design.

Purine analogs are a class of molecules that mimic naturally occurring purines, enabling them to interfere with various cellular processes, most notably cell cycle regulation and signal transduction. 6-DMAP, a well-known serine/threonine kinase inhibitor, has been extensively studied for its effects on oocyte maturation and cell cycle progression.[1][2] This guide will compare 6-DMAP with other prominent purine analogs, such as Olomoucine (B1683950) and Roscovitine (B1683857), which are recognized for their potent and selective inhibition of cyclin-dependent kinases (CDKs).[3]

Quantitative Comparison of Kinase Inhibition

The inhibitory activity of these purine analogs against key cell cycle kinases is a critical determinant of their biological effects. The half-maximal inhibitory concentration (IC50) values provide a quantitative measure of their potency. The following table summarizes the IC50 values for 6-DMAP and other purine analogs against a panel of cyclin-dependent kinases. It is important to note that these values are compiled from various studies and experimental conditions may differ.

CompoundTarget KinaseIC50 (µM)Source
This compound (6-DMAP) p34cdc2-cyclin B300[3]
Olomoucine p34cdc2-cyclin B40
CDK1/cyclin B7
CDK2/cyclin A7
CDK2/cyclin E7
CDK5/p353
ERK1/p44 MAP kinase25
Roscovitine p34cdc2-cyclin B10
CDK1/cyclin B0.65
CDK2/cyclin A0.7
CDK2/cyclin E0.7
CDK5/p350.2
CDK7/cyclin H0.49
CDK9/cyclin T>10
Purvalanol A cdc2-cyclin B0.004
cdk2-cyclin A0.07
cdk2-cyclin E0.035
cdk4-cyclin D10.85
cdk5-p350.075
AZD5438 CDK1/cyclin B10.016
CDK2/cyclin E0.006
CDK2/cyclin A0.045
CDK9/cyclin T0.020
CDK5/p250.021
CDK6/cyclin D30.021

Signaling Pathway Inhibition

Purine analogs exert their effects by targeting key nodes in cellular signaling pathways. 6-DMAP is a broader serine/threonine kinase inhibitor, while compounds like Olomoucine and Roscovitine show greater selectivity for CDKs, which are central regulators of cell cycle progression.

General Mechanism of ATP-Competitive Kinase Inhibitors ATP ATP Kinase Kinase Active Site ATP->Kinase Binds Phosphorylated_Substrate Phosphorylated Substrate Kinase->Phosphorylated_Substrate Phosphorylates Substrate Substrate Substrate->Kinase Binds Inhibitor Purine Analog (e.g., 6-DMAP, Roscovitine) Inhibitor->Kinase Competitively Binds

Figure 1: General mechanism of ATP-competitive purine analog kinase inhibitors.

Roscovitine and Olomoucine primarily target the CDK/Cyclin complexes that drive the cell through the G1/S and G2/M checkpoints. By inhibiting these kinases, they induce cell cycle arrest.

CDK-Mediated Cell Cycle Progression and Inhibition G1 G1 Phase S S Phase (DNA Replication) G1->S G1/S Transition G2 G2 Phase S->G2 M M Phase (Mitosis) G2->M G2/M Transition CDK46_CyclinD CDK4/6-Cyclin D CDK46_CyclinD->G1 CDK2_CyclinE CDK2-Cyclin E CDK2_CyclinE->G1 CDK2_CyclinA CDK2-Cyclin A CDK2_CyclinA->S CDK1_CyclinB CDK1-Cyclin B CDK1_CyclinB->G2 Roscovitine Roscovitine Olomoucine Roscovitine->CDK2_CyclinE Roscovitine->CDK2_CyclinA Roscovitine->CDK1_CyclinB

Figure 2: Inhibition of CDK-mediated cell cycle progression by Roscovitine and Olomoucine.

Experimental Protocols

In Vitro Kinase Inhibition Assay (ATP Competition)

This protocol outlines a general procedure for determining the IC50 value of a purine analog against a specific kinase in a biochemical assay.

Materials:

  • Purified recombinant kinase

  • Specific peptide substrate for the kinase

  • Purine analog inhibitor (e.g., 6-DMAP, Roscovitine)

  • Adenosine-5'-triphosphate (ATP), [γ-³³P]ATP for radiometric assay

  • Kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT)

  • 96-well or 384-well plates

  • Detection reagent (e.g., scintillation counter for radiometric assay, or ADP-Glo™ Kinase Assay kit)

Procedure:

  • Compound Preparation: Prepare a serial dilution of the purine analog in DMSO. Further dilute in kinase reaction buffer to the desired final concentrations.

  • Reaction Setup: In each well of the plate, add the kinase, the specific substrate, and the diluted purine analog. Include a control with no inhibitor.

  • Initiation: Start the kinase reaction by adding ATP (mixed with [γ-³³P]ATP for radiometric assays). The ATP concentration should be at or near the Km value for the specific kinase to ensure competitive binding can be accurately measured.

  • Incubation: Incubate the plate at 30°C for a predetermined time, ensuring the reaction remains in the linear range.

  • Termination and Detection: Stop the reaction (e.g., by adding EDTA or spotting onto a filter membrane). Quantify the amount of phosphorylated substrate using the chosen detection method.

  • Data Analysis: Calculate the percentage of kinase activity inhibition for each inhibitor concentration relative to the control. Plot the percent inhibition against the log of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Experimental Workflow for Kinase Inhibition Assay cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Prepare Serial Dilutions of Purine Analog C Add Kinase, Substrate, and Inhibitor to Plate A->C B Prepare Kinase, Substrate, and ATP Solutions B->C D Initiate Reaction with ATP C->D E Incubate at 30°C D->E F Stop Reaction E->F G Detect Phosphorylation F->G H Calculate % Inhibition G->H I Determine IC50 H->I

Figure 3: A generalized experimental workflow for an in vitro kinase inhibition assay.

Cell Cycle Analysis by Flow Cytometry

This protocol describes how to analyze the effect of purine analogs on the cell cycle distribution of a cell population using propidium (B1200493) iodide (PI) staining and flow cytometry.

Materials:

  • Cancer cell line of interest

  • Cell culture medium and supplements

  • Purine analog inhibitor

  • Phosphate-buffered saline (PBS)

  • 70% Ethanol (B145695) (ice-cold)

  • PI staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Cell Culture and Treatment: Seed cells in culture plates and allow them to adhere. Treat the cells with various concentrations of the purine analog for a specified duration (e.g., 24, 48, or 72 hours). Include a vehicle-treated control.

  • Harvesting: Harvest the cells by trypsinization, collect both adherent and floating cells, and wash with PBS.

  • Fixation: Resuspend the cell pellet in ice-cold 70% ethanol while vortexing gently. Fix the cells at -20°C for at least 2 hours.

  • Staining: Wash the fixed cells with PBS to remove the ethanol. Resuspend the cell pellet in PI staining solution and incubate in the dark at room temperature for 30 minutes.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. The fluorescence intensity of PI is proportional to the DNA content.

  • Data Analysis: Use appropriate software to generate a histogram of DNA content. Gate the cell populations to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Workflow for Cell Cycle Analysis via Flow Cytometry cluster_cell_prep Cell Preparation & Treatment cluster_staining Sample Processing & Staining cluster_analysis Data Acquisition & Analysis A Seed and Culture Cells B Treat with Purine Analog A->B C Harvest Cells B->C D Fix with Cold Ethanol C->D E Stain with Propidium Iodide D->E F Acquire Data on Flow Cytometer E->F G Analyze DNA Content Histogram F->G H Quantify Cell Cycle Phases G->H

Figure 4: A generalized workflow for analyzing cell cycle effects using flow cytometry.

References

A Comparative Guide to Alternatives for 6-Dimethylaminopurine in Cell Cycle Arrest

Author: BenchChem Technical Support Team. Date: December 2025

For researchers in cell biology and drug development, inducing precise and reversible cell cycle arrest is a cornerstone technique. While 6-Dimethylaminopurine (6-DMAP) has been utilized as a serine/threonine protein kinase inhibitor to halt cell cycle progression, a variety of alternative compounds offer greater specificity, potency, and better-characterized mechanisms of action.[1] This guide provides a detailed comparison of prominent alternatives to 6-DMAP, focusing on their mechanisms, efficacy, and the experimental protocols required for their evaluation.

Overview of this compound (6-DMAP)

6-DMAP is a purine (B94841) derivative that acts as a broad inhibitor of protein kinases, affecting various cellular processes.[1][2] Its effect on the cell cycle is complex, with studies indicating it can inhibit DNA synthesis and disturb signal transduction pathways in the G1 phase, which can subsequently lead to mitotic abnormalities.[2][3] It has also been shown to inhibit the transition to metaphase during meiosis by decreasing protein phosphorylation. However, its lack of specificity can lead to off-target effects, prompting the need for more selective inhibitors in controlled cell cycle studies.

Key Alternatives and Their Mechanisms of Action

Several classes of small molecules have been identified as potent and selective inhibitors of the cell cycle, primarily by targeting Cyclin-Dependent Kinases (CDKs), the core regulators of cell cycle progression. Other compounds achieve cell cycle arrest by disrupting cytoskeletal components essential for mitosis.

Purine-Based CDK Inhibitors

This class of compounds, structurally related to 6-DMAP, offers higher selectivity for specific CDK-cyclin complexes.

  • Olomoucine and Roscovitine (Seliciclib/CYC202): These were among the first generation of selective CDK inhibitors. Olomoucine, and its more potent successor Roscovitine, are competitive ATP inhibitors that primarily target CDK1, CDK2, CDK5, CDK7, and CDK9. By inhibiting CDK1/Cyclin B and CDK2/Cyclin E/A complexes, they effectively block cells at the G1/S and G2/M transitions. Roscovitine is widely used to synchronize cells and has been investigated as an anti-cancer agent due to its ability to induce apoptosis in tumor cells.

  • Purvalanol A: This is another potent purine derivative that inhibits CDK1, CDK2, and CDK4 with high affinity. It effectively arrests cells in both the G1 and G2 phases of the cell cycle. Its mechanism involves the inhibition of Retinoblastoma (Rb) protein phosphorylation, a critical step for entry into the S phase.

Non-Purine Small Molecule Inhibitors
  • RO-3306: A selective inhibitor of CDK1, RO-3306 provides a highly specific tool for arresting cells at the G2/M border. Its reversibility allows for the effective synchronization of cells in early mitosis. Inhibition of CDK1 by RO-3306 is sufficient to maintain the mitotic state and prevent premature cytokinesis.

Other Mechanisms of Cell Cycle Arrest
  • Nocodazole: This antineoplastic agent functions by depolymerizing microtubules. The disruption of the mitotic spindle activates the spindle assembly checkpoint, leading to a robust arrest of cells in the G2/M phase, specifically in prometaphase. It is commonly used for mitotic synchronization.

  • Mimosine: A plant-derived amino acid, mimosine reversibly arrests cells in the late G1 phase. Its proposed mechanism involves iron chelation, which inhibits ribonucleotide reductase, an enzyme crucial for DNA synthesis. Mimosine can also upregulate the CDK inhibitor p27(Kip1), further blocking G1 progression.

  • Aphidicolin: This tetracyclic diterpenoid is a specific and reversible inhibitor of DNA polymerase α in eukaryotes. By blocking the initiation of DNA synthesis, it effectively synchronizes cells at the G1/S boundary.

Quantitative Comparison of Cell Cycle Arrest Agents

The efficacy of these compounds can be compared based on their half-maximal inhibitory concentration (IC50) against specific kinases and their growth-inhibitory effects on various cell lines.

CompoundTarget(s)IC50 (Kinase Assay)Cell Growth IC50 (Cell Line)Cell Cycle Arrest Phase
6-DMAP Serine/Threonine KinasesNot widely reported for specific CDKsVaries (e.g., 5 mM in lymphoma cells)G1 / Mitosis
Olomoucine CDK1/Cyclin B, CDK2/Cyclin E/A, CDK5/p35CDK1: 7.6 µM, CDK2: 0.1 µM, CDK7: 0.45 µMVaries (e.g., ~50 µM in some cancer lines)G1/S and G2/M
Roscovitine CDK1, CDK2, CDK5, CDK7, CDK9~0.2-0.7 µM for sensitive CDKs~15 µM (average across many cancer lines)G0/G1, S, or G2/M
Purvalanol A CDK1/Cyclin B, CDK2/Cyclin A, CDK2/Cyclin E, CDK4/Cyclin D1CDK1: 4 nM, CDK2/E: 35 nM, CDK2/A: 70 nM, CDK4: 850 nMVaries (e.g., SKOV3 cells: 19.7 µM at 24h)G1 and G2
RO-3306 CDK1/Cyclin B135 nM (Ki)9 µM (used for G2/M arrest in HeLa, HCT116)G2/M
Nocodazole β-tubulinN/A (targets protein polymerization)40-100 ng/mL for synchronizationG2/M (Prometaphase)
Mimosine Ribonucleotide reductase (via iron chelation)N/A (enzyme inhibition)0.5 mM for G1 arrest in HeLa cellsLate G1
Aphidicolin DNA Polymerase α19.6 µM (calf DNA pol α)1-10 µg/mL for G1/S arrestG1/S Border

Signaling Pathways and Experimental Workflows

Visualizing the points of intervention for these compounds within the cell cycle pathway and understanding the experimental workflow for their evaluation is crucial for experimental design.

cell_cycle_pathway cluster_inhibitors Inhibitors G1 G1 Phase CDK46_CyclinD CDK4/6 Cyclin D S S Phase G2 G2 Phase S->G2 DNA Replication CDK2_CyclinA CDK2 Cyclin A S->CDK2_CyclinA PolA DNA Pol α CDK1_CyclinB CDK1 Cyclin B M M Phase M->G1 Cytokinesis Microtubules Microtubules CDK2_CyclinE CDK2 Cyclin E CDK46_CyclinD->CDK2_CyclinE Rb Phos. CDK2_CyclinE->S G1/S Transition CDK2_CyclinA->G2 CDK1_CyclinB->M G2/M Transition Mimosine Mimosine Mimosine->G1 Purine_Inhibitors Olomoucine Roscovitine Purvalanol A Purine_Inhibitors->CDK46_CyclinD Purine_Inhibitors->CDK2_CyclinE Purine_Inhibitors->CDK1_CyclinB RO3306 RO-3306 RO3306->CDK1_CyclinB Aphidicolin Aphidicolin Aphidicolin->PolA Nocodazole Nocodazole Nocodazole->Microtubules

Caption: Cell cycle pathway and inhibitor targets.

experimental_workflow cluster_assays Assays start Seed Cells in Culture Plates treat Treat with Compound (Dose-Response & Time-Course) start->treat harvest Harvest Cells treat->harvest analysis Analysis harvest->analysis viability Cell Viability Assay (e.g., MTT, Resazurin) analysis->viability Cell Proliferation flow Flow Cytometry (Propidium Iodide Staining) analysis->flow Cell Cycle Profile western Western Blot (CDKs, Cyclins, p-Rb) analysis->western Protein Expression data Data Interpretation (IC50, % Arrest, Protein Levels) viability->data flow->data western->data

Caption: Experimental workflow for inhibitor screening.

Key Experimental Protocols

Protocol 1: Cell Cycle Analysis by Flow Cytometry (Propidium Iodide Staining)

This protocol quantifies the DNA content of cells to determine their distribution across the different phases of the cell cycle.

Materials:

  • Cell culture plates (6-well)

  • Phosphate-Buffered Saline (PBS), ice-cold

  • Trypsin-EDTA

  • 70% Ethanol (B145695), ice-cold

  • Propidium Iodide (PI) Staining Solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed approximately 1x10⁶ cells per well in 6-well plates and allow them to adhere overnight. Treat cells with the desired concentrations of the inhibitor compound for the specified duration (e.g., 18-24 hours). Include a vehicle-treated control.

  • Cell Harvesting: Aspirate the culture medium. Wash cells once with ice-cold PBS. Detach the cells using Trypsin-EDTA and then neutralize with complete medium.

  • Fixation: Transfer the cell suspension to a 15 mL conical tube and centrifuge at 300 x g for 5 minutes. Discard the supernatant and resuspend the cell pellet in 500 µL of ice-cold PBS. While vortexing gently, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours (or overnight).

  • Staining: Centrifuge the fixed cells at 500 x g for 5 minutes. Decant the ethanol and wash the pellet with PBS. Centrifuge again and discard the supernatant. Resuspend the cell pellet in 500 µL of PI Staining Solution.

  • Analysis: Incubate the cells in the dark at room temperature for 30 minutes. Analyze the samples on a flow cytometer, collecting data for at least 10,000 events per sample. The resulting histogram will show peaks corresponding to G0/G1 (2n DNA content), S (between 2n and 4n), and G2/M (4n) phases.

Protocol 2: Western Blot for Cell Cycle Regulatory Proteins

This protocol assesses the effect of the compound on the expression and phosphorylation status of key cell cycle proteins.

Materials:

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-CDK1, anti-Cyclin B1, anti-phospho-Rb, anti-p21)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them directly in the plate with RIPA buffer. Scrape the cells, collect the lysate, and clarify by centrifugation at 14,000 x g for 15 minutes at 4°C.

  • Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay.

  • Electrophoresis and Transfer: Denature 20-30 µg of protein per sample by boiling in Laemmli buffer. Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting: Block the membrane for 1 hour at room temperature in blocking buffer. Incubate the membrane with the primary antibody overnight at 4°C. Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: After further washes, apply the chemiluminescent substrate and visualize the protein bands using an imaging system. Use a loading control like β-actin or GAPDH to ensure equal protein loading.

Conclusion

The choice of a cell cycle arrest agent depends critically on the experimental goals. While 6-DMAP can be a useful tool, its broad kinase inhibition profile necessitates caution. For studies requiring high specificity and a well-defined mechanism of action, compounds like Roscovitine, Purvalanol A, and RO-3306 offer precise targeting of the CDK machinery, enabling robust G1/S or G2/M arrest. For synchronization purposes, agents like Nocodazole and Aphidicolin, which target fundamental processes of mitosis and DNA replication, remain invaluable. This guide provides the foundational data and protocols to help researchers select the most appropriate compound and effectively analyze its impact on the cell cycle.

References

Evaluating the Specificity of 6-Dimethylaminopurine in Kinase Assays: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the kinase inhibitor 6-Dimethylaminopurine (6-DMAP) with the well-characterized broad-spectrum inhibitor, staurosporine (B1682477). The specificity of a kinase inhibitor is a critical parameter in drug discovery and chemical biology, determining its utility as a research tool and its potential as a therapeutic agent. This document summarizes the available quantitative data, provides detailed experimental protocols for assessing inhibitor specificity, and includes visualizations of key concepts and workflows.

Introduction to this compound (6-DMAP)

This compound (6-DMAP) is a purine (B94841) analog that functions as a protein kinase inhibitor.[1] It is widely recognized as a non-selective inhibitor, primarily targeting serine/threonine kinases.[1] Its ability to inhibit a broad range of kinases has made it a useful tool in cell biology to study processes regulated by protein phosphorylation, such as cell cycle progression and oocyte maturation.[2][3] However, its lack of specificity necessitates careful interpretation of experimental results and makes it generally unsuitable for targeted therapeutic applications.

In contrast, staurosporine is another potent, ATP-competitive, and broad-spectrum kinase inhibitor that has been extensively profiled against a large panel of kinases. Its well-documented inhibitory profile makes it a valuable benchmark for evaluating the specificity of other kinase inhibitors.

Data Presentation: Comparative Inhibitory Activity

The following table summarizes the half-maximal inhibitory concentration (IC50) values for 6-DMAP and staurosporine against a selection of protein kinases. The data for staurosporine is widely available and demonstrates its pan-kinase inhibitory nature. Quantitative data for 6-DMAP against a broad panel of kinases is limited in the public domain, reflecting its characterization as a non-specific inhibitor. The provided data for 6-DMAP is primarily focused on its well-documented effect on cyclin-dependent kinases.

Kinase Target FamilyKinaseThis compound (6-DMAP) IC50Staurosporine IC50
Serine/Threonine Kinase CDK
cdc2 (CDK1)/Cyclin BReported to be a non-selective inhibitor of cdc2/cyclin B9 nM
Serine/Threonine Kinase PKC Not widely reported0.7 - 3 nM (isoform dependent)
Serine/Threonine Kinase PKA Not widely reported7 nM
Tyrosine Kinase Src Family
p60v-srcNot widely reported6 nM
Serine/Threonine Kinase CaM Kinase
CaM Kinase IINot widely reported20 nM

Experimental Protocols

To evaluate the specificity of a kinase inhibitor like 6-DMAP, it is essential to determine its IC50 value against a broad panel of kinases. Below are two common and robust protocols for in vitro kinase assays.

Protocol 1: Radiometric Kinase Assay for IC50 Determination

This method is considered a gold standard for its direct measurement of phosphate (B84403) incorporation and high sensitivity.

Materials:

  • Purified recombinant kinases

  • Specific peptide or protein substrates for each kinase

  • Inhibitor stock solutions (e.g., 10 mM 6-DMAP and staurosporine in DMSO)

  • Kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 0.1 mM EGTA, 1 mM DTT)

  • [γ-³³P]ATP (radiolabeled ATP)

  • Unlabeled ATP

  • 96-well filter plates (e.g., phosphocellulose)

  • Wash buffer (e.g., 0.75% phosphoric acid)

  • Scintillation cocktail

  • Scintillation counter

Procedure:

  • Prepare Inhibitor Dilutions: Create a serial dilution of the test inhibitor (e.g., 6-DMAP) and the reference inhibitor (e.g., staurosporine) in the kinase reaction buffer. A 10-point, 3-fold serial dilution is common, starting from a high concentration (e.g., 100 µM). Include a DMSO-only control.

  • Kinase Reaction Setup: In a 96-well plate, add the kinase, its specific substrate, and the serially diluted inhibitor or vehicle control.

  • Initiate Kinase Reaction: Start the reaction by adding a mixture of unlabeled ATP and [γ-³³P]ATP. The final ATP concentration should be close to the Michaelis constant (Km) of the kinase for ATP, if known.

  • Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 30-60 minutes), ensuring the reaction is in the linear range.

  • Stop Reaction and Capture Substrate: Stop the reaction by adding a stop solution (e.g., phosphoric acid) and transfer the reaction mixture to the filter plate. The phosphorylated substrate will bind to the filter.

  • Washing: Wash the filter plate multiple times with the wash buffer to remove unincorporated [γ-³³P]ATP.

  • Detection: Add scintillation cocktail to each well and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the percentage of kinase activity for each inhibitor concentration relative to the DMSO control. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Protocol 2: Luminescence-Based Kinase Assay (e.g., ADP-Glo™) for IC50 Determination

This method measures the amount of ADP produced in the kinase reaction, which is proportional to kinase activity. It is a non-radioactive, high-throughput friendly alternative.

Materials:

  • Purified recombinant kinases

  • Specific peptide or protein substrates for each kinase

  • Inhibitor stock solutions (e.g., 10 mM 6-DMAP and staurosporine in DMSO)

  • Kinase reaction buffer

  • ATP

  • ADP-Glo™ Kinase Assay Kit (or equivalent), which includes ADP-Glo™ Reagent and Kinase Detection Reagent

  • White, opaque 96-well or 384-well plates

  • Luminometer

Procedure:

  • Prepare Inhibitor Dilutions: As described in the radiometric assay protocol.

  • Kinase Reaction Setup: In a white, opaque multi-well plate, add the kinase, its specific substrate, and the serially diluted inhibitor or vehicle control.

  • Initiate Kinase Reaction: Add ATP to start the reaction.

  • Incubation: Incubate at room temperature for the optimized reaction time (e.g., 60 minutes).

  • Terminate Reaction and Deplete ATP: Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • Generate Luminescent Signal: Add the Kinase Detection Reagent to convert the ADP to ATP and generate a luminescent signal via a luciferase reaction. Incubate for 30-60 minutes at room temperature.

  • Detection: Measure the luminescence of each well using a luminometer. The light output is directly proportional to the amount of ADP produced and thus to the kinase activity.

  • Data Analysis: Calculate the percentage of kinase activity for each inhibitor concentration relative to the DMSO control. Determine the IC50 value by fitting the data to a dose-response curve.

Mandatory Visualizations

The following diagrams illustrate key concepts and workflows in kinase inhibitor specificity testing.

G cluster_pathway Generic Kinase Signaling Pathway Extracellular_Signal Extracellular Signal Receptor Receptor Extracellular_Signal->Receptor Upstream_Kinase Upstream Kinase Receptor->Upstream_Kinase Activates Target_Kinase Target Kinase Upstream_Kinase->Target_Kinase Activates Substrate Substrate Protein Target_Kinase->Substrate Phosphorylates Phosphorylated_Substrate Phosphorylated Substrate Substrate->Phosphorylated_Substrate Cellular_Response Cellular Response Phosphorylated_Substrate->Cellular_Response Leads to Inhibitor 6-DMAP / Staurosporine Inhibitor->Target_Kinase Inhibits

Caption: A generic kinase signaling pathway illustrating the point of intervention for inhibitors like 6-DMAP and staurosporine.

G cluster_workflow Experimental Workflow for Kinase Inhibitor Specificity Profiling Start Start Prepare_Reagents Prepare Reagents (Kinase, Substrate, ATP, Inhibitor Dilutions) Start->Prepare_Reagents Assay_Setup Set up Kinase Assay (e.g., Radiometric or Luminescence-based) Prepare_Reagents->Assay_Setup Incubation Incubate at Optimal Temperature Assay_Setup->Incubation Detection Detect Signal (Radioactivity or Luminescence) Incubation->Detection Data_Analysis Data Analysis (Calculate % Inhibition) Detection->Data_Analysis IC50_Determination Determine IC50 Values Data_Analysis->IC50_Determination Specificity_Profile Generate Specificity Profile (Compare IC50s across a Kinase Panel) IC50_Determination->Specificity_Profile Conclusion Evaluate Specificity Specificity_Profile->Conclusion

Caption: A streamlined workflow for determining the specificity profile of a kinase inhibitor using in vitro assays.

References

A Comparative Analysis of 6-Dimethylaminopurine and Other Kinase Inhibitors for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate kinase inhibitor is a critical decision that can significantly impact experimental outcomes. This guide provides a side-by-side comparison of 6-Dimethylaminopurine (6-DMAP) with other well-characterized kinase inhibitors, including the broad-spectrum inhibitor Staurosporine, the cyclin-dependent kinase (CDK) inhibitor Roscovitine, and the PARP inhibitor Olaparib, which has been assessed for off-target kinase effects. This comparison is supported by quantitative data, detailed experimental protocols, and visualizations of relevant signaling pathways to aid in the informed selection of these research tools.

Introduction to Kinase Inhibitors

Protein kinases play a pivotal role in cellular signaling by catalyzing the phosphorylation of substrate proteins, thereby regulating a vast array of cellular processes, including cell cycle progression, proliferation, differentiation, and apoptosis. The dysregulation of kinase activity is a hallmark of many diseases, most notably cancer, making them a major target for therapeutic intervention and a subject of intense research. Small molecule kinase inhibitors are indispensable tools for dissecting kinase function and for the development of novel therapeutics.

This guide focuses on this compound, a purine (B94841) analog that functions as a serine/threonine protein kinase inhibitor.[1] To provide a comprehensive understanding of its relative performance, we compare it with:

  • Staurosporine: A potent, broad-spectrum ATP-competitive kinase inhibitor known for its high affinity to a wide range of kinases.

  • Roscovitine: A more selective purine analog that primarily targets cyclin-dependent kinases (CDKs).

  • Olaparib: A poly (ADP-ribose) polymerase (PARP) inhibitor that has been profiled for its kinase inhibitor off-target effects.

Comparative Analysis of Kinase Inhibitory Activity

The efficacy and specificity of a kinase inhibitor are paramount considerations. The half-maximal inhibitory concentration (IC50) is a key metric used to quantify the potency of an inhibitor against a specific kinase. The following tables summarize the available IC50 data for the compared inhibitors.

Table 1: Kinase Inhibition Profile of this compound

Target KinaseIC50Notes
General Serine/Threonine Kinases~50-100 µM6-DMAP is considered a general and relatively weak kinase inhibitor.[2]

Table 2: Kinase Inhibition Profile of Staurosporine

Target KinaseIC50 (nM)
PKC0.7
PKA7
PKG8.5
p60v-src6
CaM Kinase II20

Table 3: Kinase Inhibition Profile of Roscovitine

Target KinaseIC50 (µM)
CDK1/cyclin B0.65
CDK2/cyclin A0.7
CDK2/cyclin E0.7
CDK5/p350.16
ERK1/MAPK25

Table 4: Off-Target Kinase Profile of Olaparib

Kinase PanelInhibitionNotes
Panel of 16 kinasesNo relevant affinityOlaparib is a highly selective PARP inhibitor with minimal off-target effects on the tested kinases.[3]
Panel of 392 kinasesNo significant bindingFurther studies confirmed a lack of significant interaction with a large panel of kinases.[4]

Signaling Pathway Interactions

Understanding how these inhibitors affect cellular signaling pathways is crucial for interpreting experimental results.

This compound and Cell Cycle Regulation

This compound has been shown to impact cell cycle progression and mitosis.[5] It can inhibit the phosphorylation of key cell cycle proteins, leading to cell cycle arrest and, in some contexts, the induction of apoptosis. One of its noted effects is the inhibition of maturation-promoting factor (MPF) activity, which is crucial for the G2/M transition.

G cluster_0 Cell Cycle Progression cluster_1 6-DMAP Inhibition G1 G1 S S G1->S G2 G2 S->G2 M M G2->M 6-DMAP 6-DMAP Ser/Thr Kinases Ser/Thr Kinases 6-DMAP->Ser/Thr Kinases inhibits Phosphorylation of\nCell Cycle Proteins Phosphorylation of Cell Cycle Proteins Ser/Thr Kinases->Phosphorylation of\nCell Cycle Proteins catalyzes Phosphorylation of\nCell Cycle Proteins->M promotes

6-DMAP's inhibitory effect on cell cycle progression.
Staurosporine and Apoptosis Induction

Staurosporine is a potent inducer of apoptosis in a wide variety of cell types. Its broad inhibition of protein kinases, including Protein Kinase C (PKC) and others, disrupts multiple signaling pathways essential for cell survival, leading to the activation of the apoptotic cascade.

G Staurosporine Staurosporine Multiple Kinases\n(PKC, PKA, etc.) Multiple Kinases (PKC, PKA, etc.) Staurosporine->Multiple Kinases\n(PKC, PKA, etc.) inhibits Survival Signals Survival Signals Multiple Kinases\n(PKC, PKA, etc.)->Survival Signals promotes Apoptotic Cascade Apoptotic Cascade Survival Signals->Apoptotic Cascade inhibits Cell Death Cell Death Apoptotic Cascade->Cell Death induces

Staurosporine's induction of apoptosis via broad kinase inhibition.
Roscovitine and CDK-Mediated Signaling

Roscovitine's selectivity for CDKs makes it a valuable tool for studying the cell cycle. By inhibiting CDKs, Roscovitine prevents the phosphorylation of key substrates like the Retinoblastoma protein (Rb), leading to a G1 phase cell cycle arrest.

G Roscovitine Roscovitine CDK2/Cyclin E CDK2/Cyclin E Roscovitine->CDK2/Cyclin E inhibits Rb Rb CDK2/Cyclin E->Rb phosphorylates pRb pRb Rb->pRb E2F E2F pRb->E2F releases G1/S Transition G1/S Transition E2F->G1/S Transition promotes

Roscovitine's mechanism of inducing G1 cell cycle arrest.

Detailed Experimental Protocols

To ensure reproducibility and accuracy in research, detailed methodologies are essential. The following are standard protocols for key experiments used to characterize kinase inhibitors.

Biochemical Kinase Assay (Radiometric)

This assay directly measures the catalytic activity of a kinase by quantifying the transfer of a radiolabeled phosphate (B84403) from [γ-³²P]ATP to a substrate.

G Start Start Prepare Reaction Mix\n(Buffer, Kinase, Substrate, Inhibitor) Prepare Reaction Mix (Buffer, Kinase, Substrate, Inhibitor) Start->Prepare Reaction Mix\n(Buffer, Kinase, Substrate, Inhibitor) Add [γ-³²P]ATP Add [γ-³²P]ATP Prepare Reaction Mix\n(Buffer, Kinase, Substrate, Inhibitor)->Add [γ-³²P]ATP Incubate at 30°C Incubate at 30°C Add [γ-³²P]ATP->Incubate at 30°C Stop Reaction Stop Reaction Incubate at 30°C->Stop Reaction Spot on P81 Paper Spot on P81 Paper Stop Reaction->Spot on P81 Paper Wash to Remove\nUnincorporated ATP Wash to Remove Unincorporated ATP Spot on P81 Paper->Wash to Remove\nUnincorporated ATP Quantify Radioactivity Quantify Radioactivity Wash to Remove\nUnincorporated ATP->Quantify Radioactivity End End Quantify Radioactivity->End

Workflow for a radiometric biochemical kinase assay.

Protocol:

  • Reaction Setup: In a microcentrifuge tube, prepare a reaction mixture containing the kinase buffer, the purified kinase, the specific substrate (peptide or protein), and the desired concentration of the inhibitor (or vehicle control).

  • Initiation: Start the reaction by adding [γ-³²P]ATP.

  • Incubation: Incubate the reaction at 30°C for a predetermined time, ensuring the reaction is in the linear range.

  • Termination: Stop the reaction by adding a stop solution (e.g., phosphoric acid).

  • Substrate Capture: Spot the reaction mixture onto P81 phosphocellulose paper. The phosphorylated substrate will bind to the paper.

  • Washing: Wash the P81 paper multiple times with phosphoric acid to remove unincorporated [γ-³²P]ATP.

  • Detection: Quantify the incorporated radioactivity using a scintillation counter or a phosphorimager.

  • Analysis: Calculate the percentage of kinase inhibition at different inhibitor concentrations to determine the IC50 value.

Cell Viability Assay (MTT)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.

  • Treatment: Treat the cells with various concentrations of the kinase inhibitor for the desired duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C. Viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value of the inhibitor.

Western Blot Analysis for Kinase Inhibition

Western blotting is used to detect changes in the phosphorylation state of specific proteins within a signaling pathway following inhibitor treatment.

Protocol:

  • Cell Treatment and Lysis: Treat cultured cells with the kinase inhibitor for the desired time. Lyse the cells in a buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the cell lysates using a protein assay (e.g., BCA assay).

  • SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

  • Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the phosphorylated form of the target protein.

  • Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Stripping and Re-probing: To control for protein loading, the membrane can be stripped and re-probed with an antibody that recognizes the total (phosphorylated and unphosphorylated) form of the target protein.

Conclusion

The choice of a kinase inhibitor should be guided by the specific research question and the experimental context.

  • This compound serves as a useful tool for studying general serine/threonine kinase-dependent processes, particularly in the context of cell cycle and meiosis, although its relatively low potency and broad specificity should be considered.

  • Staurosporine , with its high potency and broad-spectrum activity, is an excellent positive control for inducing apoptosis and for initial studies to determine if a process is kinase-dependent. However, its lack of selectivity makes it unsuitable for dissecting the role of a specific kinase.

  • Roscovitine offers greater selectivity for CDKs, making it a more precise tool for investigating the cell cycle and other CDK-dependent phenomena.

  • Olaparib exemplifies a highly selective inhibitor for its primary target (PARP) with minimal off-target kinase activity, highlighting the importance of selectivity profiling in drug development and as a research tool.

By understanding the comparative performance and mechanisms of action of these inhibitors, researchers can make more informed decisions in their experimental design, leading to more robust and interpretable results.

References

Assessing the Reproducibility of 6-Dimethylaminopurine-Induced Effects: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the reliability and reproducibility of experimental tools is paramount. 6-Dimethylaminopurine (6-DMAP), a non-selective protein kinase inhibitor, is widely used to induce cell cycle arrest and oocyte activation. However, the reproducibility of its effects can be influenced by various experimental parameters. This guide provides a comparative analysis of 6-DMAP and its alternatives, supported by experimental data, to aid in the selection of the most appropriate tool for specific research needs.

Factors Influencing the Reproducibility of 6-DMAP Effects

The efficacy of 6-DMAP is highly dependent on experimental conditions, which can lead to variability in results if not carefully controlled. Key factors include:

  • Concentration and Duration of Exposure: The effective concentration and incubation time of 6-DMAP can vary significantly between cell types and applications. For instance, prolonged incubation can sometimes impair developmental processes in oocytes.[1]

  • Timing of Treatment: In oocyte activation protocols, the timing of 6-DMAP administration relative to other stimuli, such as ethanol (B145695) exposure, is critical for achieving high activation rates.[1]

  • Cell Type and Age: The susceptibility of cells to 6-DMAP can differ. For example, the age of oocytes has been shown to affect the timing and duration of exposure required for maximal activation.[1]

  • Species Specificity: The response to 6-DMAP can vary between species, necessitating protocol optimization for each new model system.

Comparative Analysis of 6-DMAP and Alternatives

This section compares 6-DMAP with other commonly used agents for oocyte activation and cell cycle synchronization, presenting quantitative data where available.

Oocyte Activation

Oocyte activation is a critical step in fertilization and somatic cell nuclear transfer (SCNT). It involves the release of the oocyte from meiotic arrest.

Table 1: Comparison of Oocyte Activation Agents

AgentMechanism of ActionTypical ConcentrationTypical DurationActivation Rate (Species)Notes
This compound (6-DMAP) Protein Kinase Inhibitor1.9-2 mM[2]2-4 hours[2]~85% (Goat); 21% blastocyst rate (Sheep)Often used in combination with a calcium ionophore. High rates of chromosomal abnormalities have been reported in parthenogenetically activated sheep oocytes.
Cycloheximide Protein Synthesis Inhibitor10 µg/mL2-5 hours14.9% blastocyst rate (Sheep)Can be used in combination with other agents like ionomycin (B1663694).
Ionomycin Calcium Ionophore2.5-10 µM1-4 minutesHighly effective in inducing calcium influx.Typically used as an initial stimulus, followed by treatment with an agent like 6-DMAP or cycloheximide.
Ethanol Induces intracellular calcium release7%5-7 minutesVariable, often used as an initial stimulus.The effect of 6-DMAP is enhanced when used after ethanol exposure.
Cell Cycle Synchronization

Synchronizing cell populations in a specific phase of the cell cycle is essential for studying cell cycle-dependent processes.

Table 2: Comparison of Cell Cycle Synchronization Agents

AgentTarget PhaseMechanism of ActionTypical ConcentrationTypical DurationEfficacyNotes
This compound (6-DMAP) G1/S, G2/MNon-selective Protein Kinase Inhibitor2 mM24 hoursEffective at blocking meiotic resumption in porcine oocytes.Broad specificity can lead to off-target effects.
Nocodazole (B1683961) G2/MMicrotubule Polymerization Inhibitor50-100 ng/mL10-24 hoursHighly effective for mitotic arrest.Reversible upon washout.
Double Thymidine (B127349) Block G1/SInhibits DNA Synthesis2 mMTwo blocks of 14-18 hours with a release period.~70% of cells arrested in G1 phase.A widely used and effective method for G1/S synchronization.
Roscovitine (Seliciclib) G1, S, G2/MCDK1, CDK2, CDK5 Inhibitor20-40 µM12-48 hoursInduces arrest in S and G2/M phases in rabbit RPE cells.More selective than 6-DMAP.
Palbociclib (B1678290) (CDK4/6 Inhibitor) G1CDK4/CDK6 Inhibitor100 nM - 1 µM24 hoursInduces a tight G1 arrest.Highly specific for the G1 phase.

Experimental Protocols

Detailed methodologies are crucial for reproducible research. Below are representative protocols for key experiments.

Protocol 1: Oocyte Activation using Ionomycin and 6-DMAP (Goat)
  • Oocyte Maturation: In vitro mature goat oocytes for 27 hours.

  • Ionomycin Treatment: Expose oocytes to 2.5 µM ionomycin for 1 minute.

  • 6-DMAP Treatment: Immediately after ionomycin exposure, transfer oocytes to a medium containing 2 mM 6-DMAP and incubate for 3 hours.

  • Assessment: Evaluate activation by observing pronuclear formation.

Protocol 2: Cell Cycle Synchronization in G1/S Phase using Double Thymidine Block
  • Cell Seeding: Plate cells to be 20-40% confluent at the time of the first block.

  • First Thymidine Block: Add thymidine to a final concentration of 2 mM and incubate for 16-18 hours.

  • Release: Remove the thymidine-containing medium, wash the cells twice with PBS, and add fresh medium. Incubate for 9 hours.

  • Second Thymidine Block: Add thymidine again to a final concentration of 2 mM and incubate for 14-18 hours.

  • Release and Collection: Remove the thymidine-containing medium and wash the cells. Cells are now synchronized at the G1/S boundary and can be collected or released into the cell cycle.

Protocol 3: Cell Cycle Synchronization in G2/M Phase using Nocodazole
  • Cell Seeding: Plate cells to be in the logarithmic growth phase at the time of treatment.

  • Nocodazole Treatment: Add nocodazole to the culture medium to a final concentration of 50-100 ng/mL.

  • Incubation: Incubate the cells for 10-24 hours to arrest them in the G2/M phase.

  • Harvesting Mitotic Cells (Optional): Mitotic cells, which round up and detach, can be collected by gentle shaking of the culture dish (mitotic shake-off).

  • Assessment: Analyze cell cycle distribution using flow cytometry after propidium (B1200493) iodide staining.

Signaling Pathways and Mechanisms of Action

Understanding the underlying molecular mechanisms is key to interpreting experimental results.

This compound (6-DMAP)

6-DMAP is a broad-spectrum inhibitor of serine/threonine protein kinases, including cyclin-dependent kinases (CDKs). By inhibiting CDKs, 6-DMAP prevents the phosphorylation of key substrates required for cell cycle progression, leading to arrest.

6-DMAP_Mechanism 6-DMAP 6-DMAP Protein Kinases (e.g., CDKs) Protein Kinases (e.g., CDKs) 6-DMAP->Protein Kinases (e.g., CDKs) Inhibits Substrate Phosphorylation Substrate Phosphorylation Protein Kinases (e.g., CDKs)->Substrate Phosphorylation Promotes Cell Cycle Progression Cell Cycle Progression Substrate Phosphorylation->Cell Cycle Progression Required for

Mechanism of 6-DMAP-induced cell cycle arrest.

CDK4/6 Inhibitors (e.g., Palbociclib)

These are highly specific inhibitors of CDK4 and CDK6. These kinases, in complex with cyclin D, phosphorylate the retinoblastoma (Rb) protein. Phosphorylated Rb releases the E2F transcription factor, which activates genes required for S-phase entry. By inhibiting CDK4/6, these drugs prevent Rb phosphorylation and keep cells arrested in the G1 phase.

CDK46_Inhibitor_Pathway CDK4/6 Inhibitor (Palbociclib) CDK4/6 Inhibitor (Palbociclib) Cyclin D-CDK4/6 Cyclin D-CDK4/6 CDK4/6 Inhibitor (Palbociclib)->Cyclin D-CDK4/6 Inhibits Rb Phosphorylation Rb Phosphorylation Cyclin D-CDK4/6->Rb Phosphorylation Promotes E2F Release E2F Release Rb Phosphorylation->E2F Release Leads to S-phase Gene Transcription S-phase Gene Transcription E2F Release->S-phase Gene Transcription Activates G1/S Transition G1/S Transition S-phase Gene Transcription->G1/S Transition Drives

CDK4/6 inhibitor pathway for G1 arrest.

Nocodazole

Nocodazole interferes with the polymerization of microtubules, which are essential for the formation of the mitotic spindle. This disruption activates the spindle assembly checkpoint, leading to an arrest in the G2/M phase of the cell cycle.

Nocodazole_Mechanism Nocodazole Nocodazole Microtubule Polymerization Microtubule Polymerization Nocodazole->Microtubule Polymerization Inhibits Mitotic Spindle Formation Mitotic Spindle Formation Microtubule Polymerization->Mitotic Spindle Formation Required for Spindle Assembly Checkpoint Spindle Assembly Checkpoint Mitotic Spindle Formation->Spindle Assembly Checkpoint Proper formation satisfies Anaphase Promoting Complex (APC/C) Anaphase Promoting Complex (APC/C) Spindle Assembly Checkpoint->Anaphase Promoting Complex (APC/C) Inhibits (if not satisfied) Mitotic Progression Mitotic Progression Anaphase Promoting Complex (APC/C)->Mitotic Progression Required for

Nocodazole's mechanism of G2/M arrest.

Conclusion

While 6-DMAP is a potent tool for inducing cell cycle arrest and oocyte activation, its broad specificity and the sensitivity of its effects to experimental conditions highlight the importance of careful protocol optimization for reproducible results. For applications requiring high specificity, particularly for cell cycle synchronization, more targeted inhibitors such as nocodazole for G2/M arrest and CDK4/6 inhibitors like palbociclib for G1 arrest offer more reproducible alternatives. The choice of agent should be guided by the specific experimental goals, the cell system being used, and the desired level of specificity. The data and protocols presented in this guide provide a foundation for making informed decisions to enhance the reproducibility and reliability of research findings.

References

Safety Operating Guide

Navigating the Safe Disposal of 6-Dimethylaminopurine: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides a comprehensive, step-by-step procedure for the safe handling and disposal of 6-Dimethylaminopurine, a purine (B94841) derivative commonly used in various research applications. Adherence to these guidelines is essential to mitigate risks and ensure compliance with safety regulations.

The primary and most critical step in the disposal of any laboratory chemical is to consult its Safety Data Sheet (SDS), which provides detailed information on hazards, handling, and appropriate disposal methods.[1] The procedures outlined below are based on general best practices for hazardous chemical waste management and should be implemented in conjunction with your institution's specific protocols and local regulations.

Step-by-Step Disposal Procedures for this compound

1. Personal Protective Equipment (PPE) and Safety Precautions:

Before handling this compound for disposal, ensure you are wearing the appropriate personal protective equipment. This includes, but is not limited to:

  • Chemical-resistant gloves (e.g., nitrile)

  • Safety goggles or a face shield

  • A laboratory coat

Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or aerosols.

2. Waste Identification and Segregation:

Properly identifying and segregating chemical waste is crucial to prevent potentially dangerous reactions.

  • Solid Waste: Unused or expired this compound powder, as well as contaminated materials such as weighing paper, gloves, and pipette tips, should be collected as solid hazardous waste.

  • Liquid Waste: Solutions containing this compound should be collected as liquid hazardous waste. It is imperative to segregate halogenated and non-halogenated solvent wastes into separate, clearly labeled containers.[1]

  • Avoid Mixing: Do not mix this compound waste with incompatible materials. Consult the SDS for specific incompatibility information.

3. Containerization and Labeling:

All waste must be collected in appropriate, well-labeled containers.

  • Container Selection: Use a compatible, leak-proof container with a secure, tight-fitting lid.[1] For liquid waste, ensure the container material is resistant to the solvents used.

  • Labeling: The container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and a clear indication of the waste's composition (e.g., "Solid this compound waste" or "this compound in DMSO solution").

4. Storage of Waste:

Store the hazardous waste container in a designated, secure area within the laboratory while awaiting pickup. This area should be away from general laboratory traffic and incompatible chemicals. Do not store waste containers in hallways or other public areas.

5. Disposal and Waste Pickup:

Under no circumstances should this compound waste be disposed of down the drain or in the regular trash.

  • Contact Environmental Health & Safety (EH&S): Arrange for the disposal of the hazardous waste through your institution's Environmental Health & Safety (EH&S) department or equivalent office.[1] They will provide specific instructions for pickup and final disposal at an approved waste management facility.

6. Decontamination of Empty Containers:

Empty containers that previously held this compound must be properly decontaminated before disposal.

  • Triple Rinsing: Rinse the empty container thoroughly with a suitable solvent (e.g., the solvent used to make a solution) at least three times.

  • Collect Rinsate: The rinsate from this process must be collected and disposed of as liquid hazardous waste.

  • Final Disposal: Once decontaminated, the container can typically be disposed of according to your institution's guidelines for clean lab glass or plastic.

Quantitative Data Summary for Chemical Waste Disposal

The following table provides general guidelines for the disposal of chemical waste. Note that specific quantitative limits may vary based on institutional and local regulations. For this compound, direct drain disposal is not recommended.

ParameterGuidelineRemarks
pH Range for Neutralized Aqueous Waste 5.5 - 9.5This is a typical acceptable range for drain disposal of non-hazardous, neutralized aqueous solutions. However, solutions containing this compound should not be drain disposed even after neutralization without explicit approval from EH&S.[1]
Solid Waste Collect in a labeled, sealed containerFor disposal via EH&S.
Liquid Waste Collect in a labeled, sealed, compatible containerFor disposal via EH&S.

No specific experimental protocol for the degradation or neutralization of this compound is readily available in the reviewed literature. Therefore, in-lab treatment of this hazardous waste is not recommended unless it is part of a formally approved experimental procedure.

Visualizing the Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G cluster_prep Preparation cluster_assessment Waste Assessment & Segregation cluster_containment Containment cluster_disposal Disposal start Start: Have this compound Waste ppe Wear Appropriate PPE start->ppe identify Identify Waste Type ppe->identify solid_waste Solid Waste (e.g., powder, contaminated items) identify->solid_waste Solid liquid_waste Liquid Waste (e.g., solutions) identify->liquid_waste Liquid container_solid Collect in Labeled Solid Waste Container solid_waste->container_solid container_liquid Collect in Labeled Liquid Waste Container liquid_waste->container_liquid store Store Safely in Designated Area container_solid->store container_liquid->store contact_ehs Contact EH&S for Pickup store->contact_ehs end End: Waste Disposed contact_ehs->end

Caption: Decision workflow for the proper disposal of this compound waste.

References

Essential Safety and Logistics for Handling 6-Dimethylaminopurine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents are paramount. This document provides a comprehensive guide to the personal protective equipment (PPE), operational procedures, and disposal plans for 6-Dimethylaminopurine (6-DMAP), a non-selective protein kinase inhibitor. Adherence to these guidelines is crucial to ensure laboratory safety and minimize environmental impact.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified with the following hazards:

  • H315: Causes skin irritation.[1]

  • H319: Causes serious eye irritation.[1]

  • H335: May cause respiratory irritation.[1]

To mitigate these risks, the following personal protective equipment is mandatory when handling this compound:

PPE CategorySpecific Requirements
Hand Protection Chemical-resistant gloves (e.g., Nitrile rubber). Change gloves immediately if contaminated.
Eye/Face Protection Chemical safety goggles or a face shield. Ensure eyewash stations are readily accessible.[2]
Skin and Body Protection A lab coat or other protective clothing to prevent skin contact.
Respiratory Protection For operations that may generate dust or aerosols, a NIOSH-approved N95 respirator or higher is required.[3] Work should be conducted in a well-ventilated area, preferably a chemical fume hood.

Operational Plan: From Receipt to Disposal

This section provides a step-by-step guide for the safe handling of this compound in a laboratory setting.

1. Receiving and Storage:

  • Upon receipt, inspect the container for any damage or leaks.

  • Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.

  • The recommended storage temperature is -20°C.

2. Preparation of Solutions:

  • All weighing and solution preparation should be conducted within a certified chemical fume hood to minimize inhalation exposure.

  • This compound is a solid. To prepare a stock solution, it can be dissolved in organic solvents like Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF) at approximately 30 mg/ml, or in ethanol (B145695) at about 1 mg/ml. It is also soluble in water at 50 mg/mL.

  • When dissolving, purge the solvent of choice with an inert gas.

3. Handling during Experiments:

  • Avoid direct contact with the solid powder and its solutions.

  • Use appropriate, calibrated equipment for all measurements.

  • After handling, wash hands and any exposed skin thoroughly with soap and water.

4. Waste Disposal:

  • All waste containing this compound, including empty containers, contaminated labware (e.g., pipette tips, tubes), and unused solutions, must be treated as hazardous chemical waste.

  • Segregate waste streams. Do not mix this compound waste with other incompatible chemical waste.

  • Collect solid waste in a clearly labeled, sealed container.

  • Collect liquid waste in a dedicated, leak-proof, and clearly labeled container. The label should include "Hazardous Waste" and the full chemical name.

  • Do not dispose of this compound down the drain.

  • Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for hazardous waste disposal. Follow all local, state, and federal regulations for hazardous waste disposal.

Emergency Procedures

1. Skin Contact:

  • Immediately remove all contaminated clothing.

  • Wash the affected area with plenty of soap and water for at least 15 minutes.

  • If skin irritation occurs, seek medical attention.

2. Eye Contact:

  • Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.

  • Remove contact lenses if present and easy to do. Continue rinsing.

  • Seek immediate medical attention.

3. Inhalation:

  • Move the individual to fresh air.

  • If breathing is difficult, provide oxygen.

  • If the individual is not breathing, give artificial respiration.

  • Seek immediate medical attention.

4. Ingestion:

  • Do NOT induce vomiting.

  • Rinse the mouth with water.

  • Seek immediate medical attention.

5. Spills:

  • For minor spills, ensure adequate ventilation and wear appropriate PPE.

  • Absorb the spill with an inert, non-combustible material (e.g., sand, vermiculite).

  • Collect the absorbed material and place it in a sealed container for hazardous waste disposal.

  • For major spills, evacuate the area and contact your institution's EHS department immediately.

Quantitative Data Summary

PropertyValueSource
Molecular Weight 163.18 g/mol
Physical State Solid
Melting Point 259-262 °C
Solubility in DMSO ~30 mg/ml
Solubility in DMF ~30 mg/ml
Solubility in Ethanol ~1 mg/ml
Solubility in Water 50 mg/mL

Experimental Workflow Diagram

The following diagram illustrates the standard workflow for handling this compound in a research laboratory, from initial preparation to final disposal.

G cluster_prep Preparation cluster_exp Experimentation cluster_disposal Waste Management Receiving 1. Receiving & Inspection Storage 2. Secure Storage (-20°C) Receiving->Storage Weighing 3. Weighing in Fume Hood Storage->Weighing Dissolving 4. Solution Preparation Weighing->Dissolving Handling 5. Experimental Use Dissolving->Handling SolidWaste 6a. Solid Waste Collection Handling->SolidWaste LiquidWaste 6b. Liquid Waste Collection Handling->LiquidWaste EHSPickup 7. EHS Waste Pickup SolidWaste->EHSPickup LiquidWaste->EHSPickup

Caption: Workflow for Safe Handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Dimethylaminopurine
Reactant of Route 2
6-Dimethylaminopurine

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.